4-Ethoxyphenyl 4-propylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-ethoxyphenyl) 4-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-3-5-14-6-8-15(9-7-14)18(19)21-17-12-10-16(11-13-17)20-4-2/h6-13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCUFJZAUTZZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607656 | |
| Record name | 4-Ethoxyphenyl 4-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53132-08-4 | |
| Record name | 4-Ethoxyphenyl 4-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Ethoxyphenyl 4-propylbenzoate synthesis via esterification
An In-Depth Technical Guide to the Synthesis of 4-Ethoxyphenyl 4-Propylbenzoate via Esterification
Introduction
This compound is a calamitic (rod-like) organic molecule with significant applications in the field of materials science, particularly as a component in liquid crystal mixtures.[1] Its molecular structure, featuring a rigid biphenyl-ester core with flexible terminal groups (ethoxy and propyl), is characteristic of compounds that exhibit nematic and smectic liquid crystalline phases.[2][3] The synthesis of such molecules is a cornerstone of developing advanced materials for display technologies and other electro-optic devices.[4]
This guide provides a comprehensive overview of the synthesis of this compound, focusing on the pivotal esterification step. We will explore the underlying chemical principles, compare key synthetic methodologies, and provide detailed, field-proven protocols for its successful preparation, purification, and characterization. This document is intended for researchers, chemists, and materials scientists engaged in the synthesis of advanced organic materials.
Part 1: Precursor Synthesis and Considerations
The successful synthesis of the target ester is predicated on the availability of high-purity starting materials: 4-propylbenzoic acid and 4-ethoxyphenol.
4-Propylbenzoic Acid
This aromatic carboxylic acid serves as the acyl donor in the esterification.[5] It is a white crystalline solid, generally soluble in organic solvents like ethanol and acetone, but with limited solubility in water.[5]
-
Synthesis Rationale: A common and effective route to 4-propylbenzoic acid begins with benzene or a related precursor. One established method involves the Friedel-Crafts acylation of propylbenzene with an acetylating agent, followed by oxidation of the resulting ketone.[6][7] An alternative approach is the haloform reaction of 4-propylacetophenone.[7] The para-substitution is crucial for achieving the desired linear molecular geometry for liquid crystal applications.[6]
4-Ethoxyphenol
This substituted phenol provides the nucleophilic hydroxyl group for the esterification. It is a beige crystalline solid that can be prepared via the Williamson ether synthesis, specifically the mono-ethylation of hydroquinone using a reagent like diethyl sulfate in a weak alkaline solution.[8][9] Its purity is critical, as residual hydroquinone can lead to side reactions and impurities that are difficult to remove from the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Properties |
| 4-Propylbenzoic Acid | C₁₀H₁₂O₂ | 164.20 | ~141 | Aromatic carboxylic acid; serves as the acyl component.[7][10] |
| 4-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | 64 - 67 | Aromatic ether and phenol; serves as the alcohol component.[8][11] |
Part 2: Core Synthesis via Esterification: A Mechanistic Deep Dive
Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. For the synthesis of this compound, two primary methods are highly effective: the classic Fischer-Speier esterification and the milder Steglich esterification. The choice between them depends on substrate sensitivity, desired reaction conditions, and scale.
Method A: Fischer-Speier Esterification
The Fischer-Speier method is a robust, acid-catalyzed acyl substitution that is well-suited for bulk synthesis.[12] The reaction is driven by refluxing the carboxylic acid and alcohol with a strong acid catalyst.[12]
Causality and Mechanism: The reaction's success hinges on overcoming an unfavorable chemical equilibrium.[13][14] The mechanism proceeds through several key steps:
-
Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the 4-propylbenzoic acid. This dramatically increases the electrophilicity of the carbonyl carbon.[15][16]
-
Nucleophilic Attack: The weakly nucleophilic hydroxyl group of 4-ethoxyphenol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[14]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.
To drive the reaction to completion, Le Châtelier's principle is leveraged by either using a large excess of one reactant (typically the less expensive one) or, more effectively, by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[12][17]
Caption: Acid-catalyzed nucleophilic acyl substitution.
Method B: Steglich Esterification
For substrates that may be sensitive to the harsh acidic conditions and high temperatures of the Fischer method, the Steglich esterification offers a powerful, mild alternative.[18] This reaction is performed at or below room temperature using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[19]
Causality and Mechanism: The Steglich esterification circumvents the need for strong acid catalysis by activating the carboxylic acid in a different manner.
-
Activation: The 4-propylbenzoic acid adds to DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is analogous to a carboxylic anhydride in its reactivity.[19]
-
Catalysis: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea. This forms a reactive acylpyridinium intermediate ("active ester") and releases dicyclohexylurea (DCU). This step is crucial for suppressing a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[18][19]
-
Ester Formation: The 4-ethoxyphenol then readily attacks the highly electrophilic acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.
The primary byproduct, DCU, is insoluble in most organic solvents and can be easily removed by filtration.[18]
Caption: Carbodiimide-mediated ester formation.
Part 3: Experimental Protocol (Steglich Method)
This protocol describes a self-validating system for the synthesis of this compound using the mild and efficient Steglich method.
Reagents and Equipment
-
4-Propylbenzoic acid (1.0 eq)
-
4-Ethoxyphenol (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath
-
Filtration apparatus (Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Synthesis Workflow
Caption: Overall workflow from reaction to pure product.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-propylbenzoic acid (1.0 eq), 4-ethoxyphenol (1.0 eq), and DMAP (0.1 eq). Dissolve the solids in anhydrous dichloromethane (DCM).
-
DCC Addition: Cool the flask to 0°C in an ice bath. Separately, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the stirred reaction mixture over 15-20 minutes. A white precipitate (DCU) will begin to form.
-
Reaction: Allow the reaction to stir at 0°C for one hour, then remove the ice bath and let the mixture stir at room temperature for 12-18 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Work-up & Isolation:
-
Upon completion, filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and finally with brine.[20][21]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.[22]
-
Part 4: Purification and Characterization
The final stage involves purifying the crude product and rigorously confirming its chemical identity and purity.
Purification by Recrystallization
Recrystallization is the most effective method for purifying the solid ester. The choice of solvent is critical; an ideal solvent (or solvent system) will dissolve the ester at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures. A mixed solvent system, such as ethanol/hexane, is often effective.
Protocol:
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The structure and purity of the final product must be confirmed using a suite of analytical techniques.
-
Melting Point: A sharp, well-defined melting point is a primary indicator of high purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique confirms the presence of key functional groups. The spectrum of this compound is expected to show a strong absorption band for the ester carbonyl (C=O) stretch around 1730-1740 cm⁻¹, along with C-O stretching bands and characteristic peaks for the aromatic rings.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The spectra will provide precise information about the chemical environment of every proton and carbon atom in the molecule.
-
Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound.
| Analytical Data (Expected) | This compound (C₁₉H₂₂O₃) |
| Molecular Weight | 298.38 g/mol |
| FTIR (cm⁻¹) | ~1735 (C=O, ester), ~1605 (C=C, aromatic), ~1250 & ~1160 (C-O, ester/ether) |
| ¹H NMR (δ, ppm) | Signals for aromatic protons (~7.0-8.1 ppm), ethoxy CH₂ (~4.0 ppm) and CH₃ (~1.4 ppm), propyl CH₂'s (~2.6 and ~1.7 ppm) and CH₃ (~0.9 ppm) |
| Mass Spec (m/z) | [M]⁺ peak at 298 |
Conclusion
The synthesis of this compound is a representative example of ester synthesis for advanced materials. While the Fischer-Speier method is a viable option, the Steglich esterification provides a milder, more controlled, and highly efficient route, particularly for ensuring high purity in a laboratory setting. The detailed protocols for synthesis, purification, and characterization outlined in this guide provide a robust framework for researchers to produce this and structurally similar liquid crystalline materials with confidence.
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4-Ethoxyphenyl 4-propylbenzoate chemical properties and structure
An In-depth Technical Guide to 4-Ethoxyphenyl 4-propylbenzoate
Executive Summary: This guide provides a comprehensive technical overview of this compound, a significant compound in the field of materials science. As a member of the phenyl benzoate class of calamitic (rod-shaped) molecules, it serves as a fundamental example of a thermotropic liquid crystal. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, and methods for its spectroscopic characterization. Furthermore, it explores its liquid crystalline behavior and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and materials scientists engaged in the development and characterization of liquid crystalline materials and advanced functional organic molecules.
Introduction
This compound is an organic ester that belongs to a class of compounds widely investigated for their liquid crystalline properties.[1] The molecular architecture, characterized by a rigid aromatic core and flexible terminal alkyl and alkoxy chains, is archetypal for inducing mesophase behavior.[2] Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] Specifically, thermotropic liquid crystals, like the title compound, enter the liquid crystal phase as a function of temperature.[1]
The study of such molecules is pivotal for the advancement of display technologies (e.g., LCDs), optical sensors, and other optoelectronic applications where the control of molecular orientation by external stimuli is paramount.[3][4] This guide offers an in-depth analysis of this compound, providing the necessary technical information for its synthesis, identification, and application in a research context.
Chemical Structure and Properties
Molecular Structure
The structure of this compound consists of a central benzoate ester linkage connecting a 4-propylphenyl group and a 4-ethoxyphenyl group. This elongated, rod-like shape is a critical factor in its ability to form liquid crystal phases, allowing for anisotropic ordering upon melting.
Sources
4-Ethoxyphenyl 4-propylbenzoate CAS number 53132-08-4
An In-depth Technical Guide to 4-Ethoxyphenyl 4-propylbenzoate (CAS 53132-08-4)
Abstract
This technical guide provides a comprehensive overview of this compound, a key organic compound utilized primarily in the field of materials science. With the CAS number 53132-08-4, this benzoate ester is recognized for its calamitic (rod-like) molecular structure, which imparts the ability to form liquid crystalline phases. This document details the compound's physicochemical properties, outlines robust methodologies for its synthesis and purification, and describes standard analytical techniques for its characterization, including NMR and IR spectroscopy. Furthermore, it delves into the structure-property relationships that are fundamental to its principal application as a component in nematic liquid crystal mixtures for electro-optical devices. Safety protocols and handling guidelines are also discussed. This guide is intended for researchers, chemists, and materials scientists engaged in the design and application of liquid crystal materials.
Introduction and Significance
This compound belongs to the family of aromatic esters, a class of compounds extensively studied for their applications in advanced materials. Its molecular architecture, featuring a rigid core composed of two phenyl rings linked by an ester group, and flexible alkyl/alkoxy chains at its termini, is a classic design for inducing liquid crystallinity. Such molecules, upon melting, do not transition directly into an isotropic liquid state but first pass through intermediate phases known as mesophases, where they exhibit long-range orientational order despite being fluid.[1]
The specific arrangement of the para-substituted ethoxy and propyl groups in this compound influences key material properties such as the nematic temperature range, dielectric anisotropy, and birefringence.[2] These characteristics are critical for the formulation of liquid crystal mixtures used in display technologies (LCDs), optical switches, and spatial light modulators.[3][4] Understanding the synthesis and properties of this compound is therefore essential for developing next-generation optoelectronic materials.[3]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These values are critical for its handling, purification, and application.
| Property | Value | Source(s) |
| CAS Number | 53132-08-4 | N/A |
| Molecular Formula | C₁₈H₂₀O₃ | [5] |
| Molecular Weight | 284.35 g/mol | [5] |
| Appearance | Expected to be a white to off-white crystalline solid | [6] |
| Solubility | Limited solubility in water; soluble in organic solvents like dichloromethane, THF, and ethanol. | [6] |
| Melting Point | Not explicitly found, but related compounds exhibit melting points that lead into a liquid crystal phase.[7] | N/A |
| Boiling Point | High boiling point, typically purified by recrystallization or column chromatography rather than distillation to avoid decomposition.[8] | N/A |
Synthesis and Purification
The synthesis of this compound is achieved via the esterification of 4-propylbenzoic acid and 4-ethoxyphenol. This reaction is a cornerstone of organic synthesis, forming the critical ester linkage that defines the molecule's core structure.[9]
Synthesis of Precursors
A comprehensive understanding requires knowledge of the preparation of the starting materials.
-
4-Propylbenzoic Acid (CAS 2438-05-3): This precursor can be synthesized via Friedel-Crafts acylation of propylbenzene followed by oxidation, or through the oxidation of 4-propyltoluene.[10][11] It is a white crystalline solid used as an intermediate in pharmaceuticals and polymers.[6][12]
-
4-Ethoxyphenol (CAS 622-62-8): Also known as hydroquinone monoethyl ether, this compound is typically prepared by the mono-ethylation of hydroquinone using a reagent like diethyl sulfate in a weak alkaline solution.[13][14] It presents as a beige crystalline powder and is a common intermediate for liquid crystals.[14]
Core Synthesis: Fischer-Steglich Esterification
The most direct route to synthesize the title compound is through an acid-catalyzed or coupling agent-mediated esterification. The Fischer-Steglich method, using a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-Dimethylaminopyridine (DMAP), is highly effective at room temperature and avoids the harsh conditions of traditional acid-catalyzed reflux.
The overall reaction is as follows:
Caption: Synthesis of this compound.
Experimental Protocol
-
Preparation: In a round-bottomed flask, dissolve 4-propylbenzoic acid (1.0 eq) and 4-ethoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~0.1 eq).
-
Coupling Agent: Cool the mixture in an ice bath (0 °C). Slowly add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM. The DCC facilitates the esterification by activating the carboxylic acid.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed. Filter the reaction mixture to remove the DCU.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine. This removes unreacted starting materials and the DMAP catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification
The crude product is typically purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol or hexane/ethyl acetate mixture) and allow it to cool slowly to form pure crystals.[11]
-
Column Chromatography: For higher purity, the crude material can be purified over a silica gel column using an appropriate eluent system, such as a gradient of hexane and ethyl acetate.[15]
Caption: Workflow for Synthesis and Purification.
Spectroscopic Characterization
Confirming the identity and purity of the final product is a critical, self-validating step. The following spectroscopic methods are standard.[16]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.
-
~1730-1715 cm⁻¹: A strong absorption band characteristic of the ester carbonyl (C=O) stretch.[15]
-
~1270 cm⁻¹ and ~1100 cm⁻¹: Strong bands corresponding to the C-O stretching of the ester and ether linkages.
-
~3000-2850 cm⁻¹: C-H stretching from the aliphatic ethoxy and propyl groups.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching from the aromatic rings.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.[17][18]
-
¹H NMR: Expected signals include:
-
A triplet and quartet for the ethoxy group (~1.4 ppm and ~4.0 ppm, respectively).
-
A triplet, sextet, and triplet for the propyl group (~0.9 ppm, ~1.7 ppm, and ~2.6 ppm, respectively).
-
Four distinct doublets in the aromatic region (~6.9-8.0 ppm) corresponding to the eight aromatic protons on the two para-substituted rings.
-
-
¹³C NMR: The spectrum will show distinct signals for all 18 carbons, including the ester carbonyl (~165 ppm), the aromatic carbons (~115-155 ppm), and the aliphatic carbons of the side chains (~10-70 ppm).
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight. The electron ionization (EI-MS) spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 284.35.
Application in Liquid Crystal Formulations
The utility of this compound stems directly from its molecular shape and electronic properties, which are ideal for forming a nematic liquid crystal phase.[3]
Structure-Property Relationship
-
Rigid Core: The biphenyl ester core provides the structural rigidity necessary for molecules to align along a common axis, a director, which is the defining characteristic of the nematic phase.[3]
-
Flexible Tails: The terminal ethoxy and propyl chains add flexibility and influence the intermolecular spacing. Their length and nature are crucial for determining the melting point and the clearing point (the temperature at which the material transitions from the liquid crystal phase to a true isotropic liquid).
-
Anisotropy: This rod-like shape leads to anisotropy in physical properties. For instance, the refractive index and dielectric permittivity are different when measured parallel versus perpendicular to the long molecular axis. This anisotropy is harnessed in displays, where an external electric field can reorient the molecules, thereby modulating the passage of polarized light.[4]
Caption: Structure-Property-Application Relationship.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[20] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[21]
-
Toxicity: Specific toxicological data is limited.[6] As with any research chemical, it should be treated as potentially hazardous. In case of exposure, follow standard first-aid procedures and seek medical advice.
Conclusion
This compound is a valuable compound in materials science, serving as a textbook example of a calamitic mesogen. Its synthesis via standard esterification protocols is straightforward, and its structure is readily confirmed through common spectroscopic techniques. The precise interplay between its rigid core and flexible tails gives rise to the liquid crystalline properties that make it a useful component in mixtures for electro-optical applications. This guide provides the foundational technical knowledge required for the synthesis, characterization, and informed application of this important liquid crystal intermediate.
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- Sigma-Aldrich. (n.d.). 4-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate.
- Daken Chemical. (n.d.). Exploring the Application of 4-Cyanophenyl-4'-N-Propylbenzoate as a Nematic Liquid Crystal Intermediate.
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- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
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An In-depth Technical Guide to the Mesomorphic Behavior of 4-Ethoxyphenyl 4-propylbenzoate
Abstract
This technical guide provides a comprehensive examination of the mesomorphic behavior of 4-Ethoxyphenyl 4-propylbenzoate, a calamitic (rod-like) liquid crystal. We will explore its molecular structure, synthesis, and detailed phase transitions. Central to this guide is an in-depth analysis of the experimental techniques used to characterize its liquid crystalline nature, including Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD). By explaining the causality behind these experimental choices, this document serves as a practical resource for researchers, scientists, and professionals in drug development and material science.
Introduction to Benzoate-Based Liquid Crystals
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] In this state, molecules possess a degree of orientational order, yet retain the ability to flow.[1] This combination of properties has led to their widespread use in technologies such as liquid crystal displays (LCDs).[1]
The benzoate functional group is a common component in many liquid crystalline compounds. These ester-based liquid crystals are of significant interest due to their diverse applications, not only in optoelectronics but also in biological systems, including drug delivery and biosensors.[2] The molecular structure of these compounds, typically consisting of a rigid core and flexible terminal groups, is crucial in determining their mesomorphic behavior. This guide focuses specifically on this compound, a member of this important class of materials.
Molecular Structure and Synthesis
The defining characteristic of a liquid crystal molecule is its anisotropy; it must be significantly non-spherical. For calamitic liquid crystals like this compound, this takes the form of a rigid, elongated structure.
Molecular Structure
The structure of this compound consists of a central rigid core composed of two phenyl rings linked by an ester group. This core provides the necessary structural rigidity. Attached to this core are two flexible terminal chains: an ethoxy group (-OC2H5) and a propyl group (-C3H7). These flexible chains are crucial in modulating the melting and clearing points of the liquid crystal, thereby influencing the temperature range over which the mesophases are stable.
Caption: Molecular structure of this compound.
Synthesis Pathway
The synthesis of this compound, like many similar esters, can be achieved through standard esterification reactions. A common method is the reaction of 4-propylbenzoyl chloride with 4-ethoxyphenol in the presence of a base like pyridine to neutralize the HCl byproduct.
Another established synthetic approach involves a Williamson etherification. For instance, a related compound, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, was synthesized using 11-bromoundecanoic acid hexylamide and ethyl 4-hydroxybenzoate.[3] This highlights a versatile method for creating the ether linkage present in our target molecule. While specific synthesis details for this compound are proprietary to manufacturers, the fundamental chemical principles are well-established in organic chemistry.
Mesomorphic Behavior and Phase Transitions
The defining characteristic of this compound is its thermotropic liquid crystalline behavior, meaning its phase transitions are induced by changes in temperature. As the material is heated from a solid state, it will pass through one or more mesophases before becoming a clear, isotropic liquid.
Based on studies of analogous benzoate compounds, it is expected that this compound exhibits a nematic phase.[4] In the nematic phase, the long axes of the molecules align in a common direction, known as the director, but their centers of mass are randomly distributed.[1] Some benzoate derivatives are also known to form smectic phases, where the molecules are arranged in layers.[2][5]
The specific transition temperatures (melting point and clearing point) are critical parameters that define the operational range of the liquid crystal. These are precisely determined using the experimental techniques detailed in the following section.
Experimental Characterization Techniques
A multi-faceted approach is necessary to fully characterize the mesomorphic behavior of a liquid crystal. Each technique provides a unique piece of the puzzle, and their combined data gives a comprehensive picture.
Caption: Workflow for liquid crystal characterization.
Differential Scanning Calorimetry (DSC)
Causality: DSC is the primary tool for identifying the temperatures and thermodynamic signatures of phase transitions.[6] It measures the heat flow into or out of a sample as a function of temperature.[7] A phase transition, such as melting or a liquid crystal-to-liquid crystal transition, will appear as a peak in the DSC thermogram, indicating an endothermic or exothermic process. The area under the peak corresponds to the enthalpy of the transition.
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: The instrument is calibrated using known standards (e.g., indium). An empty sealed pan is used as a reference.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle, for example, at a rate of 10 °C/min.
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak area for each transition. This provides the transition temperatures and their associated enthalpy changes (ΔH).
Data Presentation:
| Transition | Onset Temperature (°C) | Enthalpy (J/g) |
| Heating Cycle | ||
| Crystal to Nematic | Tm | ΔHm |
| Nematic to Isotropic | Tc | ΔHc |
| Cooling Cycle | ||
| Isotropic to Nematic | Tc' | ΔHc' |
| Nematic to Crystal | Tm' | ΔHm' |
| Note: Hypothetical data is presented. Actual values must be determined experimentally. |
Polarized Optical Microscopy (POM)
Causality: While DSC identifies that a transition has occurred, POM allows for the direct visualization and identification of the specific mesophase.[5] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they can rotate the plane of polarized light. When viewed between crossed polarizers, this property results in characteristic textures that act as fingerprints for different mesophases.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample is placed on a microscope slide and covered with a coverslip.
-
Heating Stage: The slide is placed on a hot stage, which allows for precise temperature control.
-
Observation: The sample is observed through a polarizing microscope as it is heated and cooled through its phase transitions (as identified by DSC).
-
Texture Identification: The observed textures are compared to known standards to identify the mesophases. For example, a nematic phase will typically exhibit a Schlieren or threaded texture.
X-ray Diffraction (XRD)
Causality: XRD provides detailed information about the molecular arrangement within the different phases.[8] By analyzing the diffraction pattern of X-rays passing through the sample, one can determine parameters such as layer spacing in smectic phases and the degree of orientational order.
Experimental Protocol:
-
Sample Preparation: The sample is loaded into a capillary tube and placed in a temperature-controlled holder within the diffractometer.
-
Data Collection: An X-ray beam is directed at the sample, and the scattered X-rays are detected at various angles.
-
Pattern Analysis:
-
Crystalline Phase: A sharp, well-defined diffraction pattern.
-
Nematic Phase: A diffuse halo at wide angles, indicating short-range positional order but long-range orientational order.
-
Smectic Phase: A sharp peak at a small angle, corresponding to the layer spacing, in addition to the wide-angle halo.[9]
-
Structure-Property Relationships
The mesomorphic behavior of this compound is a direct consequence of its molecular structure.
-
Rigid Core: The biphenyl benzoate core provides the necessary rigidity and anisotropy for liquid crystalline behavior.
-
Flexible Chains: The length and nature of the terminal ethoxy and propyl groups are critical. They influence the packing of the molecules and, consequently, the transition temperatures. Altering the length of these chains can be used to tune the material's properties for specific applications. For example, longer chains often favor the formation of smectic phases.[10]
Potential Applications
The properties of benzoate-based liquid crystals make them suitable for a range of applications:
-
Displays: Their ability to modulate light is the basis for LCD technology.[2]
-
Sensors: The ordered structure of the liquid crystal can be perturbed by the presence of analytes, leading to a detectable optical change.[2]
-
Drug Delivery: They can be used to create ordered matrices for the controlled release of therapeutic agents.[2]
-
Biocompatible Materials: Some benzoate liquid crystals have shown moderate wettability, making them potentially suitable for biomedical applications where biocompatibility is crucial.[5]
Conclusion
This compound is a classic example of a calamitic liquid crystal, whose mesomorphic properties are governed by its distinct molecular architecture. A thorough understanding of its behavior requires a synergistic use of experimental techniques. DSC provides the thermodynamic framework of phase transitions, POM offers visual confirmation and identification of mesophases, and XRD reveals the underlying molecular order. This integrated approach is essential for the rational design and application of this and other advanced materials in fields ranging from photonics to pharmaceuticals.
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An In-depth Technical Guide to 4-Ethoxyphenyl 4-propylbenzoate: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxyphenyl 4-propylbenzoate is a liquid crystalline compound belonging to the ester class of organic molecules. Its molecular structure, characterized by a rigid core composed of two phenyl rings linked by an ester group and flexible alkyl and alkoxy chains at its termini, is responsible for its mesomorphic behavior. This unique property, existing in a state between a conventional liquid and a solid crystal, makes it a subject of interest in materials science and potentially in drug delivery systems where ordered phases can influence release kinetics and formulation stability. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, and methods for its characterization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that as a liquid crystal, its properties can be highly dependent on temperature and the specific mesophase.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₃ | [1] |
| Molecular Weight | 284.35 g/mol | |
| CAS Number | 53132-08-4 | |
| Appearance | White crystalline solid at room temperature | Inferred from liquid crystal properties |
| Melting Point | Exhibits liquid crystalline phase transitions | [2][3][4][5] |
| Boiling Point | Not available; likely decomposes at high temperatures | |
| Solubility | Soluble in organic solvents such as dichloromethane, THF, and ethyl acetate. Insoluble in water. | [6] |
| Storage | Store in a cool, dry place away from light and moisture. |
Molecular Structure and Visualization
The molecular structure of this compound is crucial to understanding its liquid crystalline properties. The linear arrangement of the phenyl rings and the ester linkage contribute to the rod-like shape of the molecule, which facilitates the formation of ordered phases.
Caption: Molecular structure of this compound.
Synthesis Protocol: Esterification of 4-Propylbenzoic Acid with 4-Ethoxyphenol
The synthesis of this compound can be achieved through the esterification of 4-propylbenzoic acid and 4-ethoxyphenol. A common and effective method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method proceeds under mild conditions and generally affords good yields.[7]
Materials:
-
4-Propylbenzoic acid
-
4-Ethoxyphenol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-propylbenzoic acid (1.0 equivalent) and 4-ethoxyphenol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Catalyst and Coupling Agent: To the stirred solution, add a catalytic amount of DMAP (0.1 equivalents). Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of dichloromethane.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
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A Foundational Investigation into the Phenyl Benzoate Core: From the Dawn of Liquid Crystals to Modern Mesogen Design
Abstract
The discovery of liquid crystals in 1888 marked the dawn of a new paradigm in materials science, shattering the classical three-state model of matter. While the initial observations were made on cholesterol derivatives, the true exploration and exploitation of this fourth state of matter began with the targeted synthesis of organic molecules, known as mesogens. This in-depth guide provides a technical and historical analysis of the pivotal role of the phenyl benzoate scaffold in the evolution of liquid crystal science. We will trace the journey from the foundational discoveries of Reinitzer and Lehmann to the first wave of synthetic mesogens, highlighting the chemical logic that led to the investigation of simple aromatic esters. This paper provides detailed, field-proven protocols for the synthesis of a representative phenyl benzoate-based liquid crystal via the Schotten-Baumann reaction and its characterization using hot-stage polarizing optical microscopy (HS-POM). Designed for researchers and drug development professionals, this guide illuminates the causality behind early experimental choices and establishes the phenyl benzoate core as a cornerstone of modern liquid crystal technology.
The Serendipitous Observation: A New State of Matter
The history of liquid crystals begins not with a targeted search, but with a puzzling observation. In 1888, the Austrian botanist Friedrich Reinitzer was studying derivatives of cholesterol extracted from carrots.[1][2] While attempting to determine the precise melting point of cholesteryl benzoate, a key indicator of purity, he noted a bizarre phenomenon: the substance appeared to have two distinct melting points.[2][3] At 145.5°C, the solid crystals melted into a cloudy, turbid liquid.[2][4] This peculiar state persisted until 178.5°C, at which point the cloudiness abruptly vanished, yielding a clear, transparent liquid.[2][5]
This "double melting" behavior was inconsistent with the established understanding of phase transitions.[2][6] Intrigued and unable to explain the observation, Reinitzer corresponded with a leading German physicist and crystallographer, Otto Lehmann.[6][7] Lehmann possessed unique expertise and instrumentation, including a state-of-the-art polarizing microscope equipped with a heatable stage, which he had developed himself.[8][9] This instrument was the key to unlocking the mystery.
Lehmann's systematic investigation confirmed Reinitzer's findings and revealed the true nature of the cloudy phase.[4][8] He observed that while it flowed like a liquid, it also exhibited optical anisotropy—the property of having directionally dependent physical properties—specifically birefringence, which is characteristic of solid crystals.[3][4] This intermediate phase could split polarized light, producing vibrant colors and distinct textures under the microscope.[10] Convinced he had discovered a new state of matter, Lehmann coined the term "fließende Kristalle" or "liquid crystals" and published his seminal findings in 1889.[4][7][8] This marked the formal birth of a field that would remain a scientific curiosity for decades before revolutionizing technology.[11]
Caption: A workflow diagram illustrating the key events and collaborations in the discovery of liquid crystals.
The Dawn of Synthetic Mesogens: The Phenyl Benzoate Core
Following the initial discovery, the field slowly expanded beyond cholesterol derivatives. For liquid crystals to become more than a mere curiosity, scientists needed to create them synthetically. This would allow for the systematic study of the relationship between molecular structure and the emergence of these intermediate phases, or "mesophases". The early 20th century saw pioneering work by German chemists like Daniel Vorländer, who synthesized the majority of liquid crystals known before 1935, and Ludwig Gattermann, who prepared the first fully synthetic liquid crystal, p-azoxyanisole (PAA).[11][12]
The guiding principle that emerged was that liquid crystallinity is often associated with molecules that possess several key features:
-
A rigid, elongated shape (calamitic): The molecule must be significantly longer than it is wide, often described as "rod-like".[3][13]
-
Anisotropic polarizability: The distribution of electrons in the molecule should be uneven, allowing for strong intermolecular interactions that favor parallel alignment.
-
Flexible terminal groups: Alkyl or alkoxy chains at the ends of the rigid core help to lower the melting point and stabilize the liquid crystalline phase.[14]
The phenyl benzoate structure emerged as an ideal scaffold for meeting these criteria.[14][15] It consists of two phenyl rings linked by an ester group (-COO-). This creates a stable, linear, and rigid core. While phenyl benzoate itself is not a liquid crystal, its structure provides a perfect backbone for chemical modification.[16] By adding flexible alkyl or alkoxy chains to the terminal positions of the phenyl rings (the para-positions), chemists could systematically synthesize entire homologous series of compounds and investigate their mesomorphic properties.[14] The ester linkage was also chemically more stable than the Schiff base (-CH=N-) linkages used in other early liquid crystals, which were prone to hydrolysis.[14]
A Foundational Experiment: Synthesis and Characterization of a Phenyl Benzoate Mesogen
To understand the core principles of liquid crystal chemistry, we can outline a representative experiment: the synthesis of a simple, calamitic liquid crystal based on the phenyl benzoate core and its subsequent characterization.
Causality and Experimental Design
The chosen synthetic route is the Schotten-Baumann reaction, a robust and efficient method for forming esters from an acid chloride and a phenol under basic conditions.[17][18] This choice is historically and chemically logical. It is a high-yield reaction that uses readily available starting materials, making it ideal for the systematic production of new compounds for study.[17]
For characterization, Hot-Stage Polarizing Optical Microscopy (HS-POM) is the quintessential technique.[8][19] Its power lies in its ability to directly visualize the phase transitions and identify the unique optical textures of different mesophases. Because liquid crystal phases are optically anisotropic, they appear bright and textured between two crossed polarizers, while the isotropic liquid phase appears dark (extinguished).[3] This provides an unambiguous method for determining the crystal-to-mesophase and mesophase-to-isotropic transition temperatures.
Caption: A diagram of the synthesis and characterization workflow for a typical phenyl benzoate liquid crystal.
Protocol: Synthesis of p-Pentylphenyl p-Methoxybenzoate
This protocol describes the synthesis of a representative phenyl benzoate derivative known to exhibit a nematic liquid crystal phase.
Materials & Reagents:
-
p-Pentylphenol
-
p-Methoxybenzoyl chloride (Anisoyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Ethanol
Procedure:
-
Reactant Setup: In a dry round-bottom flask under an inert atmosphere, dissolve p-pentylphenol (1.0 eq) in anhydrous pyridine (approx. 5 mL per gram of phenol). Cool the mixture in an ice bath to 0°C.
-
Addition of Acid Chloride: Slowly add p-methoxybenzoyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is exothermic; maintain the temperature at 0°C during addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion.
-
Work-up: Dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product is purified by recrystallization from a minimal amount of hot ethanol.[17] Allow the solution to cool slowly to form pure crystals.
-
Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely in a vacuum oven. Determine the final mass to calculate the percentage yield.
Protocol: Characterization by Hot-Stage Polarizing Optical Microscopy (HS-POM)
Equipment:
-
Polarizing optical microscope with crossed polarizers
-
Calibrated heating/cooling stage (hot stage)
-
Microscope slides and cover slips
Procedure:
-
Sample Preparation: Place a small amount (a few crystals) of the synthesized phenyl benzoate derivative onto a clean microscope slide and cover with a cover slip.
-
Initial Observation: Place the slide on the hot stage. At room temperature, observe the crystalline solid form under the microscope.
-
Heating Ramp: Begin heating the sample at a controlled rate (e.g., 2-5°C per minute).
-
Melting Point (Tₘ): Carefully observe the sample as it approaches its melting point. You will see the solid crystals begin to flow and transform into a fluid phase that is still highly textured and birefringent. This is the transition to the liquid crystal phase. Record the temperature range over which this occurs. For a nematic phase, a characteristic "Schlieren" or "marbled" texture may appear.[12]
-
Clearing Point (T꜀): Continue heating the sample. At a specific temperature, the texture will abruptly disappear, and the field of view will become completely dark (isotropic). This is the clearing point, or the transition from the liquid crystal phase to the isotropic liquid phase. Record this temperature.
-
Cooling Cycle: Slowly cool the sample from the isotropic phase. Observe the reverse transitions. Often, liquid crystal textures are more clearly formed upon cooling. Record the temperatures at which the isotropic -> liquid crystal and liquid crystal -> solid transitions occur.
Data Summary and Legacy
The systematic synthesis of homologous series of phenyl benzoate derivatives allowed early researchers to establish clear structure-property relationships.[14] The transition temperatures are highly sensitive to the length of the terminal alkyl/alkoxy chains, often showing a characteristic "even-odd" effect where the clearing point alternates as the number of carbon atoms in the chain increases.[14]
| Compound | Structure | Melting Point (Tₘ) | Clearing Point (T꜀) | Mesophase |
| Cholesteryl Benzoate | Cholesterol Derivative | 145.5 °C | 178.5 °C | Cholesteric |
| p-Azoxyanisole (PAA) | Azoxy Compound | 118 °C | 136 °C | Nematic |
| p-Pentylphenyl p-Methoxybenzoate | Phenyl Benzoate Derivative | ~50 °C | ~55 °C | Nematic |
| 4-Methoxybenzylidene-4'-butylaniline (MBBA) | Schiff Base | 22 °C | 47 °C | Nematic |
| Table 1: Comparison of transition temperatures for early liquid crystalline compounds. Data is representative and sourced from historical and chemical literature.[2][12][14] |
The stability, synthetic accessibility, and favorable dielectric and optical properties of the phenyl benzoate core have cemented its place in liquid crystal technology. While early display applications in the 1960s and 70s often used Schiff bases or cyanobiphenyls, many modern liquid crystal mixtures developed for advanced displays (LCDs), optical communications, and sensors contain molecules built upon the foundational phenyl benzoate scaffold.[20][21] Its legacy is a testament to the power of systematic chemical synthesis in transforming a scientific curiosity into a world-changing technology.
Conclusion
The journey from Reinitzer's observation of a cloudy fluid to the advanced materials inside modern flat-panel displays is a story of scientific collaboration and chemical innovation. The phenyl benzoate core stands as a critical link in this story, representing the transition from studying naturally occurring curiosities to the rational design of synthetic mesogens. The experimental methodologies established by early pioneers—combining organic synthesis with hot-stage microscopy—remain fundamental to the discovery and characterization of new liquid crystalline materials today. This guide serves not only as a historical record but also as a practical testament to the enduring principles that continue to drive the field of materials science.
References
- Introduction to Liquid Crystals. Case Western Reserve University, Liquid Crystal Institute. [URL: https://case.
- What Are Liquid Crystals?. Kent State University, Liquid Crystal Institute. [URL: https://www.lci.kent.
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An In-depth Technical Guide to the Liquid Crystalline Properties of 4-Ethoxyphenyl 4-propylbenzoate
This guide provides a comprehensive technical overview of the synthesis, characterization, and liquid crystalline properties of 4-Ethoxyphenyl 4-propylbenzoate. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and application of calamitic liquid crystals.
Introduction: The Molecular Architecture of a Mesogen
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] this compound is a calamitic (rod-shaped) molecule belonging to the phenyl benzoate class of liquid crystals. Its molecular structure, characterized by a rigid core composed of two phenyl rings linked by an ester group, and flexible terminal alkyl and alkoxy chains, is conducive to the formation of mesophases. The interplay of molecular geometry, polarity, and intermolecular forces dictates the thermal stability and nature of the liquid crystalline phases. Understanding these structure-property relationships is paramount for the rational design of new liquid crystal materials for various technological applications, including displays and optical systems.[2][3]
The molecular structure of this compound is presented below.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through an esterification reaction between 4-propylbenzoic acid and 4-ethoxyphenol. This reaction is a cornerstone of organic synthesis and can be accomplished via several methods, with Steglich esterification being a common and efficient choice for this class of compounds.
Synthesis of Precursors
1. 4-Propylbenzoic Acid: This precursor can be synthesized from benzene through a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction and subsequent oxidation of the alkyl chain.[4] A common laboratory-scale synthesis involves the oxidation of 4-propylacetophenone.[1]
2. 4-Ethoxyphenol: This compound can be prepared by the Williamson ether synthesis, reacting hydroquinone with ethyl bromide in the presence of a base.[5] Alternatively, it can be synthesized from ethanol and 1,4-benzoquinone.[5]
Esterification Protocol (Steglich Esterification)
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the ester formation at room temperature, which helps to avoid side reactions.[6]
Materials:
-
4-Propylbenzoic acid
-
4-Ethoxyphenol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-propylbenzoic acid and 1.1 equivalents of 4-ethoxyphenol in anhydrous dichloromethane.
-
Add 0.1 equivalents of DMAP to the solution.
-
In a separate beaker, dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: Experimental workflow for liquid crystal characterization.
Expected Liquid Crystalline Properties and Structure-Property Relationships
Based on its molecular structure and comparison with similar phenyl benzoate liquid crystals, this compound is expected to exhibit a nematic liquid crystal phase. [7]The presence and stability of this mesophase are governed by several factors:
-
Rigid Core: The biphenyl benzoate core provides the necessary rigidity for anisotropic alignment.
-
Terminal Chains: The ethoxy and propyl terminal chains contribute to the flexibility and influence the melting and clearing points. The length of these alkyl/alkoxy chains plays a crucial role in determining the mesophase type and transition temperatures. [8]* Ester Linkage: The ester group contributes to the polarity and linearity of the molecule, which are important for maintaining the liquid crystalline order.
The specific transition temperatures and the breadth of the nematic range would be highly dependent on the purity of the compound.
Potential Applications
Phenyl benzoate-based liquid crystals are widely used in liquid crystal display (LCD) technology due to their favorable dielectric and optical anisotropy, and chemical stability. While this compound itself may not be a primary component in current display mixtures, its study provides valuable insights into the fundamental structure-property relationships that guide the development of new liquid crystal materials with tailored properties for advanced applications, including:
-
Display Technologies: As a component in eutectic mixtures to optimize the operating temperature range and electro-optical performance.
-
Optical Devices: In applications such as optical switches, sensors, and tunable filters.
-
Drug Delivery: The anisotropic nature of liquid crystals can be exploited for the controlled release of therapeutic agents.
Conclusion
This compound serves as an excellent model compound for understanding the principles of calamitic liquid crystals. This guide has outlined the synthetic route to this molecule and the standard experimental protocols for the comprehensive characterization of its liquid crystalline properties. The synergy of Polarized Optical Microscopy, Differential Scanning Calorimetry, and X-ray Diffraction allows for the unambiguous identification of mesophases and the quantification of their thermal properties. The insights gained from studying such molecules are instrumental in advancing the field of liquid crystal materials science and enabling the development of next-generation technologies.
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Kilic, A., Cinar, M., & Cinar, S. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Molecular Structure, 1181, 333-339. Available at: [Link]
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Al-Hamdani, A. A. H., Ahmed, A. A., & Al-Fahd, A. A. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Materials, 14(10), 2596. Available at: [Link]
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ResearchGate. (2001). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. Retrieved from [Link]
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Doshi, A. V., & Joshi, P. B. (1982). Studies on Mixed Liquid Crystal. Part-I. Nematic Mesophase induced by Mixing Two Non-liquid Crystalline Components and Determination of Latent Transition Temperatures. Journal of the Indian Chemical Society, 59, 541-543. Available at: [Link]
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Spectroscopy Online. (2023, May 11). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Retrieved from [Link]
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Srinivasa, H. T., et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3074. Available at: [Link]
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A Comprehensive Technical Guide to the Phase Transition Temperatures of 4-Ethoxyphenyl 4-propylbenzoate
Introduction
4-Ethoxyphenyl 4-propylbenzoate is a calamitic (rod-like) liquid crystal, a class of materials that exhibit intermediate phases of matter, known as mesophases, between the crystalline solid and the isotropic liquid states. These materials are of significant interest in various technological applications, particularly in the realm of display technologies and tunable microwave devices, owing to their unique anisotropic properties and the ability to modulate their molecular orientation with external fields.[1][2][3][4][5][6] A thorough understanding of the phase transition temperatures is paramount for the synthesis, characterization, and application of such liquid crystalline compounds.[5][6][7] This guide provides an in-depth technical overview of the phase transitions of this compound, detailing the experimental methodologies for their determination and the underlying scientific principles.
I. Understanding Phase Transitions in Liquid Crystals
Liquid crystals like this compound exhibit a sequence of phase transitions as a function of temperature. These transitions are characterized by changes in the degree of molecular order. The primary phases of interest are:
-
Crystalline Solid (Cr): A highly ordered state with a three-dimensional lattice structure.
-
Nematic (N): A liquid crystalline phase where the molecules have long-range orientational order (they tend to point in the same direction, defined by the director), but no long-range positional order. This phase is characterized by its fluidity.
-
Isotropic (I): A true liquid phase where the molecules have no long-range orientational or positional order.
The temperatures at which these transitions occur are critical parameters that define the operational range of the liquid crystal.
II. Experimental Determination of Phase Transition Temperatures
The two primary techniques for accurately determining the phase transition temperatures of liquid crystals are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
A. Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8][9] Phase transitions are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow signal.
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.
-
-
Thermal Program:
-
Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from a temperature below the lowest expected transition to a temperature well into the isotropic phase.
-
Cooling Scan: Cool the sample at the same controlled rate back to the starting temperature. This is crucial for observing enantiotropic transitions (those that occur on both heating and cooling).
-
-
Data Analysis:
-
The resulting DSC thermogram will show peaks corresponding to the phase transitions.
-
The onset temperature of the peak is typically taken as the transition temperature.
-
The area under the peak is proportional to the enthalpy change (ΔH) of the transition.
-
Causality Behind Experimental Choices:
-
Heating/Cooling Rate: A rate of 10 °C/min is a common choice that balances signal resolution with experimental time. Slower rates can provide better resolution of closely spaced transitions but may lead to broader peaks.
-
Inert Atmosphere: The nitrogen purge prevents oxidative degradation of the sample at elevated temperatures, ensuring the integrity of the material and the accuracy of the measurements.
-
Hermetic Sealing: This prevents any mass loss, which would directly affect the heat flow measurement and lead to inaccurate enthalpy values.
B. Polarized Optical Microscopy (POM)
POM is a qualitative technique that allows for the direct visualization of the different liquid crystal phases and their transitions.[10][11] The anisotropic nature of liquid crystal phases causes them to be birefringent, meaning they can rotate the plane of polarized light. When viewed between crossed polarizers, this birefringence results in characteristic textures that are unique to each mesophase.
Experimental Protocol: POM Analysis of this compound
-
Sample Preparation:
-
Place a small amount of this compound on a clean microscope slide.
-
Cover the sample with a coverslip and place it on a hot stage.
-
-
Heating and Observation:
-
Heat the sample slowly while observing it through the polarized microscope.
-
As the temperature changes, the sample will pass through its different phases, each exhibiting a distinct optical texture.
-
The nematic phase, for instance, often displays a "threaded" or "schlieren" texture.
-
-
Transition Temperature Determination:
-
The temperature at which a distinct change in the optical texture is observed corresponds to a phase transition.
-
By carefully noting the temperatures of these changes during both heating and cooling cycles, the transition temperatures can be determined.
-
Causality Behind Experimental Choices:
-
Slow Heating Rate: A slow and controlled heating rate is essential to allow the system to be in thermal equilibrium and to accurately pinpoint the temperature of the texture change.
-
Crossed Polarizers: This setup ensures that only birefringent materials (like liquid crystals) will transmit light, allowing for clear visualization of the anisotropic phases against a dark background for the isotropic liquid.
III. Phase Transition Data for this compound
The phase transition temperatures of this compound, as determined by DSC and confirmed by POM, are summarized in the table below.
| Transition | Temperature on Heating (°C) | Temperature on Cooling (°C) | Enthalpy Change (ΔH) (J/g) |
| Crystal to Nematic (Cr → N) | Data not available | Data not available | Data not available |
| Nematic to Isotropic (N → I) | Data not available | Data not available | Data not available |
Note: Specific, numerically-cited phase transition temperatures and enthalpy values for this compound were not found in the provided search results. The table structure is provided as a template for experimental data.
IV. Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for characterizing the phase transitions of this compound.
Caption: Workflow for DSC Analysis.
Caption: Workflow for POM Analysis.
V. Conclusion
The determination of phase transition temperatures is a fundamental aspect of the characterization of liquid crystalline materials like this compound. The complementary use of Differential Scanning Calorimetry and Polarized Optical Microscopy provides a robust and reliable method for identifying and quantifying these critical thermal events. The insights gained from these analyses are essential for the rational design and synthesis of new liquid crystal materials and for their successful implementation in advanced technologies.
References
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- Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. (2024). Universidad de Granada.
- Design, synthesis and liquid crystalline behavior of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates. (2025).
- 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. (n.d.).
- Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzo
- Differential scanning calorimetry (DSC) thermograms of supramolecular... (n.d.).
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- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.).
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.).
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2021). TÜBİTAK Academic Journals.
- Synthesis and Liquid Crystal properties of 2-Napthyl-4'-alkoxy benzoates. (2018).
- Polarization microscopy textures observed in PAME-IV polymer sandwiched... (n.d.).
- Thermogravemetric analysis and DSC graph of benzoic acid,... (n.d.).
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- Propyl Benzo
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Methodological & Application
Synthesis and purification of 4-Ethoxyphenyl 4-propylbenzoate
An Application Note and Comprehensive Protocol for the Synthesis and Purification of 4-Ethoxyphenyl 4-propylbenzoate
Introduction
This compound is a liquid crystalline compound belonging to the benzoate ester family. The unique properties of liquid crystals, such as their ability to self-organize into ordered phases between the solid and isotropic liquid states, make them crucial components in a wide array of advanced materials and technologies, most notably in liquid crystal displays (LCDs). The precise molecular structure, including the nature of the terminal and core groups, dictates the mesophase behavior and the electro-optical properties of these materials. The synthesis of high-purity liquid crystalline compounds is therefore of paramount importance for both fundamental research and industrial applications.
This application note provides a detailed, field-proven protocol for the synthesis and purification of this compound. We will employ the Steglich esterification, a mild and efficient method for forming ester bonds, followed by a robust recrystallization protocol to achieve high purity. This guide is designed for researchers and professionals in organic synthesis, materials science, and drug development, offering in-depth explanations for experimental choices and a self-validating system for achieving a high-quality final product.
Synthesis Methodology: The Steglich Esterification
Principle of the Reaction
The synthesis of this compound is achieved via the esterification of 4-propylbenzoic acid and 4-ethoxyphenol. While traditional Fischer esterification requires harsh acidic conditions and high temperatures, the Steglich esterification offers a significantly milder alternative, making it ideal for substrates that may be sensitive to acid or heat.[1][2] The reaction is mediated by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), which acts as a dehydrating agent, and is catalyzed by 4-dimethylaminopyridine (DMAP).[3][4]
The core principle of this method is the in-situ activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol (4-ethoxyphenol). DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt, which then readily reacts with the alcohol to form the desired ester.[3][4] This catalytic cycle accelerates the reaction and suppresses potential side reactions, such as the formation of the stable N-acylurea byproduct.[3]
Reaction Scheme
Caption: Overall reaction scheme for the Steglich esterification.
Experimental Protocol: Synthesis
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Propylbenzoic Acid | 164.20 | 1.64 g | 10.0 | |
| 4-Ethoxyphenol | 138.16 | 1.38 g | 10.0 | [5] |
| DCC | 206.33 | 2.27 g | 11.0 | 1.1 equivalents |
| DMAP | 122.17 | 0.06 g | 0.5 | 0.05 equivalents |
| Dichloromethane (DCM) | - | 50 mL | - | Anhydrous |
| Magnetic Stirrer | - | 1 | - | |
| Round-bottom flask (100 mL) | - | 1 | - | |
| Magnetic stir bar | - | 1 | - | |
| Separatory funnel (250 mL) | - | 1 | - | |
| Buchner funnel & flask | - | 1 | - | |
| pH paper | - | - | - |
Procedure
-
Reactant Setup: To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add 4-propylbenzoic acid (1.64 g, 10.0 mmol) and 4-ethoxyphenol (1.38 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are completely dissolved.
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.06 g, 0.5 mmol) to the solution.
-
Initiation of Reaction: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (approx. 10 mL). Add this solution dropwise to the reaction flask over 5-10 minutes. Note: An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[3]
-
Work-up - Filtration: After the reaction is complete, filter the mixture through a Buchner funnel to remove the precipitated DCU. Wash the solid DCU with a small amount of cold DCM (2 x 10 mL) to recover any trapped product.
-
Work-up - Extraction: Transfer the filtrate to a 250 mL separatory funnel. Wash the organic layer sequentially with:
-
5% aqueous HCl (2 x 30 mL) to remove unreacted DMAP and any remaining DCC.
-
Saturated aqueous NaHCO₃ (2 x 30 mL) to remove unreacted 4-propylbenzoic acid.
-
Brine (1 x 30 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid or oil.
Purification Methodology: Recrystallization
Principle of Purification
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[6][7] The fundamental principle is that the desired compound and its impurities exhibit different solubilities in a given solvent system at varying temperatures.[6][8] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble even in the hot solvent (allowing for removal by hot filtration).[8]
For this compound, a mixed solvent system, such as ethanol and water, is often effective. The compound is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Upon slow cooling, the solubility of the product decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent mixture.
Purification Workflow
Caption: Step-by-step workflow for the recrystallization process.
Experimental Protocol: Purification
Procedure
-
Dissolution: Transfer the crude product to a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[9]
-
Inducing Saturation: While keeping the solution hot, add hot water dropwise until a persistent cloudiness is observed. Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the hot plate, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a white, crystalline solid. Determine the final mass and calculate the percentage yield.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point range indicates high purity. |
| FTIR (ATR) | Characteristic peaks for the ester functional group (C=O stretch around 1735-1750 cm⁻¹ and C-O stretches between 1000-1300 cm⁻¹), aromatic C=C stretching, and C-H stretching.[10][11][12] |
| ¹H NMR | Signals corresponding to the aromatic protons, the ethoxy group (-OCH₂CH₃), and the propyl group (-CH₂CH₂CH₃). The chemical shifts, splitting patterns, and integration values should be consistent with the molecular structure. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule, including the ester carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethoxy and propyl groups. |
Predicted Spectroscopic Data
-
FTIR (cm⁻¹):
-
¹H NMR (CDCl₃, 400 MHz), δ (ppm):
-
~8.0 (d, 2H, Ar-H ortho to C=O)
-
~7.3 (d, 2H, Ar-H meta to C=O)
-
~7.1 (d, 2H, Ar-H ortho to ester oxygen)
-
~6.9 (d, 2H, Ar-H meta to ester oxygen)
-
~4.0 (q, 2H, -OCH₂CH₃)
-
~2.7 (t, 2H, -CH₂CH₂CH₃ attached to ring)
-
~1.7 (m, 2H, -CH₂CH₂CH₃)
-
~1.4 (t, 3H, -OCH₂CH₃)
-
~1.0 (t, 3H, -CH₂CH₂CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz), δ (ppm):
-
~165 (C=O)
-
~157, 149, 145, 127 (Aromatic quaternary carbons)
-
~130, 129, 122, 115 (Aromatic C-H carbons)
-
~64 (-OCH₂)
-
~38 (-CH₂ attached to ring)
-
~24 (-CH₂)
-
~14 (-CH₃)
-
~14 (-CH₃)
-
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
DCC is a potent skin sensitizer and should be handled with extreme care.
-
DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
References
-
Haberfeld, J. L., Hsu, E. C., & Johnson, J. F. (n.d.). Liquid Crystal Purification by Zone Refining. Taylor & Francis Online. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
- Google Patents. (n.d.). US5540857A - Purification of liquid crystals and liquid crystal composition.
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
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Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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Optica Publishing Group. (2015, February 25). Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
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SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Propyl 4-hydroxybenzoate. PubMed Central. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
-
YouTube. (2021, April 30). the synthesis of n propyl benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxyphenol. Retrieved from [Link]
-
News-Medical.Net. (2015, March 31). Using EFT NMR to Determine Spectra of Propyl benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-propylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenyl benzoate. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 4-methoxyphenyl benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Propyl 4-hydroxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). EP2703382A1 - Method for preparing aryl polyoxy alkyl quaternary ammonium compound.
-
ResearchGate. (2025, August 5). A Novel Synthesis and Characterization of Poly(4-imino(N--4-ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Propyl benzoate (FDB008434). Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxybenzoyl Chloride. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of n-Propyl benzoate (CAS 2315-68-6). Retrieved from [Link]
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Application Notes and Protocols for Polarizing Optical Microscopy of 4-Ethoxyphenyl 4-propylbenzoate Texture
Abstract
This comprehensive guide provides a detailed framework for the characterization of the liquid crystal textures of 4-Ethoxyphenyl 4-propylbenzoate using polarizing optical microscopy (POM).[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles of POM, detailed protocols for sample preparation, and a systematic approach to the analysis and interpretation of the observed textures. By elucidating the relationship between the molecular arrangement of liquid crystal phases and their optical appearance, this guide serves as an essential resource for the precise identification of mesophases and the determination of phase transition temperatures.
Introduction: The Power of Polarized Light in Liquid Crystal Analysis
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and crystalline solids.[3] This anisotropy is the key to their profound optical characteristics. Polarizing optical microscopy (POM) is a powerful, non-destructive analytical technique that leverages the birefringent nature of anisotropic materials to visualize their unique textures.[1][4] These textures are macroscopic manifestations of the microscopic arrangement of the constituent molecules, acting as fingerprints for different liquid crystal phases such as nematic and smectic.[2][5]
This compound is a thermotropic liquid crystal, meaning its phase transitions are driven by changes in temperature.[2] Understanding these transitions and the associated textures is crucial for its application in various fields, including display technologies and advanced materials.
The principle of POM lies in the use of two polarizers: a polarizer and an analyzer, typically oriented perpendicular to each other ("crossed polars").[1][4] When polarized light passes through a birefringent sample, it is split into two orthogonal rays (ordinary and extraordinary) that travel at different velocities.[1][4] This velocity difference creates a phase shift, and upon recombination after the analyzer, interference patterns and colors are produced, revealing the characteristic texture of the liquid crystal.[1]
Material and Equipment
A successful POM analysis hinges on the quality of both the sample and the instrumentation.
2.1. Compound of Interest:
-
This compound: (CAS No. 53132-08-4)[6] Ensure high purity of the compound, as impurities can significantly affect phase transition temperatures and texture formation.[1]
2.2. Essential Equipment and Consumables:
-
Polarizing Optical Microscope: Equipped with a rotating stage, a set of objectives, and slots for compensator plates.[7]
-
Hot Stage with Temperature Controller: For precise temperature control and ramping during heating and cooling cycles.[1]
-
Microscope Slides and Coverslips: High-quality, clean glass slides and coverslips are essential for sample preparation.
-
Alignment Layers (Optional): For inducing specific molecular orientations (e.g., polyimide for planar alignment).
-
Solvents: Acetone and isopropanol for cleaning glass slides.
-
Spatula and Hot Plate: For sample handling and preparation.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and analysis of this compound.
Protocol 1: Preparation of a "Sandwich" Cell for POM Analysis
This protocol describes the creation of a standard "sandwich" cell, a versatile method for observing liquid crystal textures.[1]
-
Cleaning: Meticulously clean microscope slides and coverslips with acetone followed by isopropanol to eliminate any organic residues that could interfere with sample alignment.[1]
-
Sample Deposition: Place a small amount (a few milligrams) of this compound onto the center of a clean microscope slide.
-
Heating to Isotropic Phase: Gently heat the slide on a hot plate to a temperature above the clearing point of the liquid crystal, where it transitions to the isotropic liquid phase. In this state, the substance will appear as a clear, non-birefringent liquid.
-
Cover Slip Placement: Carefully place a coverslip over the molten sample, allowing the liquid to spread and form a thin, uniform film. Avoid trapping air bubbles.[8]
-
Cooling: Allow the prepared slide to cool slowly to room temperature. This slow cooling process is crucial for the formation of well-defined liquid crystal textures.[1]
Protocol 2: Inducing Specific Molecular Alignments (Optional)
For more advanced studies, controlling the alignment of the liquid crystal molecules can provide deeper insights.
-
Planar Alignment: To align the molecules parallel to the glass surface, a thin layer of an alignment polymer, such as polyimide, can be applied to the glass slides.[1] This is typically done by spin-coating, followed by curing and gentle rubbing in a single direction.
-
Homeotropic Alignment: To align the molecules perpendicular to the glass surface, specific surface treatments or certain types of alignment layers can be used. A homeotropically aligned sample will initially appear dark between crossed polars.[1][9]
Protocol 3: POM Analysis and Texture Identification
This protocol outlines the systematic observation of the prepared sample using the polarizing optical microscope.
-
Microscope Setup: Place the prepared "sandwich" cell on the hot stage of the polarizing microscope.
-
Heating Cycle: Heat the sample at a controlled rate (e.g., 5-10 °C/min) into the isotropic phase.[1] The isotropic phase is identified by the complete darkness of the field of view under crossed polars, as it is not birefringent.[3]
-
Cooling and Observation: Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-2 °C/min). A slow cooling rate is critical for observing the formation of distinct and well-defined textures at each phase transition.[1]
-
Texture Documentation: Carefully observe and record the textures that appear as the sample cools. Capture high-quality images at different temperatures, paying close attention to the temperatures at which textural changes occur, as these indicate phase transitions.
-
Identification of Phases:
-
Nematic Phase: Upon cooling from the isotropic phase, the first liquid crystal phase to appear for this compound is the nematic phase. This phase is characterized by long-range orientational order but no positional order.[10][11] The typical textures observed are the "Schlieren" texture, with dark brushes corresponding to regions where the molecular director is parallel to the polarizer or analyzer, or a "marbled" texture.[3][12]
-
Smectic Phases: Further cooling may lead to the formation of smectic phases, which possess a higher degree of order with molecules arranged in layers.[11] Smectic A phases often exhibit "focal conic fan" or "homeotropic" textures.[5][13] Smectic C phases, where molecules are tilted within the layers, can show broken fan textures or Schlieren textures with different defect structures.[11]
-
-
Use of Compensator Plates: A full-wave (lambda) plate can be inserted into the light path to enhance contrast and help determine the orientation of the liquid crystal molecules.[1] This plate introduces a known phase shift, causing different domains within the texture to appear in distinct interference colors.
Data Interpretation and Expected Results
The interpretation of POM textures requires a foundational understanding of the relationship between molecular organization and optical properties.
Table 1: Expected Phase Transitions and Textures for this compound
| Temperature Range | Liquid Crystal Phase | Characteristic POM Texture | Description |
| High Temperature | Isotropic Liquid | Dark Field | Molecules are randomly oriented, no birefringence.[3] |
| Intermediate Temperature | Nematic | Schlieren, Marbled | Molecules have long-range orientational order.[11][12] Dark brushes in Schlieren texture indicate director alignment with polarizers. |
| Lower Temperature | Smectic (e.g., Smectic A) | Focal Conic Fan, Homeotropic | Molecules are arranged in layers.[5][13] Fan-shaped textures arise from defects in the layered structure. |
| Room Temperature | Crystalline Solid | Crystalline Grains | Molecules are in a fixed, ordered lattice. |
Note: The exact transition temperatures can be influenced by sample purity and the heating/cooling rate.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for POM analysis.
Figure 1: Experimental workflow for the polarizing optical microscopy analysis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable texture (dark field) | Sample is in the isotropic phase. Homeotropic alignment. | Cool the sample to a lower temperature. Apply gentle pressure to the coverslip to induce flow and texture formation.[1] |
| Air bubbles in the sample | Improper filling technique. | Use a vacuum filling method or fill the cell at a higher temperature to reduce viscosity.[1][8] |
| Poorly defined textures | Cooling rate is too fast. Impure sample. | Decrease the cooling rate to allow for better molecular self-assembly. Purify the liquid crystal sample.[1] |
| Image is out of focus or hazy | Dirty microscope optics. Incorrect coverslip thickness. | Clean the objective lens, eyepieces, and sample slide. Ensure the coverslip thickness matches the objective's correction.[8] |
Conclusion
Polarizing optical microscopy is an indispensable tool for the characterization of liquid crystalline materials like this compound. By following the detailed protocols and interpretative guidelines presented in this application note, researchers can effectively identify liquid crystal phases, determine transition temperatures, and gain valuable insights into the material's structural properties. The visual nature of POM, combined with its sensitivity to molecular arrangement, provides a powerful and accessible method for advancing the understanding and application of liquid crystals.
References
-
ResearchGate. (n.d.). How to analyze liquid crystals? Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Liquid crystal textures: an overview. Retrieved from [Link]
-
PubMed Central. (n.d.). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Retrieved from [Link]
-
ResearchGate. (n.d.). POM textures of liquid crystal Sunset Yellow in cells with an alignment.... Retrieved from [Link]
-
RSC Publishing. (2015). Liquid crystalline textures and polymer morphologies resulting from electropolymerisation in liquid crystal phases. Retrieved from [Link]
-
Standard Reference Data. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. Retrieved from [Link]
-
Unknown. (n.d.). Polarized Light Microscopy. Retrieved from [Link]
-
LillOA. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Retrieved from [Link]
-
MIT OpenCourseWare. (2005). DSC and Polarized light microscopy study of liquid crystals. Retrieved from [Link]
-
Oxford Academic. (n.d.). Experimental techniques | Lyotropic Liquid Crystals. Retrieved from [Link]
-
arXiv. (2021). Accurate polarization preparation and measurement using twisted nematic liquid crystals. Retrieved from [Link]
-
Biophysics Research Group. (n.d.). Microscopy. Retrieved from [Link]
-
PubMed Central. (2024). Nematic and Smectic Phases with Proper Ferroelectric Order. Retrieved from [Link]
-
Frontiers. (n.d.). Phase transitions in complex functional liquid crystals—The entropy effect. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Critical evaluation of liquid crystal transition temperatures I: 4,4'‐alkyl/alkoxyphenylbenzoates. Retrieved from [Link]
-
ResearchGate. (n.d.). Series of POM images and structural hierarchy of different temperatures.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Retrieved from [Link]
-
MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of the three liquid crystal phases—nematic N, smectic ZA and.... Retrieved from [Link]
-
PubMed Central. (n.d.). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Retrieved from [Link]
-
CWRU. (2004). Liquid Crystal Phases. Retrieved from [Link]
-
ResearchGate. (n.d.). Polarization microscopy textures observed in PAME-IV polymer sandwiched.... Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]
-
Motic. (n.d.). Polarizing Microscopes. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. Retrieved from [Link]
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Application Note: Comprehensive 1D and 2D NMR Analysis of 4-Ethoxyphenyl 4-propylbenzoate
Abstract
This application note provides a comprehensive technical guide for the structural elucidation of 4-Ethoxyphenyl 4-propylbenzoate, a compound of interest in materials science, particularly in the field of liquid crystals.[1] We present a multi-faceted Nuclear Magnetic Resonance (NMR) spectroscopy protocol, integrating one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) techniques. This guide is designed for researchers, scientists, and professionals in drug development and materials science, offering not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation, ensuring a complete and unambiguous characterization of the molecular structure.
Introduction
This compound belongs to a class of ester-containing organic molecules that often exhibit liquid crystalline properties. The precise arrangement of its aromatic cores, flexible alkyl chains, and central ester linkage dictates its mesomorphic behavior and, consequently, its potential applications.[2][3] Therefore, unequivocal confirmation of its chemical structure is a prerequisite for any further physicochemical investigation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural determination of organic molecules in solution.[4] ¹H NMR provides detailed information on the proton framework, including chemical environment, proximity, and connectivity, while ¹³C NMR maps the carbon backbone of the molecule.[4][5] However, for a molecule with multiple aromatic and aliphatic regions like this compound, 1D spectra alone can present ambiguities. Advanced 2D NMR techniques are indispensable for resolving overlapping signals and establishing definitive connectivity, both through bonds and across space.[6][7] This note details an integrated workflow that leverages a suite of NMR experiments to achieve a complete and confident structural assignment.
Molecular Structure and Atom Numbering
To facilitate a clear and systematic analysis of the NMR data, a standardized atom numbering system is essential. The structure of this compound is presented below, with each unique carbon and its attached protons numbered for subsequent spectral assignment.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
Sample Preparation Protocol
High-quality NMR spectra are contingent upon meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[5]
-
Mass Measurement: Accurately weigh 10-20 mg of this compound for ¹H and 2D NMR, or 50-100 mg for a high signal-to-noise ¹³C NMR spectrum, into a clean, dry vial.[6]
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a good solvent for many organic esters and has a well-defined residual solvent peak (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) that typically does not interfere with signals of interest.[8]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can be applied.
-
Filtration: To remove any suspended microparticles that can disrupt the magnetic field homogeneity, filter the solution. Push a small plug of glass wool or a Kimwipe into a Pasteur pipette and filter the sample solution directly into a clean, high-precision 5 mm NMR tube.[9]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.
NMR Data Acquisition
The following parameters are suggested for acquisition on a 400 MHz (or higher) spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Experiment | Key Parameters | Purpose & Rationale |
| ¹H NMR | Pulses: 16; Sweep Width: 16 ppm; Acq. Time: 4s; Relax. Delay: 2s | Standard proton spectrum to identify all proton environments, their integrations, and coupling patterns. |
| ¹³C NMR | Pulses: 1024; Sweep Width: 240 ppm; Proton Decoupling: Broadband | Provides a signal for each unique carbon. Broadband decoupling collapses C-H splittings into singlets for clarity.[10] |
| DEPT-135 | Pulses: 256; Pulse Angle: 135° | Differentiates carbon types: CH/CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are nulled.[11][12] |
| DEPT-90 | Pulses: 256; Pulse Angle: 90° | Isolates methine (CH) signals, which appear positive. All other carbon signals (CH₃, CH₂, Cq) are nulled.[11][12] |
| ¹H-¹H COSY | Data Points: 1024x256; Sweep Width: 12x12 ppm | Identifies scalar-coupled protons (typically 2-3 bonds apart), revealing proton connectivity within spin systems.[13] |
| ¹H-¹³C HSQC | Data Points: 1024x256; Sweep Width: 12x165 ppm | Correlates each proton with its directly attached carbon (¹JCH), providing definitive C-H assignments.[1][14] |
| ¹H-¹³C HMBC | Data Points: 1024x256; Sweep Width: 12x220 ppm; Long-range delay: 60-100 ms | Detects long-range correlations (²JCH, ³JCH) between protons and carbons, crucial for connecting spin systems and assigning quaternary carbons.[15][16] |
1D NMR Spectral Analysis and Interpretation
¹H NMR Analysis: Predicted Spectrum
The ¹H NMR spectrum is predicted to show eight distinct signals. The chemical shifts are influenced by the electronic environment; electron-withdrawing groups (like the ester carbonyl) deshield nearby protons (shift downfield), while electron-donating groups (like the ethoxy and propyl groups) shield them (shift upfield).[13][17]
-
Aromatic Region (δ 6.8 - 8.2 ppm): Two pairs of doublets are expected, characteristic of 1,4-disubstituted (para) benzene rings.[5][13]
-
Protons H-3/H-5: These protons are ortho to the electron-withdrawing ester carbonyl group, making them the most deshielded aromatic protons, appearing as a doublet around δ 8.1 ppm.
-
Protons H-2/H-6: These protons are meta to the carbonyl but ortho to the propyl group. They will appear as a doublet upfield from H-3/H-5, around δ 7.3 ppm.
-
Protons H-9/H-12: These protons are ortho to the ester oxygen but meta to the electron-donating ethoxy group. They will appear as a doublet around δ 7.1 ppm.
-
Protons H-10/H-11: These protons are ortho to the strongly electron-donating ethoxy group, making them the most shielded aromatic protons, appearing as a doublet around δ 6.9 ppm.
-
-
Aliphatic Region (δ 0.9 - 4.2 ppm):
-
Ethoxy Protons (H-16, H-17): The methylene protons (H-16) are adjacent to an oxygen atom and will appear as a quartet around δ 4.1 ppm due to coupling with the three H-17 protons. The methyl protons (H-17) will be a triplet around δ 1.4 ppm.
-
Propyl Protons (H-13, H-14, H-15): The benzylic methylene protons (H-13) are deshielded by the aromatic ring and will appear as a triplet around δ 2.7 ppm.[18] The internal methylene protons (H-14) will be a sextet around δ 1.7 ppm, and the terminal methyl protons (H-15) will be a triplet at the most upfield position, around δ 0.9 ppm.
-
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-15 | ~ 0.95 | Triplet (t) | 3H |
| H-17 | ~ 1.45 | Triplet (t) | 3H |
| H-14 | ~ 1.70 | Sextet | 2H |
| H-13 | ~ 2.70 | Triplet (t) | 2H |
| H-16 | ~ 4.10 | Quartet (q) | 2H |
| H-10, H-11 | ~ 6.95 | Doublet (d) | 2H |
| H-9, H-12 | ~ 7.15 | Doublet (d) | 2H |
| H-2, H-6 | ~ 7.30 | Doublet (d) | 2H |
| H-3, H-5 | ~ 8.10 | Doublet (d) | 2H |
¹³C NMR and DEPT Analysis: Predicted Spectrum
The broadband proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.[10] DEPT experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.[12][19]
-
Carbonyl Carbon (C-7): The ester carbonyl carbon is highly deshielded and will appear around δ 165 ppm. It will be absent in all DEPT spectra.
-
Aromatic Carbons (δ 114 - 164 ppm): Eight signals are expected for the aromatic carbons.
-
Quaternary carbons (C-1, C-4, C-8, C-11) will be absent in DEPT spectra.
-
C-11, attached to the ethoxy oxygen, will be significantly deshielded (~δ 160 ppm). C-8, attached to the ester oxygen, will be next (~δ 155 ppm).
-
The remaining aromatic carbons will resonate between δ 114-132 ppm.
-
-
Aliphatic Carbons (δ 14 - 64 ppm):
-
Ethoxy Carbons (C-16, C-17): The O-CH₂ carbon (C-16) will be around δ 63 ppm (negative in DEPT-135), while the CH₃ carbon (C-17) will be around δ 15 ppm (positive in DEPT-135).
-
Propyl Carbons (C-13, C-14, C-15): The benzylic carbon (C-13) will be around δ 38 ppm (negative in DEPT-135). The C-14 methylene will be around δ 24 ppm (negative in DEPT-135), and the terminal methyl (C-15) will be the most shielded at ~δ 14 ppm (positive in DEPT-135).
-
Table 2: Predicted ¹³C and DEPT NMR Data for this compound in CDCl₃
| Signal Assignment | Predicted δ (ppm) | Carbon Type | DEPT-90 | DEPT-135 |
| C-15 | ~ 13.8 | CH₃ | Off | Positive |
| C-17 | ~ 14.8 | CH₃ | Off | Positive |
| C-14 | ~ 24.5 | CH₂ | Off | Negative |
| C-13 | ~ 38.2 | CH₂ | Off | Negative |
| C-16 | ~ 63.6 | CH₂ | Off | Negative |
| C-10, C-11 | ~ 114.5 | CH | Positive | Positive |
| C-9, C-12 | ~ 122.0 | CH | Positive | Positive |
| C-4 | ~ 127.5 | C (Quat.) | Off | Off |
| C-2, C-6 | ~ 128.7 | CH | Positive | Positive |
| C-3, C-5 | ~ 130.1 | CH | Positive | Positive |
| C-1 | ~ 144.0 | C (Quat.) | Off | Off |
| C-8 | ~ 149.0 | C (Quat.) | Off | Off |
| C-11 | ~ 158.0 | C (Quat.) | Off | Off |
| C-7 | ~ 165.5 | C=O (Quat.) | Off | Off |
2D NMR for Unambiguous Structural Verification
While 1D NMR provides a strong foundation, 2D NMR experiments are essential to connect the different parts of the molecule and confirm the assignments without ambiguity.
Caption: Workflow for integrated 1D and 2D NMR structural elucidation.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings, visualized as cross-peaks between correlated signals.[3][17]
-
Propyl Chain: Strong cross-peaks will connect H-13 ↔ H-14 and H-14 ↔ H-15, confirming the linear propyl fragment.
-
Ethoxy Chain: A clear cross-peak between H-16 ↔ H-17 will confirm the ethoxy group.
-
Aromatic Rings: Cross-peaks will be observed between adjacent aromatic protons: H-2/6 ↔ H-3/5 and H-9/12 ↔ H-10/11, confirming the substitution pattern.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps each proton signal to the carbon it is directly attached to, providing definitive one-bond C-H correlations.[20][21] For example, the proton signal at ~2.70 ppm (H-13) will show a cross-peak to the carbon signal at ~38.2 ppm (C-13). This experiment will confirm all C-H assignments listed in Tables 1 and 2.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum is arguably the most powerful tool for piecing together the entire molecular puzzle. It shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[15] Key expected correlations include:
-
Connecting the Propyl Group to the Ring: Protons H-13 will show a correlation to the quaternary carbon C-1 and the aromatic carbons C-2/C-6. Protons H-2/H-6 will correlate to the benzylic carbon C-13.
-
Bridging the Ester Linkage: This is the most critical application of HMBC.
-
Protons H-3/H-5 will show a ³JCH correlation to the ester carbonyl carbon C-7.
-
Protons H-9/H-12 will show a ³JCH correlation across the ester oxygen to the carbonyl carbon C-7, definitively confirming the ester connectivity.
-
-
Assigning Quaternary Carbons: Protons will show correlations to nearby quaternary carbons, allowing for their unambiguous assignment (e.g., H-10/11 will correlate to C-8 and C-12).
Summary and Conclusion
The structural elucidation of this compound is systematically achieved through a strategic combination of NMR techniques. ¹H and ¹³C NMR provide the initial framework, while DEPT experiments clarify the multiplicity of each carbon atom. The structure is then definitively confirmed by 2D NMR. COSY experiments establish the connectivity within the aliphatic chains and aromatic rings. HSQC provides direct C-H correlations, and crucially, HMBC connects these individual fragments across the ester linkage and assigns all quaternary carbons. This integrated approach represents a robust and reliable methodology for the complete and unambiguous characterization of complex organic molecules, which is fundamental for advancing research in materials science and pharmaceutical development.
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Application Note: FT-IR Spectroscopy for Identifying Functional Groups in 4-Ethoxyphenyl 4-propylbenzoate
Introduction
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and versatile analytical technique used for the identification and characterization of organic and inorganic compounds.[1][2][3] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of FT-IR spectroscopy to identify the key functional groups in 4-Ethoxyphenyl 4-propylbenzoate, a liquid crystal compound. The principles of FT-IR, a step-by-step experimental protocol, and a comprehensive guide to spectral interpretation are presented to ensure accurate and reliable results.
Principles of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[5] When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy and the amplitude of its vibration increases. An FT-IR spectrometer simultaneously collects all frequencies of infrared radiation and uses a mathematical process called a Fourier transform to convert the raw data into an absorption or transmission spectrum.[6] The resulting spectrum plots the intensity of absorption (or transmission) versus the wavenumber (cm⁻¹), which is inversely proportional to the wavelength.[7]
The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2][8] The functional group region is where the characteristic stretching vibrations of most functional groups appear, making it particularly useful for their identification.[2][7] The fingerprint region contains a complex pattern of absorptions that are unique to the molecule as a whole, arising from a combination of bending and stretching vibrations.[2][8]
Experimental Protocol: Acquiring the FT-IR Spectrum of this compound
This protocol outlines the necessary steps for obtaining a high-quality FT-IR spectrum of this compound, which can exist as a solid or in a liquid crystalline state at different temperatures. The choice of sampling technique will depend on the physical state of the sample at the time of analysis.
Instrumentation and Materials
-
FT-IR Spectrometer: A modern FT-IR spectrometer (e.g., PerkinElmer Frontier™, Spectrum Two™) equipped with a suitable detector for the mid-IR range.[9][10]
-
Sample: High-purity this compound.
-
Sample Preparation Materials:
-
For solid samples: Agate mortar and pestle, KBr (potassium bromide) powder (IR grade), pellet press.[11][12]
-
For liquid or molten samples: IR-transparent salt plates (e.g., NaCl or KBr).[11][13]
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both solid and liquid samples with minimal preparation.[11][12][14]
-
-
Solvent (for cleaning): Acetone or methylene chloride (spectroscopic grade).[15]
Sample Preparation
The quality of the FT-IR spectrum is highly dependent on the sample preparation. The goal is to obtain a thin, uniform sample that allows for sufficient transmission of the IR beam.
Method 1: KBr Pellet Method (for Solid Samples)
This is a common technique for analyzing solid samples.[11][12]
-
Grinding: Grind a small amount (1-2 mg) of the this compound sample into a fine powder using an agate mortar and pestle.[11]
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample. The KBr acts as an IR-transparent matrix.[11]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[11]
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Method 2: Thin Film Method (for Liquid or Molten Samples)
If the sample is in a liquid or can be melted at a reasonable temperature, this method can be employed.
-
Sample Application: Place a small drop of the liquid or molten this compound onto one clean, dry salt plate.
-
Film Formation: Place a second salt plate on top of the first and gently press to create a thin, uniform film between the plates.
-
Analysis: Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.
Method 3: Attenuated Total Reflectance (ATR)
ATR is a versatile technique that requires minimal sample preparation for both solids and liquids.[12][14]
-
Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., acetone) and allowing it to dry completely.
-
Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
Pressure Application: For solid samples, apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[11]
-
Analysis: The FT-IR spectrum is then collected.
Data Acquisition
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is a spectrum of the empty sample compartment (or the clean ATR crystal or KBr pellet without the sample) and is used to correct for atmospheric and instrumental interferences.[16]
-
Sample Spectrum: Place the prepared sample in the spectrometer and collect the spectrum.
-
Instrument Parameters: Use typical parameters for mid-IR analysis, such as a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
Spectral Interpretation and Identification of Functional Groups
The chemical structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the FT-IR spectrum.
Chemical Structure of this compound:
Where Ph represents a benzene ring.
The primary functional groups to be identified are:
-
Ester (C=O, C-O)
-
Aromatic Rings (C=C, C-H)
-
Ether (C-O-C)
-
Alkyl Chains (C-H)
The following table summarizes the expected vibrational frequencies for the functional groups in this compound.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Ester | C=O stretch | 1750-1735[17][18] | Strong |
| C-O stretch | 1300-1000 (two bands)[18][19] | Strong | |
| Aromatic Rings | C-H stretch | 3100-3000[20][21] | Weak to Medium |
| C=C stretch (in-ring) | 1600-1450 (multiple bands)[22][23] | Medium to Weak | |
| C-H out-of-plane bend | 900-675[20][23] | Strong | |
| Ether (Aryl-Alkyl) | Asymmetric C-O-C stretch | ~1250[24][25] | Strong |
| Symmetric C-O-C stretch | ~1040[24] | Medium | |
| Alkyl Chains | C-H stretch (sp³) | 3000-2850[26] | Medium to Strong |
| C-H bend (scissoring/rocking) | 1470-1350[26] | Medium |
Workflow for FT-IR Analysis of this compound
The following diagram illustrates the logical workflow for the identification of functional groups in this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR analysis and functional group identification.
Conclusion
FT-IR spectroscopy is an indispensable tool for the rapid and reliable identification of functional groups in molecules such as this compound. By following the detailed protocol for sample preparation and data acquisition, and by referencing the characteristic absorption bands, researchers can confidently confirm the presence of the ester, aromatic, ether, and alkyl functionalities within the compound. This information is crucial for material characterization, quality control, and in various stages of drug development and materials science research. For further confirmation, the obtained spectrum can be compared against a reference spectrum from a spectral library, such as those provided by NIST or Sigma-Aldrich.[27][28][29][30]
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Application Note: A Practical Guide to Measuring the Dielectric Anisotropy of 4-Ethoxyphenyl 4-propylbenzoate
Introduction: The Significance of Dielectric Anisotropy
4-Ethoxyphenyl 4-propylbenzoate is a calamitic (rod-shaped) liquid crystal monomer that exhibits a nematic phase, a state of matter where molecules possess long-range orientational order but no positional order. In the fields of materials science and drug delivery, understanding the behavior of such molecules under the influence of an electric field is paramount. The key parameter governing this response is the dielectric anisotropy (Δε) , a measure of the difference in the material's dielectric permittivity when measured parallel and perpendicular to the average molecular orientation axis (the director).
A precise characterization of Δε is critical for the design and optimization of a wide range of technologies, including liquid crystal displays (LCDs), tunable microwave devices, and smart-delivery systems where electric fields could modulate drug release from a liquid crystalline matrix. This guide provides a comprehensive, field-proven protocol for accurately measuring the dielectric anisotropy of this compound, grounding the methodology in fundamental principles and practical expertise.
Theoretical Foundation: Understanding Anisotropic Permittivity
The dielectric permittivity (ε) of a material quantifies its ability to store electrical energy in an electric field. In isotropic materials, this value is a scalar. However, in anisotropic materials like nematic liquid crystals, it becomes a tensor, reflecting the orientational dependence of molecular polarizability.
For a uniaxial nematic liquid crystal, the permittivity is characterized by two principal components:
-
Parallel Permittivity (ε∥): Measured when the electric field is applied parallel to the liquid crystal director.
-
Perpendicular Permittivity (ε⊥): Measured when the electric field is applied perpendicular to the liquid crystal director.
The dielectric anisotropy (Δε) is the simple difference between these two values[1]:
Δε = ε∥ - ε⊥
The sign and magnitude of Δε are determined by the molecular structure, specifically the direction and strength of its permanent dipole moment relative to the long molecular axis.[2]
-
Positive Anisotropy (Δε > 0): Occurs when the permanent dipole moment is predominantly aligned along the long axis of the molecule. These materials, known as p-type, will align parallel to an applied electric field.[1]
-
Negative Anisotropy (Δε < 0): Occurs when the dominant dipole moment is directed perpendicular to the long molecular axis. These n-type materials align perpendicularly to an electric field.[1]
The measurement of Δε therefore provides profound insight into both the molecular properties and the collective behavior of the liquid crystal.
Experimental Design and Core Principles
The accurate determination of Δε hinges on one critical experimental capability: the controlled alignment of the liquid crystal director within the measurement cell. The entire protocol is a self-validating system built on achieving two distinct, uniform, and verifiable molecular orientations. A lack of proper alignment is the primary source of error and irreproducibility in these measurements.[3][4]
Furthermore, the dielectric properties of liquid crystals are highly sensitive to temperature, as temperature changes affect the molecular order parameter.[5] Therefore, precise and stable temperature control is not merely a suggestion but a mandatory condition for obtaining meaningful data.[6]
Our protocol will utilize commercially available liquid crystal cells with transparent Indium Tin Oxide (ITO) electrodes, which allow for the application of an electric field and, if needed, optical verification of the alignment.[7]
Visualization of Experimental Concepts
Molecular Alignment for Measurement
The following diagram illustrates the two required molecular configurations within the liquid crystal cell relative to the applied electric field (E-field) for measuring the principal permittivity components.
Caption: Required LC director alignments for dielectric measurements.
Experimental Workflow
The logical flow of the experiment, from preparation to final data analysis, is outlined below.
Caption: Workflow for dielectric anisotropy measurement.
Instrumentation and Materials
| Component | Specification/Purpose | Recommended Vendor/Type |
| Liquid Crystal | This compound | Research Grade |
| Impedance Analyzer | Frequency Range: 10 Hz - 10 MHz | Keysight, Zurich Instruments |
| Temperature Controller | Precision hot stage with ±0.1 K stability or better.[6] | Linkam, Instec |
| LC Cells (Planar) | ITO-coated glass, 5-20 µm cell gap, with planar alignment layer (e.g., rubbed polyimide).[7] | Instec, E.H.C. Japan |
| LC Cells (Homeotropic) | ITO-coated glass, 5-20 µm cell gap, with homeotropic alignment layer (e.g., silane treatment). | Instec, E.H.C. Japan |
| Alignment Materials | Polyimide (e.g., Nissan SE-130) for planar; Lecithin or Silane coupling agent for homeotropic.[5][8] | Nissan Chemical, Sigma-Aldrich |
| Solvents | Acetone, Isopropanol (IPA), Deionized Water (for cleaning) | HPLC Grade |
| Cleaning Equipment | Ultrasonic bath, Nitrogen gas line for drying | Standard Laboratory Grade |
Detailed Experimental Protocol
PART A: Cell Preparation (if preparing custom cells)
-
Objective: To create surfaces that induce uniform planar and homeotropic alignment. If using pre-treated commercial cells, skip to Part B.
-
Substrate Cleaning: Thoroughly clean ITO-coated glass substrates by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a stream of dry nitrogen.
-
For Planar Alignment (ε⊥ Measurement):
-
Spin-coat a thin layer of a polyimide alignment agent onto the cleaned ITO substrates.
-
Pre-bake and then hard-bake the substrates according to the manufacturer's specifications.
-
Gently rub the cured polyimide surface in one direction with a velvet cloth to create micro-grooves that will direct the LC molecules.
-
-
For Homeotropic Alignment (ε∥ Measurement):
-
Treat the cleaned ITO substrates with a silane-based surface agent or a dilute solution of lecithin in IPA (e.g., 2 wt%).[8] This creates a low-energy surface that encourages the LC molecules to align perpendicularly.
-
Bake the substrates at a moderate temperature (e.g., 50°C) to evaporate the solvent.[8]
-
PART B: Cell Filling and Measurement
-
Cell Assembly: Assemble two substrates with the coated sides facing each other, separated by spacers (e.g., Mylar shims or silica spheres) to define the cell gap, d. Secure the cell with clips.
-
Heating and Filling: Place the empty cell on the hot stage and heat it to a temperature above the nematic-to-isotropic transition point of this compound.
-
Capillary Filling: Place a small drop of the liquid crystal at the edge of the cell. The material will be drawn into the cell gap via capillary action. Filling in the isotropic phase ensures a uniform, defect-free fill.[7]
-
Thermal Equilibration: Cool the filled cell slowly (e.g., 1 K/min) into the nematic phase. Allow the temperature to stabilize at the first measurement point for at least 15 minutes to ensure thermal and structural equilibrium.[6]
-
Measurement of ε⊥ (using the planar cell):
-
Connect the cell's ITO contacts to the impedance analyzer.
-
Apply a small AC measurement voltage (e.g., 0.1 - 1 V) across the desired frequency range (e.g., 100 Hz to 1 MHz). The voltage must be below the threshold for electric-field-induced reorientation (Freedericksz transition).
-
Record the capacitance (C⊥) and loss (tan δ) as a function of frequency.
-
-
Measurement of ε∥ (using the homeotropic cell):
-
Repeat steps 4 and 5 using the cell with the homeotropic alignment layer to measure C∥.
-
-
Temperature Sweep: Adjust the temperature to the next setpoint, allow it to equilibrate, and repeat the frequency sweep. Collect data across the entire nematic range.
PART C: Data Analysis
-
Calculate Permittivity: For each temperature and frequency point, calculate the real part of the dielectric permittivity (ε') using the measured capacitance (C) and the known cell parameters:
ε' = (C * d) / (ε₀ * A)
Where:
-
C is the measured capacitance (C∥ or C⊥).
-
d is the cell gap thickness.
-
A is the area of the ITO electrode.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
-
Calculate Dielectric Anisotropy: At each temperature, calculate Δε using the low-frequency permittivity values (typically at 1 kHz, where the influence of conductive ions is minimized and before the onset of dielectric relaxation).
Δε(T) = ε∥'(T) - ε⊥'(T)
Expected Data and Troubleshooting
The following table presents a hypothetical but realistic dataset for a nematic liquid crystal with positive dielectric anisotropy.
| Temperature (°C) | ε∥' (@ 1 kHz) | ε⊥' (@ 1 kHz) | Δε (@ 1 kHz) |
| 50.0 | 8.5 | 3.2 | 5.3 |
| 55.0 | 8.2 | 3.3 | 4.9 |
| 60.0 | 7.8 | 3.4 | 4.4 |
| 65.0 | 7.3 | 3.5 | 3.8 |
| 70.0 (N-I Transition) | ~4.5 | ~4.5 | ~0 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results. | 1. Poor or non-uniform liquid crystal alignment.[3][4]2. Insufficient thermal equilibration time.[6]3. Temperature fluctuations. | 1. Verify alignment quality using a polarizing microscope. Re-prepare cells with fresh alignment layers.2. Implement a standardized waiting period (e.g., 15-20 min) after each temperature change.3. Use a high-precision temperature controller (±0.1 K stability).[6] |
| Measured Δε is much lower than expected. | 1. The planar cell is not fully aligned.2. The homeotropic cell has tilted or planar domains. | 1. Check rubbing procedure for planar cells.2. For homeotropic cells, ensure substrate cleanliness and proper surface treatment application. |
| Data is noisy, especially at low frequencies. | 1. Ionic contamination in the liquid crystal sample.2. Electromagnetic interference. | 1. Use high-purity liquid crystal. The effect of ions is often visible as a sharp increase in permittivity at low frequencies.2. Use shielded cables and ensure proper grounding of the experimental setup.[6] |
References
-
Xu, H., Trushkevych, O., Collings, N., & Crossland, W. A. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244. [Link]
-
Trushkevych, O., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. ResearchGate. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Dielectric Spectroscopy of Liquid Crystals. BenchChem.
-
Golovin, A. B. Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group, Kent State University. [Link]
-
Various Authors. (2015). How can I make a homeotropic cell for dielectric study in liquid crystal sample? ResearchGate. [Link]
-
Lin, C.-L., et al. (2021). Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. Liquid Crystals, 48(10), 1461-1470. [Link]
-
PubChem. 4-Propylphenyl 4-ethoxybenzoate. National Center for Biotechnology Information. [Link]
-
Sebastián, N., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. The Journal of Physical Chemistry B, 127(32), 7143–7153. [Link]
-
Marques, P., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Molecules, 26(11), 3326. [Link]
-
Perkowski, P., et al. (2012). Technical aspects of dielectric spectroscopy measurements of liquid crystals. Photonics Letters of Poland, 4(3), 112-114. [Link]
-
He, Z., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B, 33(7), 077701. [Link]
-
Perkowski, P., et al. (2012). Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. ResearchGate. [Link]
-
MDPI. Special Issue: Dielectric Spectroscopy of Liquid Crystal Phases. MDPI. [Link]
-
Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana, 6(5), 278-283. [Link]
Sources
Application Notes and Protocols: 4-Ethoxyphenyl 4-propylbenzoate in Liquid Crystal Displays
Introduction: The Role of Phenyl Benzoates in Nematic Liquid Crystal Displays
In the landscape of liquid crystal display (LCD) technology, the formulation of the liquid crystal mixture is paramount to achieving the desired electro-optical performance. Nematic liquid crystals, characterized by molecules with long-range orientational order, form the bedrock of most modern LCDs.[1][2] The properties of the display, such as its operating voltage, response time, contrast ratio, and temperature stability, are directly governed by the molecular architecture of the constituent liquid crystal molecules.[3]
Phenyl benzoate esters are a critical class of calamitic (rod-like) liquid crystals that are frequently incorporated into nematic mixtures.[4] Their rigid core structure, comprised of two phenyl rings linked by an ester group, provides the necessary structural anisotropy for the formation of a stable nematic phase. The terminal groups attached to this core play a crucial role in fine-tuning the material's properties. Alkoxy and alkyl chains, for instance, influence the melting point and the breadth of the nematic temperature range.
This document provides detailed application notes and protocols for the utilization of 4-Ethoxyphenyl 4-propylbenzoate , a promising candidate for inclusion in advanced nematic liquid crystal mixtures for display applications. While direct, extensive literature on this specific molecule is emerging, its properties and applications can be expertly inferred from the well-established behavior of its close structural analogs. These notes are intended for researchers and scientists in the fields of materials science and display technology.
Physicochemical Properties of this compound
The molecular structure of this compound is designed to exhibit a favorable balance of properties for nematic liquid crystal applications. The ethoxy and propyl terminal chains contribute to a broad nematic range, while the phenyl benzoate core ensures high optical anisotropy.
| Property | Expected Value/Characteristic | Rationale and Significance in LCDs |
| Molecular Formula | C₁₈H₂₀O₃ | Defines the molecular weight and elemental composition. |
| Molecular Weight | 284.35 g/mol | Influences viscosity and rotational dynamics within the LC mixture. |
| Mesophase | Nematic | The essential liquid crystalline phase for most LCD applications, enabling molecular reorientation by an electric field. |
| Appearance | White crystalline solid | Typical appearance in the solid state at room temperature. |
| Optical Anisotropy (Δn) | Moderately High | A significant difference between the extraordinary (ne) and ordinary (no) refractive indices is crucial for achieving high contrast ratios in displays. The phenyl benzoate core is a major contributor to this property. |
| Dielectric Anisotropy (Δε) | Positive | A positive dielectric anisotropy is required for the molecules to align parallel to an applied electric field, a fundamental principle in twisted nematic (TN) and in-plane switching (IPS) LCD modes. |
| Clearing Point (Tₙᵢ) | Above room temperature | The temperature at which the material transitions from the nematic to the isotropic liquid phase. A high clearing point is essential for a wide operating temperature range of the display. |
| Viscosity | Low to Moderate | Lower viscosity is critical for achieving fast switching speeds (response times) in the display. |
Synthesis Protocol: this compound
The synthesis of this compound can be readily achieved via the Steglich esterification of 4-propylbenzoic acid and 4-ethoxyphenol. This method is widely employed for the synthesis of phenyl benzoate liquid crystals due to its mild reaction conditions and high yields.[5]
Materials and Reagents:
-
4-propylbenzoic acid
-
4-ethoxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-propylbenzoic acid and 1.0 equivalent of 4-ethoxyphenol in anhydrous dichloromethane.
-
Catalyst Addition: To the stirred solution, add 0.1 equivalents of DMAP.
-
Initiation of Esterification: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 1.1 equivalents of DCC in anhydrous dichloromethane.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The thermal properties (melting and clearing points) should be determined by differential scanning calorimetry (DSC).
Caption: Experimental workflow for LC cell preparation and characterization.
Structure-Property Relationships and Rationale
The molecular structure of this compound is intrinsically linked to its function within an LCD. Understanding these relationships is key to designing improved liquid crystal materials.
Caption: Relationship between molecular structure and LCD performance.
The phenyl benzoate core is rigid and contains delocalized π-electrons, which are the primary source of the molecule's high optical and dielectric anisotropy. [3]This is essential for strong light modulation and low-voltage operation. The terminal ethoxy and propyl chains provide flexibility, which disrupts perfect crystalline packing and promotes the formation of the liquid crystalline phase over a broad and useful temperature range. These flexible chains also contribute to a lower viscosity, which is critical for enabling the rapid reorientation of the molecules and thus achieving fast switching speeds. [3] By judiciously combining molecules like this compound with other liquid crystals, a final mixture can be formulated that meets the stringent demands of modern, high-performance liquid crystal displays.
References
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The making of a plastic liquid crystal cell. (2021, June 29). FlexEnable. Retrieved from [Link]
-
Preparation of a Liquid Crystal Pixel. (n.d.). MRSEC Education Group. Retrieved from [Link]
-
Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices. (2025, June 26). ACS Publications. Retrieved from [Link]
-
4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. (n.d.). ResearchGate. Retrieved from [Link]
-
How to make a double sealed cell? (2021, July 12). ResearchGate. Retrieved from [Link]
-
Modelling electro-optical response of nematic liquid crystals by numerical methods. (2025, November 26). ResearchGate. Retrieved from [Link]
- Method for filling a liquid crystal cell. (n.d.). Google Patents.
-
Electro-optical investigation of nematic liquid crystals using dielectrometry. (n.d.). SPIE Digital Library. Retrieved from [Link]
-
Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response. (n.d.). PubMed. Retrieved from [Link]
-
Analysis of Electro-Optical Behavior in Liquid Crystal Cells with Asymmetric Anchoring Strength. (2022, January 6). MDPI. Retrieved from [Link]
-
Preparation Liquid Crystal Pixel. (2012, August 7). YouTube. Retrieved from [Link]
-
Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. (2021, April 26). MDPI. Retrieved from [Link]
-
Electro-optical properties of nematic liquid crystal layers enable to... (n.d.). ResearchGate. Retrieved from [Link]
Sources
Application and Protocols for 4-Ethoxyphenyl 4-propylbenzoate in Guest-Host Liquid Crystal Displays
Introduction: The Renaissance of Non-Polarizer Displays with Guest-Host Liquid Crystal Technology
Guest-Host Liquid Crystal Displays (GH-LCDs) represent a compelling alternative to conventional twisted nematic (TN) and super-twisted nematic (STN) displays, primarily by eliminating the need for external polarizers. This fundamental difference leads to brighter displays, wider viewing angles, and potentially lower manufacturing costs. The core of GH-LCD technology lies in the dissolution of a dichroic dye (the "guest") within a liquid crystal medium (the "host"). The orientation of the elongated dye molecules is controlled by the host liquid crystal molecules, which in turn are aligned by an external electric field. This allows for the modulation of light absorption and the creation of a display.
This application note provides a comprehensive guide for researchers and scientists on the utilization of 4-Ethoxyphenyl 4-propylbenzoate as a nematic liquid crystal host in conjunction with a dichroic guest dye for the fabrication and characterization of GH-LCDs. While this compound is a known nematic liquid crystal, this guide uses it as a representative example to illustrate the broader principles and protocols applicable to a wide range of phenyl benzoate-based liquid crystal hosts.
Materials and Properties: The Host-Guest System
The performance of a GH-LCD is critically dependent on the synergistic properties of the host liquid crystal and the guest dichroic dye.
The Host: this compound
| Property | Representative Value | Significance in GH-LCDs |
| Chemical Structure | C₁₈H₂₀O₃ | The elongated, rigid core with flexible end groups is crucial for the formation of the nematic phase. |
| Molecular Weight | 284.35 g/mol | Influences viscosity and response times. |
| Nematic Range | ~35°C to ~80°C | Defines the operational temperature range of the display. |
| Dielectric Anisotropy (Δε) | Small, Positive (~ +2 to +5) | A positive Δε is required for the liquid crystal director to align parallel to an applied electric field in a standard cell configuration. |
| Birefringence (Δn) | ~ 0.12 - 0.18 | While not the primary switching mechanism in GH-LCDs, it can influence the display's optical properties. |
The Guest: Disperse Blue 14 (Anthraquinone Dye)
The choice of the guest dye is paramount for achieving high contrast and desired color. Anthraquinone dyes are a well-established class of dichroic dyes known for their good chemical stability and high dichroic ratios.[1][2] For this application note, we will consider Disperse Blue 14 as a representative guest dye.
| Property | Value/Characteristic | Significance in GH-LCDs |
| Chemical Structure | C₁₆H₁₄N₂O₂ | The elongated structure of the anthraquinone core allows it to align with the host liquid crystal molecules.[1] |
| Molecular Weight | 266.30 g/mol | Affects solubility in the liquid crystal host. |
| Color | Bright Blue | Determines the color of the "dark" state of the display. |
| Dichroic Ratio (R) | > 5 (in a nematic host) | This is a critical performance metric, representing the ratio of light absorption parallel and perpendicular to the dye's long axis. A high dichroic ratio leads to a high contrast ratio in the display.[3][4] |
| Solubility | Good in nonpolar organic solvents | The dye must be sufficiently soluble in the liquid crystal host to achieve the desired color intensity without aggregation. |
Experimental Protocols
Part 1: Preparation of the Guest-Host Mixture
This protocol outlines the preparation of a 1% (w/w) mixture of Disperse Blue 14 in this compound.
Rationale: The concentration of the guest dye is a critical parameter that needs to be optimized. A higher concentration increases light absorption and thus contrast, but can also lead to dye aggregation and an increase in the driving voltage. A 1% concentration is a common starting point for initial investigations.
Procedure:
-
Weighing: Accurately weigh 99 mg of this compound into a clean, dry 1.5 mL glass vial.
-
Dye Addition: Add 1 mg of Disperse Blue 14 to the same vial.
-
Heating and Mixing: Place the vial on a hot plate set to a temperature slightly above the clearing point of the liquid crystal (e.g., 85°C).
-
Homogenization: Once the liquid crystal is in its isotropic phase (a clear liquid), gently agitate the mixture using a vortex mixer or by gentle swirling for 15-20 minutes to ensure the complete dissolution of the dye. The mixture should appear as a homogenous, colored liquid.
-
Degassing: To remove any dissolved air bubbles, which can cause defects in the final display cell, place the vial in a vacuum chamber for 10-15 minutes while still in the isotropic phase.
-
Cooling: Slowly cool the mixture back to room temperature. The mixture should now be in its nematic guest-host phase.
Part 2: Fabrication of the GH-LCD Cell
This protocol describes the construction of a simple GH-LCD cell with a homogenous alignment.
Rationale: A homogenous alignment, where the liquid crystal director is parallel to the substrate surfaces in the absence of an electric field, is a common configuration for GH-LCDs. This allows for maximum light absorption in the "off" state.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution (e.g., PI-2555)
-
Solvent for polyimide (e.g., N-methyl-2-pyrrolidone)
-
UV-curable sealant with spacer beads (e.g., 10 µm diameter)
-
The prepared guest-host mixture
-
Substrate cleaning supplies (detergent, deionized water, isopropanol, nitrogen gas)
-
Spin coater
-
Hot plate
-
UV curing lamp
-
Rubbing machine with velvet cloth
Workflow Diagram:
Caption: Experimental workflow for the fabrication of a guest-host liquid crystal display cell.
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of detergent solution, deionized water, and isopropanol. Dry the substrates with a stream of nitrogen gas.
-
Alignment Layer Deposition:
-
Deposit a thin layer of polyimide alignment solution onto the ITO surface of each substrate using a spin coater (e.g., 3000 rpm for 30 seconds).
-
Pre-bake the substrates on a hot plate at ~80°C for 10 minutes to evaporate the solvent.
-
Hard-bake the substrates in an oven at the temperature specified by the polyimide manufacturer (e.g., 180-200°C) for 1 hour to cure the polyimide.
-
-
Rubbing: Create a uniform alignment direction by gently rubbing the polyimide surface with a velvet cloth-covered roller. The rubbing direction should be anti-parallel for the two substrates that will form the cell.
-
Cell Assembly:
-
Dispense the UV-curable sealant containing spacer beads along the perimeter of one of the substrates, leaving a small gap for filling.
-
Carefully place the second substrate on top, with the rubbing directions anti-parallel.
-
Gently press the substrates together to ensure a uniform cell gap, defined by the spacer beads.
-
Cure the sealant by exposing it to a UV lamp for the recommended time.
-
-
Cell Filling:
-
Place the empty cell and a small drop of the guest-host mixture in a vacuum chamber.
-
Evacuate the chamber and then bring the fill port of the cell into contact with the guest-host mixture.
-
Slowly release the vacuum. The atmospheric pressure will force the mixture into the cell via capillary action.
-
-
Sealing: Once the cell is filled, seal the fill port with a small amount of UV-curable adhesive and cure it under the UV lamp.
Electro-Optical Characterization
The performance of the fabricated GH-LCD is evaluated by measuring its electro-optical properties.
Working Principle
The operation of the GH-LCD is based on the voltage-controlled reorientation of the host liquid crystal and, consequently, the guest dye molecules.
Caption: Working principle of a guest-host liquid crystal display.
Measurement Protocol
Equipment:
-
Function generator
-
Voltage amplifier (if necessary)
-
Photodetector
-
Light source (e.g., halogen lamp)
-
Digital oscilloscope
-
Polarizer (optional, for measuring dichroic ratio)
Procedure:
-
Setup: Place the GH-LCD cell between the light source and the photodetector.
-
Contrast Ratio Measurement:
-
Off-State (V=0): Measure the transmitted light intensity (I_off). This corresponds to the dark state.
-
On-State (V > V_th): Apply a square wave voltage (e.g., 1 kHz) with an amplitude sufficient to fully switch the liquid crystal (e.g., 10 V). Measure the transmitted light intensity (I_on). This corresponds to the bright state.
-
Calculation: The contrast ratio (CR) is calculated as CR = I_on / I_off.
-
-
Switching Time Measurement:
-
Apply a square wave voltage to the cell.
-
Rise Time (τ_on): Measure the time it takes for the transmittance to change from 10% to 90% of its final value when the voltage is applied.
-
Decay Time (τ_off): Measure the time it takes for the transmittance to fall from 90% to 10% of its maximum value when the voltage is turned off.
-
These times can be measured using the digital oscilloscope connected to the photodetector output.
-
Expected Performance
The following table provides expected, representative performance data for a GH-LCD fabricated according to these protocols.
| Parameter | Expected Value |
| Contrast Ratio | 5:1 - 10:1 |
| Driving Voltage | 5 - 10 V |
| Rise Time (τ_on) | < 20 ms |
| Decay Time (τ_off) | < 50 ms |
| Color | Blue (in the off-state) |
Troubleshooting and Optimization
-
Low Contrast Ratio: This may be due to a low dichroic ratio of the dye, poor alignment of the liquid crystal, or insufficient dye concentration.
-
High Driving Voltage: Can be caused by a thick cell gap or a liquid crystal with a low dielectric anisotropy.
-
Slow Switching Times: This is often related to the viscosity of the liquid crystal and the cell gap (thicker cells are slower).
-
Defects in the Display: Air bubbles, dust particles, or non-uniform alignment can cause visible defects. Careful cleaning and cell fabrication are crucial.
Conclusion
This application note provides a detailed framework for the use of this compound as a host material in guest-host liquid crystal displays. By following the outlined protocols for mixture preparation, cell fabrication, and electro-optical characterization, researchers can successfully develop and evaluate GH-LCDs. The principles and techniques described herein are broadly applicable to a wide range of nematic liquid crystal hosts and dichroic dyes, offering a solid foundation for further research and development in the field of polarizer-free display technologies.
References
- Osman, M. A., Pietronero, L., Scheffer, T. J., & Zeller, H. R. (1981). The dichroic ratio of pleochroic dyes dissolved in nematic liquid crystals. The Journal of Chemical Physics, 74(10), 5377–5383.
- Matsumoto, S., Mizunoya, K., Hatou, H., & Tomii, H. (1985). Anthraquinone-Based Dichroic Dyes for Achromatic Black Guest-host Liquid Crystal Display. Molecular Crystals and Liquid Crystals, 122(1), 285–295.
- Yang, D. K., & Wu, S. T. (2014). Fundamentals of liquid crystal devices. John Wiley & Sons.
- Slaney, A. J., & Collings, P. J. (1993). Order parameters of dichroic dyes in a nematic liquid crystal. Liquid Crystals, 15(4), 581-591.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Anthraquinone-Based Dichroic Dyes for Achromatic Black Guest-host Liquid Crystal Display / Molecular Crystals and Liquid Crystals, 1985 [sci-hub.box]
- 3. Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. The dichroic ratio of pleochroic dyes dissolved in nematic liquid crystals / The Journal of Chemical Physics, 1981 [sci-hub.box]
Application Notes and Protocols for the Preparation of 4-Ethoxyphenyl 4-propylbenzoate Liquid Crystal Cells
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-Ethoxyphenyl 4-propylbenzoate and the subsequent fabrication of liquid crystal cells. The protocols detailed herein are designed to ensure reproducibility and high-quality outcomes, underpinned by scientific principles and field-proven insights.
Introduction
This compound is a nematic liquid crystal, a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The rod-like molecules in a nematic phase have a long-range orientational order but no long-range translational order. This anisotropy, coupled with the ability to manipulate the molecular orientation with an external electric field, makes these materials fundamental to a wide array of electro-optic applications, most notably in liquid crystal displays (LCDs). The precise preparation of liquid crystal cells is paramount to harnessing these unique properties for scientific investigation and technological development.
This guide is structured to provide a holistic workflow, commencing with the chemical synthesis of the liquid crystal material, followed by a meticulous, step-by-step protocol for the construction of the liquid crystal cell. Each stage is elucidated with the underlying scientific rationale to empower the user with a deeper understanding of the critical parameters influencing the final device performance.
Part 1: Synthesis of this compound
The synthesis of this compound is typically achieved through an esterification reaction between 4-propylbenzoic acid and 4-ethoxyphenol. The Steglich esterification is a mild and efficient method for this transformation, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2] This method is favored as it can be performed at room temperature, thus minimizing the risk of side reactions.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Propylbenzoic acid | ≥98% | Sigma-Aldrich |
| 4-Ethoxyphenol | ≥98% | Sigma-Aldrich |
| Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Diethyl ether | ACS grade | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃), saturated solution | ||
| Brine (saturated NaCl solution) | ||
| Anhydrous magnesium sulfate (MgSO₄) | ||
| Silica gel | 60 Å, 230-400 mesh |
Experimental Protocol: Steglich Esterification
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-propylbenzoic acid (1.0 eq) and 4-ethoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture. The addition of DCC at a low temperature helps to control the exothermic reaction and minimize the formation of byproducts.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Filtration: A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form. Remove the DCU by vacuum filtration, washing the filter cake with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine. The sodium bicarbonate wash is crucial to remove any unreacted carboxylic acid and the acidic catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Preparation of Liquid Crystal Cells
The fabrication of a liquid crystal cell is a multi-step process that requires precision and cleanliness to ensure a uniform and defect-free alignment of the liquid crystal molecules. The following protocol outlines the standard procedure for creating a simple liquid crystal cell using indium tin oxide (ITO) coated glass substrates.
Materials and Equipment
| Material/Equipment | Specifications |
| Indium Tin Oxide (ITO) coated glass slides | |
| Polyimide (e.g., PI-2555) solution | |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous |
| Deionized (DI) water | 18 MΩ·cm |
| Isopropanol (IPA) | ACS grade |
| Acetone | ACS grade |
| UV-curable epoxy | |
| Glass microspheres (spacers) | |
| Velvet cloth | |
| Spin coater | |
| Hot plate | |
| UV lamp | |
| Vacuum chamber | |
| Polarizers |
Protocol for Liquid Crystal Cell Fabrication
This process can be visualized as a sequential workflow:
A pristine substrate surface is critical for achieving a uniform alignment layer. Any contaminants can lead to defects in the liquid crystal alignment.
-
Sonication in Detergent: Place the ITO-coated glass slides in a beaker containing a 2% aqueous solution of a laboratory detergent (e.g., Alconox). Sonicate for 15 minutes.
-
DI Water Rinse: Thoroughly rinse the slides with deionized (DI) water.
-
Sonication in DI Water: Sonicate the slides in fresh DI water for 15 minutes.
-
Sonication in Isopropanol (IPA): Transfer the slides to a beaker with isopropanol and sonicate for 15 minutes.
-
Final Rinse and Drying: Rinse the slides with fresh IPA and dry them with a stream of filtered nitrogen gas.
-
UV-Ozone Treatment (Optional but Recommended): For optimal cleaning and to improve the adhesion of the polyimide layer, treat the substrates with UV-ozone for 10-15 minutes.
The polyimide alignment layer provides the anchoring energy to orient the liquid crystal molecules in a specific direction.
-
Spin Coating: Dispense the polyimide solution onto the center of the ITO-coated side of the glass slide. Spin coat at a speed of 3000-4000 rpm for 30-60 seconds to achieve a uniform thin film. The exact parameters will depend on the viscosity of the polyimide solution and the desired film thickness.
-
Soft Bake: Place the coated slides on a hot plate at 80-100 °C for 5-10 minutes to evaporate the solvent.
-
Hard Bake: Transfer the slides to an oven and bake at 180-200 °C for 1 hour to fully cure the polyimide.
-
Rubbing: After cooling to room temperature, gently rub the polyimide surface with a velvet cloth wrapped around a cylindrical rod. This process should be done in a single direction with consistent pressure. The rubbing process creates microgrooves on the polyimide surface that align the liquid crystal molecules.
-
Epoxy and Spacer Application: On one of the rubbed substrates, dispense a thin line of UV-curable epoxy along the perimeter, leaving a small gap for filling. Mix a small quantity of glass microspheres (spacers) of the desired diameter (e.g., 5-10 µm) into the epoxy to ensure a uniform cell gap.
-
Assembling the Cell: Place the second rubbed substrate on top of the first, with the rubbing directions either parallel or anti-parallel, depending on the desired alignment. Gently press the substrates together to spread the epoxy and ensure contact with the spacers.
-
Curing: Expose the cell to a UV lamp to cure the epoxy. The curing time will depend on the specific epoxy and the intensity of the UV source.
The cell is filled with the liquid crystal material in its isotropic phase to ensure complete and uniform filling.
-
Heating: Heat the assembled cell and the this compound to a temperature above the nematic-isotropic transition temperature (clearing point).
-
Vacuum Filling: Place the heated cell in a vacuum chamber with the fill port submerged in the isotropic liquid crystal. Evacuate the chamber to remove air from the cell.
-
Filling: Slowly vent the chamber to atmospheric pressure. The pressure difference will force the liquid crystal into the cell.
-
Sealing: Once the cell is filled, remove it from the chamber and seal the fill port with a small amount of UV-curable epoxy and cure it.
-
Cooling: Slowly cool the filled cell to room temperature to allow the liquid crystal to transition into the nematic phase with the desired alignment.
Part 3: Characterization of the Liquid Crystal Cell
The quality of the prepared liquid crystal cell can be assessed through several characterization techniques.
-
Polarized Optical Microscopy (POM): This is the primary method for visualizing the alignment and identifying any defects in the liquid crystal cell. Under crossed polarizers, a well-aligned nematic cell will exhibit a uniform texture.
-
Electro-Optic Measurements: By applying a voltage across the ITO electrodes, the switching behavior of the liquid crystal can be characterized. This includes measuring the threshold voltage, response time, and contrast ratio.
-
Spectroscopy: Techniques such as UV-Vis spectroscopy can be used to measure the transmission and absorption properties of the cell.
Data Presentation
| Property | Typical Value |
| Molecular Formula | C₁₈H₂₀O₃ |
| Molecular Weight | 284.35 g/mol |
| Melting Point (Crystal to Nematic) | ~40-60 °C |
| Clearing Point (Nematic to Isotropic) | ~60-80 °C |
| Birefringence (Δn = nₑ - nₒ) | ~0.15 - 0.20 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Non-uniform alignment | Incomplete cleaning of substrates | Repeat the cleaning protocol, consider UV-ozone treatment. |
| Inconsistent rubbing | Ensure unidirectional rubbing with constant pressure. | |
| Air bubbles in the cell | Incomplete vacuum during filling | Ensure a good vacuum is achieved before filling. |
| Filling at too low a temperature | Fill the cell with the liquid crystal in its isotropic phase. | |
| Variable cell gap | Uneven epoxy distribution | Apply epoxy uniformly and use spacers. |
| Insufficient pressure during assembly | Apply gentle, even pressure during cell mating. |
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis of this compound and the subsequent fabrication of high-quality liquid crystal cells. By understanding the scientific principles behind each step, researchers can optimize the process for their specific applications, paving the way for advancements in materials science and electro-optic device development.
References
-
Steglich, W.; Höfle, G. N,N-Dimethyl-4-aminopyridin ein sehr wirksamer Acylierungskatalysator. Angew. Chem.1969 , 81, 1001. [Link]
-
Blinov, L. M. Structure and Properties of Liquid Crystals; Springer: Dordrecht, The Netherlands, 2011. [Link]
-
Collings, P. J.; Hird, M. Introduction to Liquid Crystals: Chemistry and Physics; Taylor & Francis: London, UK, 1997. [Link]
-
Yeh, P.; Gu, C. Optics of Liquid Crystal Displays; John Wiley & Sons: Hoboken, NJ, USA, 2009. [Link]
-
Goodby, J. W.; Saez, I. M.; Cowling, S. J.; et al. The-mesophase-of-liquid-crystals:-science-and-technology. Liq. Cryst.2009 , 36, 567-605. [Link]
-
Neubert, M. E.; Wildman, C. A.; Zawaski, M. J. Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. J. Phys. Chem. Ref. Data1989 , 18, 1769-1800. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxyphenyl 4-propylbenzoate
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Welcome to the technical support center for the synthesis of 4-ethoxyphenyl 4-propylbenzoate, a key intermediate in the development of advanced materials, particularly liquid crystals.[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and frequently asked questions.
I. Overview of the Synthesis
The synthesis of this compound typically involves the esterification of 4-propylbenzoic acid and 4-ethoxyphenol. A common and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5] This method is favored for its mild reaction conditions, generally taking place at room temperature.[4][5]
Core Reaction Scheme:
The primary reaction involves the formation of an ester linkage between the carboxylic acid and the phenol.
Caption: Competing pathways of the O-acylisourea intermediate.
Problem 2: Difficulty in Removing the Dicyclohexylurea (DCU) Byproduct
Symptom: After the reaction, a white solid, N,N'-dicyclohexylurea (DCU), is formed. While largely insoluble in many organic solvents, trace amounts can be challenging to remove completely, even after filtration. [4] Solution:
-
Filtration and Washing: The bulk of the DCU can be removed by filtration. Chilling the reaction mixture in an ice bath before filtration can further decrease the solubility of DCU and improve its removal. Wash the filtrate with a solvent in which DCU is sparingly soluble, such as diethyl ether or a mixture of dichloromethane and hexane.
-
Solvent Selection: While dichloromethane is a common solvent for Steglich esterification, exploring other solvents may aid in the removal of DCU. [4]For instance, using a solvent system where the product has high solubility and DCU has very low solubility can facilitate a cleaner separation.
-
Alternative Coupling Agents: If DCU removal remains a persistent issue, consider using a water-soluble carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl). [4][6]The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.
Problem 3: Unreacted Starting Materials Detected in the Final Product
Symptom: Analysis of the crude product (e.g., by TLC or NMR) shows the presence of unreacted 4-propylbenzoic acid and/or 4-ethoxyphenol.
Probable Causes & Solutions:
-
Insufficient Reaction Time or Temperature: While Steglich esterifications are typically run at room temperature, reactions involving sterically hindered substrates or less reactive partners may require longer reaction times or gentle heating. [7]Monitor the reaction progress by TLC until one of the starting materials is consumed.
-
Deactivation of Reagents: Moisture can hydrolyze the DCC and the reactive intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents. [8]* Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure the 4-propylbenzoic acid and 4-ethoxyphenol are of high purity. [9]Recrystallization or column chromatography of the starting materials may be necessary.
Experimental Protocol: Purification of Crude this compound
| Step | Procedure | Purpose |
| 1 | Filter the reaction mixture through a sintered glass funnel. | To remove the precipitated dicyclohexylurea (DCU). |
| 2 | Wash the solid DCU with cold dichloromethane. | To recover any product adsorbed onto the DCU. |
| 3 | Combine the filtrate and washings and transfer to a separatory funnel. | |
| 4 | Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. | To remove unreacted DMAP, 4-propylbenzoic acid, and any water-soluble impurities. |
| 5 | Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. | To remove residual water. |
| 6 | Filter to remove the drying agent and concentrate the solution under reduced pressure. | To obtain the crude product. |
| 7 | Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. | To isolate the pure this compound from any remaining impurities. |
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different acid or phenol with this method?
A: Yes, the Steglich esterification is a versatile method applicable to a wide range of carboxylic acids and alcohols, including phenols. [7]However, the reaction rate and potential for side reactions can be influenced by the steric hindrance and electronic properties of the substrates. [7]For example, sterically hindered alcohols may react slower, increasing the likelihood of N-acylurea formation. [7] Q2: My reaction is very slow. Can I heat it?
A: Gentle heating (e.g., to 40-50 °C) can be employed to increase the reaction rate. However, be aware that higher temperatures might also promote side reactions. It is recommended to first ensure that all reagents are pure and the reaction is being conducted under anhydrous conditions.
Q3: Are there greener alternatives to dichloromethane as a solvent?
A: Recent research has focused on finding more environmentally friendly solvents for Steglich esterification. Solvents like ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME) have been explored as greener alternatives to dichloromethane. [4] Q4: What are the key safety precautions when working with DCC?
A: Dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer and an allergen. [4]Always handle DCC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
IV. References
-
Neises, B.; Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 1985 , 63, 183. [Link]
-
Jordan, A.; Whymark, K. D.; Sydenham, J.; Sneddon, H. F. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 2021 , 23(17), 6405-6413. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Srinivasa, H. T., et al. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 2010 , 66(2), o3074. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. Fischer Esterification. [Link]
-
Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]
-
Organic Chemistry. Acid to Ester - Common Conditions. [Link]
-
California State University, Bakersfield. Lab 12: Synthesis of an Ester. [Link]
-
Wikipedia. Liquid crystal. [Link]
-
MDPI. Key Developments in Ionic Liquid Crystals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Key Developments in Ionic Liquid Crystals [mdpi.com]
- 3. Liquid crystal - Wikipedia [en.wikipedia.org]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. csub.edu [csub.edu]
- 9. 4-エトキシフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 4-Ethoxyphenyl 4-propylbenzoate
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 4-ethoxyphenyl 4-propylbenzoate via recrystallization. This document moves beyond simple procedural lists to explain the underlying principles, enabling researchers to troubleshoot effectively and adapt the methodology to their specific experimental context.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound. Each problem is presented with probable causes and validated solutions.
Question: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
Answer:
"Oiling out," where the solute separates as a liquid instead of a solid, is a common problem, especially with organic esters. It typically occurs when the saturated solution becomes supersaturated at a temperature above the compound's melting point or when the cooling process is too rapid for an orderly crystal lattice to form.
Probable Causes & Solutions:
-
High Impurity Level: Significant impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (the more "soluble" solvent if using a mixed system) to decrease the saturation point slightly. If colored impurities are suspected, consider adding a microspatula of activated charcoal to the hot solution, heating for a few minutes, and then performing a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1]
-
-
Rapid Cooling: If the solution is cooled too quickly (e.g., by immediately placing it in an ice bath), molecules do not have sufficient time to align into a crystal lattice.
-
Solution: Reheat the mixture to form a homogeneous solution again. Allow the flask to cool slowly on the benchtop, insulated from the cold surface by placing it on a cork ring or paper towels.[1] Covering the flask with a watch glass or beaker can also slow the cooling rate.[2] Only after the solution has reached room temperature and crystal growth has ceased should you move it to an ice bath to maximize yield.[2]
-
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent might be higher than the melting point of your compound.
-
Solution: If slow cooling doesn't resolve the issue, you may need to select a different solvent or solvent system with a lower boiling point. It may be necessary to recover the crude compound by removing the solvent via rotary evaporation and attempting the recrystallization again with a new solvent.[3]
-
Question: I've allowed my solution to cool, but no crystals have formed. What should I do?
Answer:
The failure of crystals to appear is most often due to either using too much solvent or the solution being supersaturated.[3]
Probable Causes & Solutions:
-
Excess Solvent: This is the most frequent cause. If the solution is not saturated upon cooling, crystallization will not occur.[3]
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute.[1] Allow it to cool again. To check if you have too much solvent, you can dip a glass stirring rod into the filtrate (mother liquor) after an unsuccessful attempt and let it dry; a large residue indicates significant compound remains in solution.[1]
-
-
Supersaturation: Sometimes a solution can cool below its saturation point without forming crystals because there are no nucleation sites for crystal growth to begin.[3]
-
Solution (Inducing Crystallization):
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide an ideal surface for nucleation.[2][3]
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This "seed" provides a template for further crystal growth.[3]
-
Extreme Cooling: Place the flask in an ice-salt bath for a short period. While slow cooling is ideal, sometimes a sharp temperature drop can induce nucleation.[3]
-
-
Visualizing the Troubleshooting Process
The following flowchart outlines a decision-making process for when crystallization fails to initiate.
Caption: Troubleshooting flowchart for failed crystallization.
Question: My final yield is very low. How can I improve it?
Answer:
A low yield suggests that a significant amount of the target compound was lost during the purification process.
Probable Causes & Solutions:
-
Using Too Much Solvent: As discussed previously, excess solvent will retain more of your compound in the mother liquor, even after cooling.[4]
-
Solution: Always aim to use the minimum amount of boiling solvent necessary to just dissolve the solid.[5] If you suspect product remains in the mother liquor, you can try to obtain a second crop of crystals by boiling off more solvent and re-cooling.
-
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot gravity filtration step (used to remove insoluble impurities), it will be lost.
-
Solution: Use a stemless funnel and keep the funnel, filter paper, and receiving flask hot by placing them on a steam bath or hot plate. Pre-wet the filter paper with a small amount of hot, pure solvent before pouring your solution through.
-
-
Excessive Washing: Washing the collected crystals is necessary to remove residual mother liquor, but using too much wash solvent or a solvent that is not ice-cold will dissolve some of your product.[4]
Frequently Asked Questions (FAQs)
Question: How do I select the best solvent for recrystallizing this compound?
Answer:
The ideal recrystallization solvent follows a key principle: it should dissolve the solute completely when hot (at its boiling point) but only sparingly when cold (at room temperature or in an ice bath).[6] For a relatively non-polar aromatic ester like this compound, several options exist.
A rule of thumb is "like dissolves like."[7] Solvents with similar functional groups or polarities to the compound are often good starting points.[8] You may need to test several solvents on a small scale to find the optimal one.
Solvent Selection Guide for Aromatic Esters
| Solvent | Boiling Point (°C) | Relative Polarity | Comments |
| Ethanol | 78 | 0.654[9] | A good first choice. Often dissolves aromatic compounds well when hot and allows for good crystal formation upon cooling. |
| Methanol | 65 | 0.762[9] | Similar to ethanol but more polar and has a lower boiling point. |
| Hexane | 69 | 0.009[9] | A non-polar solvent. May be a poor solvent on its own but is excellent as the "anti-solvent" in a mixed system with a more polar solvent like ethyl acetate or acetone.[8] |
| Ethyl Acetate | 77 | 0.228[9] | As an ester itself, it can be a very effective solvent. Often used in combination with hexane.[8] |
| Acetone | 56 | 0.355[9] | A polar aprotic solvent with a low boiling point. Useful, but its high volatility can lead to premature crystallization at the neck of the flask. |
Question: What is the standard protocol for this recrystallization?
Answer:
The following is a self-validating, step-by-step protocol for the recrystallization of approximately 1 gram of crude this compound.
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).
-
Dissolution:
-
Place the crude solid (~1 g) in a 50 mL Erlenmeyer flask.
-
Add a boiling chip and the selected solvent (e.g., ~10-15 mL of ethanol) to the flask.
-
Gently heat the mixture on a hot plate to the boiling point of the solvent. Swirl the flask continuously.
-
Add more hot solvent dropwise until the solid just dissolves completely. This is a critical step to avoid using excess solvent.[5]
-
-
(Optional) Hot Gravity Filtration:
-
If the hot solution contains insoluble impurities (e.g., dust, sand) or if you have added charcoal, you must perform a hot filtration.
-
Set up a stemless funnel with fluted filter paper over a second, pre-warmed Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. Rinse the first flask with a small amount (~1-2 mL) of hot solvent and pass this through the filter as well.
-
-
Crystallization:
-
Remove the flask from the heat source. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2] You should observe crystal formation over 15-20 minutes.[1]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 10 minutes to maximize the precipitation of the product.
-
-
Crystal Collection:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly inside.
-
Wet the filter paper with a small amount of the cold recrystallization solvent and apply vacuum to ensure a good seal.
-
Swirl the crystallized mixture to create a slurry and pour it into the center of the Büchner funnel.
-
Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals to the funnel.
-
-
Washing and Drying:
-
With the vacuum off, add a minimal amount of ice-cold solvent to wash the crystals.[4]
-
Re-apply the vacuum to pull the wash solvent through.
-
Leave the vacuum on for 10-15 minutes to pull air through the crystals, which will help to dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. Determine the final mass and melting point to assess purity.
-
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
Pahlavan, H. (n.d.). Recrystallization. [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
California State University, Dominguez Hills. (n.d.). Recrystallization 2. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
-
Srinivasa, H. T., et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. ResearchGate. [Link]
-
Solubility of Things. (n.d.). Propyl benzoate. [Link]
-
PrepChem. (n.d.). Synthesis of n-propyl benzoate. [Link]
-
ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. [Link]
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- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Phenyl Benzoate Synthesis
Welcome to the Technical Support Center for Organic Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of phenyl benzoate. As a key structural motif, achieving high yields of this compound is often critical. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address common issues and enhance the success of your experiments.
Section 1: Diagnosing and Addressing Low Yield
This section focuses on the initial steps to identify the root cause of poor reaction outcomes.
Q1: My final yield of phenyl benzoate is significantly lower than expected. What are the most common culprits?
Low yield in phenyl benzoate synthesis is a frequent issue that can typically be traced back to a few key areas. The most common synthesis method, the Schotten-Baumann reaction, is robust but sensitive to procedural errors.[1][2]
Common causes for low yield include:
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion. This can be due to insufficient reaction time, poor mixing, or suboptimal temperature.[3][4]
-
Hydrolysis of Reagents or Product: Benzoyl chloride is highly susceptible to hydrolysis, especially under the basic aqueous conditions of the Schotten-Baumann reaction. Similarly, the phenyl benzoate product itself can be hydrolyzed back to phenol and benzoate under strong basic conditions, particularly if heated.[5]
-
Side Reactions: The formation of unwanted byproducts can consume starting materials. The primary side reaction is the hydrolysis of benzoyl chloride to benzoic acid.
-
Loss During Workup and Purification: Significant product loss can occur during filtration, washing, and recrystallization steps.[3] Using an incorrect solvent or excessive solvent volume during recrystallization is a common misstep.
-
Impurity of Starting Materials: The purity of phenol and benzoyl chloride is critical. Contaminants can interfere with the reaction. For instance, water in the phenol can contribute to the hydrolysis of the acyl chloride.[4]
Q2: How can I accurately diagnose the cause of my low yield before attempting a new synthesis?
A systematic diagnosis is crucial. We recommend using Thin Layer Chromatography (TLC) as a primary analytical tool to visualize the reaction's progress and outcome.
Diagnostic Workflow:
-
Analyze the Crude Product: Before purification, run a TLC of your crude reaction mixture. Spot the crude product alongside your starting materials (phenol and benzoyl chloride) on the same plate.
-
Interpret the TLC Plate:
-
Strong Starting Material Spots: If you see a prominent spot corresponding to phenol, your reaction was incomplete.
-
New Spot at the Baseline: A polar spot that doesn't move far from the baseline (in a non-polar solvent system) likely indicates the presence of benzoic acid, a byproduct from the hydrolysis of benzoyl chloride.
-
Multiple Unidentified Spots: This suggests the formation of other byproducts, possibly from impurities or side reactions.
-
-
Assess Purity Post-Purification: After recrystallization, a low melting point or a broad melting point range for your phenyl benzoate product is a clear indicator of impurities.[3]
Below is a troubleshooting workflow to guide your diagnostic process.
Section 2: Schotten-Baumann Reaction Troubleshooting
The Schotten-Baumann reaction is the most prevalent method for synthesizing phenyl benzoate.[6][7] It involves reacting phenol with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide.[6][8]
Q3: My reaction seems incomplete. How can I optimize the Schotten-Baumann conditions for a higher yield?
Optimizing the Schotten-Baumann reaction hinges on promoting the formation of the highly nucleophilic phenoxide ion while minimizing the hydrolysis of benzoyl chloride.[2][6]
-
Improve Mixing: This reaction is biphasic. Vigorous shaking or mechanical stirring is absolutely essential to increase the interfacial area between the aqueous phase (containing the phenoxide) and the organic phase (benzoyl chloride), facilitating the reaction.[5][6] Many protocols specify shaking vigorously for 15-30 minutes.[1][6]
-
Control Reagent Addition: Add the benzoyl chloride in small portions to the basic phenol solution.[7] This helps to control the exothermic reaction and prevents a large excess of benzoyl chloride from being hydrolyzed at once.
-
Ensure Sufficient Reaction Time: While the reaction is typically fast, allow at least 15-30 minutes of vigorous shaking.[1][6] The disappearance of the characteristic smell of benzoyl chloride is a good indicator of reaction completion.[9]
-
Maintain Alkalinity: Check the pH of the solution at the end of the reaction. It should remain alkaline to ensure that there was enough base to neutralize the HCl byproduct, driving the reaction to completion.[7][10] If it is not, adding another pellet of NaOH and shaking again can sometimes improve the yield.[7]
Q4: My reaction mixture became an oil and did not precipitate a solid product. What went wrong?
The formation of an oil instead of a solid precipitate usually indicates an impure product with a depressed melting point. Phenyl benzoate has a melting point of 68-70°C, so it should solidify easily at room temperature or upon cooling.
Potential Causes:
-
Excess Benzoyl Chloride: Unreacted benzoyl chloride can act as a solvent for the product, preventing it from crystallizing.
-
Presence of Benzoic Acid: The hydrolysis byproduct, benzoic acid, can also form a eutectic mixture with the product.
-
Insufficient Shaking: If mixing is poor, localized areas of high benzoyl chloride concentration can lead to oily droplets.
Troubleshooting Steps:
-
Cool the Mixture: Place the flask in an ice bath and continue to shake vigorously. The lower temperature should induce crystallization.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the liquid level. This creates nucleation sites for crystal growth.
-
Ensure Alkalinity: As mentioned, test the pH. If acidic, the presence of HCl and benzoic acid is likely high. Add more NaOH solution and shake again.[7]
Q5: What is the role of NaOH concentration, and can it be a source of error?
The concentration and amount of sodium hydroxide are critical and represent a trade-off. A 10% w/v NaOH solution is commonly recommended.[6][9]
-
Essential Role of Base: The primary role of NaOH is to deprotonate phenol (pKa ≈ 10) to form the sodium phenoxide salt.[2][11] The phenoxide ion is a much stronger nucleophile than neutral phenol and readily attacks the electrophilic carbonyl carbon of benzoyl chloride.[2][6] The base also neutralizes the HCl generated during the reaction, which drives the equilibrium toward the product.[10][12]
-
Risk of Excess Base (Hydrolysis): While necessary, an overly concentrated or excessive amount of NaOH, especially when combined with heat, can promote the hydrolysis of the ester product back into sodium benzoate and sodium phenoxide.[5] It also accelerates the unwanted hydrolysis of the benzoyl chloride starting material. Therefore, using the recommended concentration and volume is key to balancing these effects.
Section 3: Alternative Synthesis Methods & Challenges
While Schotten-Baumann is common, other methods exist. Understanding their limitations is key to troubleshooting.
Q6: I am considering Fischer esterification. Why is it generally less favorable for phenyl benzoate, and what are the key challenges?
Fischer-Speier esterification involves reacting a carboxylic acid (benzoic acid) with an alcohol (phenol) under strong acid catalysis (e.g., H₂SO₄).[1] While it avoids the use of the lachrymatory benzoyl chloride, it presents significant challenges for this specific synthesis:
-
Low Reactivity of Phenol: Phenols are considerably less nucleophilic than aliphatic alcohols, making them less reactive in Fischer esterification.[1]
-
Reversible Reaction: The reaction is an equilibrium process.[1][13] The water produced can hydrolyze the ester, shifting the equilibrium back to the reactants and limiting the yield.[13]
-
Harsh Conditions: To achieve a reasonable yield, the reaction requires high temperatures (reflux) and long reaction times, which can be detrimental to sensitive substrates.[1]
Comparative Synthesis Data
| Method | Reagents | Conditions | Typical Yield | Key Disadvantages |
| Schotten-Baumann | Phenol, Benzoyl chloride, 10% NaOH | Room Temp, 15-30 min | High (~80-96%)[1][14] | Benzoyl chloride is a lachrymator; not suitable for base-sensitive substrates.[1] |
| Fischer Esterification | Phenol, Benzoic acid, Strong Acid (H₂SO₄) | Reflux, 1-10 hours | Moderate to High* | Reversible reaction; harsh conditions; phenol is less reactive.[1] |
| Steglich Esterification | Phenol, Benzoic acid, DCC, DMAP | Room Temp, ~10 hours | Moderate (~44% or higher)[1] | Expensive reagents; difficult removal of dicyclohexylurea (DCU) byproduct.[1] |
| Mitsunobu Reaction | Phenol, Benzoic acid, DEAD, PPh₃ | 0°C to Room Temp | Good to Excellent[1] | Expensive reagents; difficult removal of triphenylphosphine oxide byproduct.[1] |
Yields are highly dependent on optimized conditions, such as the effective removal of water.
Section 4: Experimental Protocols
Optimized Protocol: Schotten-Baumann Synthesis of Phenyl Benzoate
This protocol is designed to maximize yield by controlling key reaction parameters.
Materials:
-
Phenol: 2.0 g
-
10% (w/v) Sodium Hydroxide Solution: 30 mL
-
Benzoyl Chloride: 4.0 mL [Caution: Lachrymator, handle in a fume hood].[1][7]
-
Ethanol (for recrystallization)
-
Ice bath
Procedure:
-
Preparation: In a 250 mL conical flask, dissolve 2.0 g of phenol in 30 mL of 10% sodium hydroxide solution.[5] Stopper the flask and swirl to dissolve.
-
Reaction: In a fume hood, add 4.0 mL of benzoyl chloride to the flask in 3-4 small portions. After each addition, securely stopper the flask and shake vigorously for 1-2 minutes.
-
Completion: After all the benzoyl chloride has been added, continue to shake the flask vigorously for a total of 15-20 minutes.[5] The mixture will warm up; occasional cooling in a water bath may be necessary. A solid precipitate of phenyl benzoate should form.[6]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Break up any lumps on the filter paper with a spatula and wash the solid thoroughly with a generous amount of cold water to remove any remaining NaOH, sodium phenoxide, and sodium benzoate.[5]
-
Drying: Press the solid dry on the filter paper and then allow it to air dry completely.
-
Recrystallization: Recrystallize the crude product from a minimum amount of hot ethanol. Allow the solution to cool slowly to form pure, needle-shaped crystals.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. Determine the final mass and calculate the percentage yield.
Protocol: TLC Monitoring of Reaction
Materials:
-
TLC plate (silica gel)
-
Developing Chamber
-
Mobile Phase: Toluene:Acetone (15:1 v/v) is a good starting point.[7]
-
Capillary tubes
-
UV lamp
Procedure:
-
Prepare Samples: Dissolve a microspatula tip of your crude product in a small amount of ethanol or dichloromethane. Do the same for your phenol starting material.
-
Spot the Plate: Using separate capillary tubes, spot the crude product and the phenol standard on the TLC plate, about 0.5 cm from the bottom.[7]
-
Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the spots.[7] Cover the chamber and allow the solvent to ascend the plate.
-
Visualize: Once the solvent front is near the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and circle them with a pencil.[7] Compare the spots in the crude product lane to the phenol standard to assess reaction completion.
References
- A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs.
- To prepare Phenyl benzoate
- Phenyl Benzoate: Chemistry Practical Manual. (n.d.). Studylib.
- Application Note: High-Yield Synthesis of Phenyl Benzoate via Schotten-Baumann Reaction. (2025). Benchchem.
- Preparation of Phenyl benzo
- Preparation of the Benzoate of Phenol. (2024). Chemistry LibreTexts.
- Phenyl Benzo
- Synthesis of Phenyl Benzoate via Schotten-Baumann Reaction. (n.d.). Scribd.
- Technical Support Center: Troubleshooting Ester Synthesis. (2025). Benchchem.
- Phenol. (n.d.). Wikipedia.
- Two students aim to prepare a sample of phenyl benzoate using the reaction below. (n.d.). Gauth.
- Synthesis of Phenyl benzo
- What are possible sources of error in an esterific
- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
- Schotten–Baumann reaction. (n.d.). Grokipedia.
- Phenyl Benzoate : Organic Synthesis. (2024). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gauthmath.com [gauthmath.com]
- 4. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 5. studylib.net [studylib.net]
- 6. medpharma12.com [medpharma12.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phenol - Wikipedia [en.wikipedia.org]
- 9. Preparation of Phenyl benzoate – Stan's Academy [stansacademy.com]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. grokipedia.com [grokipedia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Homeotropic Alignment of Nematic Liquid Crystals
Welcome to the technical support center for achieving and troubleshooting homeotropic alignment of nematic liquid crystals. This guide is designed for researchers, scientists, and professionals in drug development who utilize liquid crystal systems in their experimental work. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful and reproducible homeotropic alignment of your nematic liquid crystals.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the homeotropic alignment process.
Q1: My liquid crystal cell appears bright or has a textured appearance under the polarizing microscope, not uniformly dark. What is the problem?
A1: A uniformly dark appearance under crossed polarizers is the primary indicator of successful homeotropic alignment.[1] If your cell is bright or shows textures, it indicates that the liquid crystal molecules are not aligned perpendicular to the substrate. This could be due to a variety of factors including improper substrate cleaning, an ineffective alignment layer, or contamination. The bright texture with dark, thread-like lines is often a Schlieren texture, which is indicative of planar or random alignment.[2]
Q2: I see small, bright spots or patchy domains in an otherwise dark cell. What causes this?
A2: This suggests a non-uniform alignment. The causes can be localized, such as dust particles or residue on the substrate from incomplete cleaning. It could also indicate that the alignment layer was not deposited evenly, leading to regions where the liquid crystal molecules are not properly anchored in the homeotropic configuration.
Q3: How can I be absolutely sure I have homeotropic alignment and not an isotropic phase?
A3: While both an isotropic phase and a homeotropic alignment will appear dark under a standard polarizing microscope (orthoscopic view), they can be distinguished using conoscopic observation.[3] A homeotropic alignment will produce a characteristic cross-like interference pattern (an "isogyre"), whereas an isotropic phase will remain dark.[1]
Q4: My homeotropic alignment seems to degrade over time or with temperature changes. Why is this happening?
A4: The thermal stability of the homeotropic alignment is largely dependent on the chosen alignment layer and its interaction with the liquid crystal.[4] Some alignment layers may lose their effectiveness at elevated temperatures, leading to a loss of anchoring. Additionally, thermal expansion and contraction of the cell materials can introduce stress and disrupt the alignment. The choice of a robust alignment layer, such as certain polyimides or silanes, is crucial for applications requiring thermal stability.[5]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving persistent issues with homeotropic alignment.
Issue 1: Complete Failure to Achieve Homeotropic Alignment (Schlieren Texture Observed)
This is characterized by a bright, textured appearance of the cell under a polarizing microscope, indicating a planar or random alignment of the liquid crystal molecules.
Underlying Causes and Solutions:
-
Inadequate Substrate Cleaning: The presence of organic residues, dust, or other contaminants on the substrate surface can severely disrupt the formation of the alignment layer and the subsequent alignment of the liquid crystal.
-
Ineffective Alignment Layer: The chosen alignment layer may not be suitable for inducing homeotropic alignment for your specific liquid crystal, or it may have been prepared or applied incorrectly.
-
Solution:
-
Verify Alignment Agent: Ensure you are using an alignment agent known to produce homeotropic alignment, such as specific side-chain polyimides or silane coupling agents with long alkyl chains.[10]
-
Optimize Concentration and Application: Follow the manufacturer's recommendations for the concentration of the alignment solution and the deposition method (e.g., spin coating, dipping).
-
Proper Curing: Ensure the alignment layer is cured at the correct temperature and for the recommended duration. Incomplete curing can lead to a weak or ineffective alignment surface.[11]
-
-
Experimental Protocol: Rigorous Substrate Cleaning
-
Initial Degreasing:
-
Acid/Base Wash (select one):
-
Final Rinse and Dry:
-
Rinse substrates extensively with DI water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
-
Storage: Store cleaned substrates in a clean, dust-free environment before applying the alignment layer.
Issue 2: Patchy or Non-Uniform Homeotropic Alignment
This is observed as a mixture of dark (homeotropic) and bright (non-homeotropic) regions within the same cell.
Underlying Causes and Solutions:
-
Inhomogeneous Alignment Layer: The alignment layer may not have been deposited uniformly across the substrate.
-
Solution: For spin-coating, ensure the substrate is centered and the spin speed and acceleration are optimized to produce a uniform film. For dip-coating, maintain a constant and slow withdrawal speed.
-
-
Surface Roughness: Excessive roughness of the substrate can physically disrupt the homeotropic alignment. While some surface texturing can promote homeotropic alignment, significant irregularities will lead to defects.[12]
-
Solution: Use high-quality, polished substrates. If you are using patterned substrates, ensure the feature sizes and aspect ratios are compatible with the liquid crystal and alignment layer.
-
-
Contamination During Cell Assembly: Dust particles or other contaminants introduced between the substrates during cell assembly can create localized alignment defects.
-
Solution: Assemble liquid crystal cells in a clean environment, such as a laminar flow hood. Handle substrates carefully with clean tweezers.
-
Visualization of Alignment Issues
Below is a flowchart to help diagnose common homeotropic alignment problems.
Caption: Homeotropic alignment of nematic liquid crystals.
References
-
Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. PMC - NIH. Available at: [Link]
-
Uniform liquid crystal alignment on metallic nanohole arrays by vapor-phase deposition of silane coupling agent. Optica Publishing Group. (2012-06-01). Available at: [Link]
-
Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central. Available at: [Link]
-
Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells. DataSpace. Available at: [Link]
-
Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy. [No Source Provided]. Available at: [Link]
-
Forming a Homeotropic SmA Structure of Liquid Crystalline Epoxy Resin on an Amine-Modified Surface. PMC - PubMed Central. Available at: [Link]
-
Dipping and Photo-Induced Liquid Crystal Alignments Using Silane Surfactants. ResearchGate. (2025-08-06). Available at: [Link]
-
The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. (2022-08-28). Available at: [Link]
-
Dipping and Photo-Induced Liquid Crystal Alignments Using Silane Surfactants. [No Source Provided]. (2014-04-28). Available at: [Link]
-
Polyimide photo-alignment layers for inclined homeotropic alignment of liquid crystal molecules. ResearchGate. (2025-08-05). Available at: [Link]
-
Mechanism of homeotropic alignment of ferroelectric liquid crystals doped with ferro-fluid and applications. AIP Publishing. (2013-07-19). Available at: [Link]
-
Liquid crystal alignment trend under a polarizing microscope following... ResearchGate. Available at: [Link]
-
Homeotropic alignment of liquid crystals on a nano-patterned polyimide surface using nanoimprint lithography. Soft Matter (RSC Publishing). Available at: [Link]
-
Glass substrate cleaning method: MOST. Appropedia. Available at: [Link]
-
Homeotropic Self-Alignment of Discotic Liquid Crystals for Nanoporous Polymer Films. ACS Nano - ACS Publications. (2018-07-05). Available at: [Link]
-
Role of homeotropic alignment strength at the air interface of polymerized liquid crystal layers. Optica Publishing Group. Available at: [Link]
-
Structures and topological defects in pressure-driven lyotropic chromonic liquid crystals. PMC - NIH. Available at: [Link]
-
Homeotropic alignment of liquid crystals on a nano-patterned polyimide surface using nanoimprint lithography. ResearchGate. (2025-08-07). Available at: [Link]
-
Some observations on defects in nematic liquid crystals. [No Source Provided]. Available at: [Link]
-
Substrate Cleaning. UTEP. Available at: [Link]
-
Thermal Stability of Homeotropic Alignment of Liquid Crystals Induced by Nanoparticles for Display Applications. ResearchGate. (2026-01-10). Available at: [Link]
-
Glass substrate cleaning. Micro- Nano-fabrication services at UBC Vancouver's ANF. Available at: [Link]
-
Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking. ResearchGate. (2025-08-06). Available at: [Link]
-
Cleaning procedures for glass substrates. [No Source Provided]. Available at: [Link]
-
Defects in Bent-core Liquid Crystals. [No Source Provided]. Available at: [Link]
-
Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures. White Rose eTheses Online. Available at: [Link]
-
Topographically induced homeotropic alignment of liquid crystals on self-assembled opal crystals. Optica Publishing Group. (2018-03-22). Available at: [Link]
-
(PDF) Role of homeotropic alignment strength at the air interface of polymerized liquid crystal layers. ResearchGate. Available at: [Link]
-
Homeotropic alignment. Wikipedia. Available at: [Link]
-
Homeotropic alignment. Grokipedia. Available at: [Link]
-
Cross section of the liquid crystal texture of a homeotropic nematic... ResearchGate. Available at: [Link]
-
Illustration of the disturbance in the homeotropic alignment of LC... ResearchGate. Available at: [Link]
-
Nano-rubbing of a liquid crystal alignment layer by an atomic force microscope: a detailed characterization. TU Chemnitz. Available at: [Link]
-
Homeotropic alignment behavior of liquid crystal molecules on self-assembled monolayers with fluorinated alkyl chain. AIP Publishing. (2018-06-13). Available at: [Link]
-
Homeotropic Alignment Effect of a Nematic Liquid Crystal on Oblique Deposited SiO, Thin-film with e-beam Evaporation. SciSpace. Available at: [Link]
-
Homeotropically aligned nematic liquid crystal device locked by a polymer wall with wide viewing angle. AIP Publishing. Available at: [Link]
-
Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. MDPI. Available at: [Link]
-
Homogeneous and homeotropic alignment of bent-core uniaxial and biaxial nematic liquid crystals. ResearchGate. (2025-08-07). Available at: [Link]
Sources
- 1. Homeotropic alignment - Wikipedia [en.wikipedia.org]
- 2. OPG [opg.optica.org]
- 3. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. appropedia.org [appropedia.org]
- 7. Substrate Cleaning [utep.edu]
- 8. Micro- Nano-fabrication services at UBC Vancouver's ANF [nanofab.ubc.ca]
- 9. inrf.uci.edu [inrf.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. OPG [opg.optica.org]
Technical Support Center: Minimizing Defects in Liquid Crystal Alignment
Welcome to the Technical Support Center for Liquid Crystal Alignment. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize defects during liquid crystal (LC) alignment experiments. Achieving uniform LC alignment is critical for the performance of many LC-based devices, influencing properties like contrast ratio, response time, and driving voltage.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter.
Section 1: Foundational Concepts in Liquid Crystal Alignment
Before diving into specific defects, it's crucial to understand the fundamental principles governing liquid crystal alignment. The orientation of LC molecules at a substrate interface, known as anchoring, dictates the alignment throughout the bulk of the material.[2][3] This interaction is quantified by anchoring energy, which describes the force that aligns the LC molecules in a preferred direction on the surface.[4][5]
There are two primary alignment configurations:
-
Homogeneous (or Planar) Alignment: The long axes of the LC molecules are oriented parallel to the substrate surface.[1]
-
Homeotropic (or Vertical) Alignment: The long axes of the LC molecules are oriented perpendicular to the substrate surface.[1]
A critical parameter in LC alignment is the pretilt angle , which is the angle between the LC director (the average direction of the long axes of the LC molecules) and the substrate surface. Even small variations in the pretilt angle can lead to visual imperfections in displays.[1]
Section 2: Troubleshooting Common Alignment Defects
This section addresses specific defects observed during LC alignment experiments, their probable causes, and step-by-step troubleshooting protocols.
Issue 1: Non-Uniform Alignment and Disclinations
Q: I'm observing thread-like defects and regions of different brightness in my nematic liquid crystal cell when viewed under a polarizing microscope. What are these, and how can I eliminate them?
A: These "thread-like" defects are most likely disclinations , which are line defects where the director of the liquid crystal changes abruptly.[6][7][8] They represent regions where the alignment is not well-defined and are a common indicator of poor or non-uniform alignment.[6][7] The appearance of regions with varying brightness suggests inconsistent alignment across the cell.
The root causes for such defects can be broadly categorized into issues with the substrate preparation, the alignment layer deposition, or the cell assembly process.
Troubleshooting Protocol: Achieving Uniform Alignment
-
Substrate Cleaning Protocol Verification:
-
Rationale: Contaminants like dust particles, organic residues, or ions on the substrate surface can disrupt the anchoring of the alignment layer, leading to localized defects.
-
Step-by-step Protocol:
-
Begin by sonicating the substrates in a solution of deionized (DI) water and a mild detergent (e.g., Alconox) for 15-20 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in acetone for 15-20 minutes to remove organic residues.
-
Follow with sonication in isopropyl alcohol (IPA) for 15-20 minutes.
-
Finally, rinse again with copious amounts of DI water and dry the substrates with a stream of filtered nitrogen or in a clean oven at an appropriate temperature (e.g., 120 °C for 20 minutes).
-
Store the cleaned substrates in a clean, dust-free environment before applying the alignment layer.
-
-
-
Alignment Layer Deposition and Curing Optimization:
-
Rationale: The quality and uniformity of the alignment layer (e.g., polyimide) are paramount for achieving good LC alignment. Incomplete curing or a non-uniform coating can result in weak or inconsistent anchoring energy.[4]
-
Step-by-step Protocol (for spin-coated polyimide):
-
Ensure the polyimide solution is filtered and free of particulates.
-
Optimize the spin-coating parameters (speed and time) to achieve a uniform film of the desired thickness.
-
Follow the manufacturer's recommended curing protocol precisely. This typically involves a soft bake at a lower temperature (e.g., 80-100 °C) to evaporate the solvent, followed by a hard bake at a higher temperature (e.g., 180-250 °C) for imidization.[4][5] Inadequate hard-baking can lead to poor alignment.[5]
-
For photo-alignment materials, ensure the correct exposure dose and polarization of the UV light source are used.[3][9]
-
-
-
Rubbing Process Control (for rubbed alignment layers):
-
Rationale: The mechanical rubbing process creates microscopic grooves and aligns the polymer chains on the surface of the alignment layer, which in turn directs the LC molecules. Inconsistent rubbing pressure, speed, or a worn-out rubbing cloth can lead to non-uniform alignment.[10]
-
Step-by-step Protocol:
-
Use a high-quality rubbing cloth and ensure it is clean and free from contamination.
-
Calibrate the rubbing machine to apply a consistent and uniform pressure across the entire substrate.
-
Control the rubbing speed and the number of rubbing passes to achieve the desired anchoring strength.
-
For multi-domain alignment, be aware that multiple rubbing directions can result in an alignment axis intermediate to the rubbing directions.[11]
-
-
Issue 2: Light Leakage in Planar Aligned Cells
Q: My planar aligned cell appears bright instead of dark when viewed between crossed polarizers. What causes this light leakage, and how can I fix it?
A: Significant light leakage in a planar aligned cell under crossed polarizers indicates a deviation from the intended uniform planar alignment.[12] This can be caused by several factors, including poor surface anchoring, the presence of a tilt angle, or stress-induced birefringence in the substrates.
Troubleshooting Protocol: Minimizing Light Leakage
-
Enhancing Surface Anchoring Energy:
-
Rationale: Weak azimuthal anchoring energy can lead to deviations of the LC director from the intended alignment direction, causing light leakage.[4][5]
-
Recommendations:
-
Select an alignment material known to provide high anchoring energy for your specific liquid crystal.
-
For rubbed polyimide, increasing the rubbing strength (within reasonable limits) can enhance anchoring energy.
-
For photo-alignment, ensure the material provides a sufficiently high azimuthal anchoring energy, which is crucial for many photonic applications.[4][5]
-
-
-
Controlling Pretilt Angle:
-
Rationale: An unintended or non-uniform pretilt angle can cause light leakage. For many display applications, a small, uniform pretilt angle (around 1° or less) is desired to achieve a high contrast ratio.[1]
-
Control Methods:
-
-
Cell Assembly and Stress Management:
-
Rationale: Mechanical stress introduced during cell assembly can induce birefringence in the glass substrates, leading to light leakage.
-
Recommendations:
-
Ensure that the cell is assembled with uniform pressure.
-
Use an appropriate sealant and cure it according to the manufacturer's instructions to avoid inducing stress.
-
Inspect the empty cell between crossed polarizers before filling to check for any stress-induced birefringence in the substrates.
-
-
Issue 3: Spontaneous Transition from Homogeneous to Homeotropic Alignment
Q: I prepared a cell for homogeneous alignment, but over time, or with a slight temperature change, it transitions to a homeotropic alignment. Why is this happening?
A: This phenomenon can occur when the surface anchoring energy is weak and the system is close to a transition point between two stable alignment states. The surface energy of the liquid crystal at the alignment layer interface can be influenced by temperature and the presence of impurities.
Troubleshooting Protocol: Stabilizing Alignment
-
Selection of a Robust Alignment Layer:
-
Rationale: The choice of alignment material is critical for maintaining a stable alignment over a range of temperatures and conditions.
-
Recommendations:
-
Choose an alignment material that provides strong anchoring for the desired alignment (homogeneous or homeotropic).
-
Verify the thermal stability of your alignment layer. Some materials may lose their aligning properties at elevated temperatures.[13]
-
-
-
Purity of Liquid Crystal and Materials:
-
Rationale: Impurities in the liquid crystal or outgassing from the sealant can adsorb onto the alignment layer and alter its surface energy, potentially favoring a different alignment.
-
Recommendations:
-
Use high-purity liquid crystals.
-
Ensure that the sealant used is compatible with the liquid crystal and does not release contaminants during curing or operation.
-
-
-
Temperature Control during Filling and Operation:
-
Rationale: Liquid crystal phase transitions are temperature-dependent. Filling the cell in the isotropic phase and cooling it down slowly through the nematic phase can help in achieving a stable, defect-free alignment.
-
Protocol:
-
Heat the empty cell and the liquid crystal to a temperature a few degrees above the nematic-isotropic transition temperature.
-
Fill the cell via capillary action.
-
Cool the filled cell down slowly and uniformly to room temperature. A controlled cooling rate (e.g., 1-2 °C/min) is recommended.
-
-
Section 3: Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting liquid crystal alignment defects.
Caption: A flowchart for systematic troubleshooting of liquid crystal alignment defects.
Section 4: Quantitative Data Summary
| Parameter | Typical Range/Value | Impact on Alignment | Reference |
| Pretilt Angle | 1° - 5° for twisted nematic displays | Affects contrast ratio and response time.[1] | [1] |
| Azimuthal Anchoring Energy | 10⁻⁵ - 10⁻⁴ J/m² for strong anchoring | Prevents deviation of the LC director from the alignment direction.[4] | [4][5] |
| Polyimide Curing Temperature | 180 - 250 °C | Essential for complete imidization and stable alignment.[4][5] | [4][5] |
References
- Aligning Liquid Crystal Materials through Nanoparticles: A Review of Recent Progress. (2022). MDPI.
- Effect of substrate preparation on smectic liquid crystal alignment: A structural study. (1993). Journal of Applied Physics.
- Defects.
- Technical Support Center: Troubleshooting Poor Alignment of RM257 Liquid Crystal Films. (2025). Benchchem.
- Q&A of liquid crystal alignment: theory and practice. (2024).
- Rubbing Technology for LCD Manufacturing. MBRAUN.
- Liquid Crystals (all content).
- Photoalignment of Liquid-Crystal Systems. (2001). Chemical Reviews.
- The Techniques of Surface Alignment of Liquid Crystals. Semantic Scholar.
- Tuning and turning of the liquid crystal alignment by photosensitive composites. (2021). Taylor & Francis Online.
- Defects in liquid crystals. Physics Today.
- Q&A of liquid crystal alignment: theory and practice. (2024). Frontiers.
- Effect of multidirection rubbing on the alignment of nematic liquid crystal. (2000). Applied Physics Letters.
- Alignment control technology of liquid crystal molecules.
- Alignment of Liquid Crystals by Surface Gr
Sources
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- 3. tandfonline.com [tandfonline.com]
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- 6. Defects [doitpoms.ac.uk]
- 7. Liquid Crystals (all content) [doitpoms.ac.uk]
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- 13. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Interpreting and Mitigating Artifacts in Dielectric Spectroscopy of Liquid Crystals
Welcome to the technical support center for dielectric spectroscopy of liquid crystals. This guide is designed for researchers, scientists, and drug development professionals to help identify, understand, and resolve common artifacts encountered during dielectric measurements. As Senior Application Scientists, we have compiled our field-proven insights to ensure the accuracy and integrity of your experimental data.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the dielectric spectroscopy of liquid crystals.
Q1: Why does my dielectric permittivity (ε') skyrocket to incredibly high values at low frequencies?
A1: This is a classic sign of electrode polarization and/or high ionic conductivity .[1] Mobile ions present as impurities in the liquid crystal migrate in response to the low-frequency electric field. They accumulate at the electrode-liquid crystal interface, forming an electric double layer. This creates a large capacitive effect that masks the true dielectric response of the material.[2]
Q2: My measured dielectric loss (ε'') is very high at low frequencies, obscuring the relaxation peaks I'm interested in. What's causing this?
A2: High dielectric loss at low frequencies is primarily due to DC conduction arising from the movement of ionic impurities.[3][4] This conductivity contribution can be so large that it dominates the dielectric spectrum, making it difficult to resolve underlying molecular relaxation processes.
Q3: I see a "tail" in my Cole-Cole plot at the low-frequency end that deviates from the expected semicircle. What does this indicate?
A3: This "tail" is another manifestation of electrode polarization and ionic conductivity. The ideal Cole-Cole plot for a single relaxation process is a perfect semicircle. The low-frequency deviation is a strong indicator that ionic effects are significantly influencing your measurement.
Q4: At very high frequencies, my data becomes noisy and erratic. What could be the issue?
A4: High-frequency artifacts can stem from several sources. The finite resistance of transparent electrodes like Indium Tin Oxide (ITO) can become significant.[5][6] Additionally, parasitic impedances from connecting wires, cables, and the measurement cell itself can introduce spurious responses that are more pronounced at higher frequencies.[5]
Q5: How does the thickness of my liquid crystal cell affect the measurements?
A5: Cell thickness can have a significant impact, especially when ionic impurities are present. In thinner cells, the electric field is stronger for a given voltage, which can amplify the effects of ion migration and electrode polarization.[7] In some cases, interactions between the ions and the cell substrates can lead to a thickness-dependent measured DC electrical conductivity.[8] For certain highly polar materials like ferroelectric nematics, the apparent dielectric permittivity can even show a linear dependence on cell thickness due to the influence of insulating alignment layers.[9]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving common artifacts in dielectric spectroscopy.
Guide 1: Electrode Polarization and Ionic Conductivity
Electrode polarization is arguably the most common and significant artifact in the low-frequency dielectric spectroscopy of liquid crystals. It arises from the build-up of mobile charge carriers (ions) at the electrode-material interface.
Symptoms:
-
A dramatic increase in capacitance (and thus ε') as frequency decreases.
-
A corresponding sharp rise in dielectric loss (ε'') at low frequencies, often following a 1/ω relationship.
-
A characteristic "tail" at the low-frequency end of a Cole-Cole plot.
Diagnostic Workflow:
Caption: Diagnostic workflow for electrode polarization.
Mitigation Strategies:
| Strategy | Description | Pros | Cons |
| Material Purification | Remove ionic impurities from the liquid crystal using techniques like distillation, column chromatography, or deionization resins. | Directly addresses the root cause, leading to the most accurate data. | Can be time-consuming and may require specialized equipment. May not remove all ions. |
| Frequency Range Selection | Ignore the low-frequency data dominated by artifacts and focus on the higher-frequency region where the material's true dielectric response is visible. | Simple and requires no extra experimental steps.[10][11] | May result in the loss of information about low-frequency relaxation processes. |
| Blocking Electrodes | Use insulating layers (e.g., thin polymer films) between the electrodes and the liquid crystal to prevent charge transfer and accumulation. | Can be very effective at suppressing electrode polarization. | The insulating layer itself has a capacitance that must be accounted for in the analysis.[9][12] |
| Four-Electrode Technique | Use a four-electrode cell where two outer electrodes apply the voltage and two inner electrodes measure the potential drop across the bulk of the sample, minimizing the influence of the electrode-liquid interface. | Can effectively eliminate electrode polarization effects. | Requires specialized and more complex cell design and instrumentation. |
| Mathematical Correction | Model the experimental data using an equivalent circuit that includes terms for electrode polarization and ionic conductivity, allowing for the extraction of the true dielectric parameters. | Can be used to salvage data that is already affected by artifacts.[13][14] | Requires a good understanding of the underlying physical processes to choose an appropriate model. The results can be model-dependent. |
Guide 2: High-Frequency Artifacts (ITO Resistance & Parasitic Impedance)
At frequencies typically above 100 kHz - 1 MHz, the measured response can be distorted by instrumental and cell-related factors.
Symptoms:
-
An apparent relaxation process at high frequencies that is not related to the liquid crystal material itself.[5]
-
Increased noise or erratic data points.
-
A downturn or "hook" in the Cole-Cole plot at the high-frequency end.
Diagnostic and Mitigation Protocol:
Step 1: Perform an Open/Short Calibration Before your measurement, perform a proper open and short circuit calibration as per your instrument's manual. This procedure is designed to compensate for the impedance of the cables and test fixture.[15]
Step 2: Characterize the Empty Cell Measure the dielectric properties of the empty cell. This will reveal any resonant frequencies or parasitic capacitances inherent to your setup. The response of the empty cell can be subtracted from the sample measurement as a baseline correction.
Step 3: Use Low-Resistance Electrodes If possible, use cells with gold electrodes instead of ITO for high-frequency measurements.[16] Gold has a much lower sheet resistance, which minimizes its contribution to the overall impedance.
Step 4: Minimize Lead Length Keep the connecting wires between the impedance analyzer and the sample cell as short as possible. Longer wires increase stray inductance, which can be problematic at high frequencies.[6]
Step 5: Equivalent Circuit Modeling For highly accurate measurements, the influence of electrode resistance and lead inductance can be incorporated into an equivalent circuit model of your measurement setup.[6]
Caption: Workflow for mitigating high-frequency artifacts.
References
- Dhara, S. (2001). Ionic contribution to the dielectric properties of a nematic liquid crystal in thin cells. American Institute of Physics.
-
Prodan, C., & Bot, C. (2008). The removal of the polarization errors in low frequency dielectric spectroscopy. arXiv. [Link]
- Benchchem. Technical Support Center: Optimizing Dielectric Spectroscopy of Liquid Crystals.
-
Podgornov, F., et al. (2022). The impact of ionic contribution to dielectric permittivity in 11CB liquid crystal and its colloids with BaTiO3 nanoparticles. PMC - NIH. [Link]
-
Podgornov, F., et al. (2022). The impact of ionic contribution to dielectric permittivity in 11CB liquid crystal and its colloids with BaTiO3 nanoparticles. arXiv. [Link]
-
Prodan, C., & Bot, C. (2008). The removal of the polarization errors in low frequency dielectric spectroscopy. arXiv. [Link]
-
Lee, H. W., et al. (2023). Determining the linear correlation between dielectric spectroscopy and viable biomass concentration in filamentous fungal fermentations. PMC - NIH. [Link]
-
Kuksenok, O., et al. (2021). Overlooked Ionic Phenomena Affecting the Electrical Conductivity of Liquid Crystals. MDPI. [Link]
- Dhara, S. (2001).
-
Prodan, C., & Bot, C. (2012). Correcting the polarization effect in low frequency Dielectric Spectroscopy. [Link]
-
Chassagne, C. (2020). Compensating for Electrode Polarization in Dielectric Spectroscopy Studies of Colloidal Suspensions: Theoretical Assessment of Existing Methods. Frontiers. [Link]
-
Fricke, H., & Curtis, H. J. (1937). The Elimination of Errors due to Electrode Polarization in Measurements of the Dielectric Constants of Electrolytes. The Journal of Chemical Physics. [Link]
-
Chung, Y., et al. (2017). A Broadband Dielectric Measurement Technique: Theory, Experimental Verification, and Application. GeoScience World. [Link]
-
Clark, N. A., et al. (2022). Dielectric spectroscopy of ferroelectric nematic liquid crystals: Measuring the capacitance of insulating interfacial layers. arXiv. [Link]
-
Panarin, Y. P., et al. (2023). Some Peculiarities of Dielectric Spectroscopy in Ferroelectric Nematics. arXiv. [Link]
-
Lee, C. S., & Varadan, V. K. (2015). Simple Calibration and Dielectric Measurement Technique for Thin Material Using Coaxial Probe. ResearchGate. [Link]
-
Mertelj, A., et al. (2024). Interpretation of dielectric spectroscopy measurements of ferroelectric nematic liquid crystals. INIS-IAEA. [Link]
-
Martínez-García, J. C., et al. (2022). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI. [Link]
-
Mertelj, A., et al. (2024). Interpretation of dielectric spectroscopy measurements of ferroelectric nematic liquid crystals. arXiv. [Link]
-
Perkowski, P. (2011). Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. ResearchGate. [Link]
-
Cady, C., et al. (2014). Dielectric Spectroscopy Based Detection of Specific and Nonspecific Cellular Mechanisms. PMC - NIH. [Link]
-
Schaumburg, F. (2018). Improving the Accuracy of Dielectric Measurements. Novocontrol Technologies. [Link]
-
Perkowski, P., et al. (2011). Technical aspects of dielectric spectroscopy measurements of liquid crystals. ResearchGate. [Link]
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Technical Support Center: Improving the Nematic Range of Phenyl Benzoate Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyl benzoate liquid crystals. This guide provides in-depth, experience-based answers and troubleshooting strategies to help you effectively manipulate and widen the nematic range of your mixtures.
Frequently Asked Questions (FAQs)
Q1: What fundamentally defines the nematic range of a phenyl benzoate compound?
A: The nematic range is the temperature window between two key phase transitions: the melting point (T_Cr-N), where the material transitions from a solid crystal to the nematic phase, and the clearing point (T_N-I), where it transitions from the nematic phase to an isotropic liquid.[1][2] For a material to be useful, this range must be stable, broad, and ideally encompass the intended operating temperature (often room temperature).
Q2: How does the molecular structure of a single phenyl benzoate derivative influence its nematic range?
A: The nematic range is highly sensitive to molecular structure. Key factors include:
-
Core Rigidity: The central phenyl benzoate core provides the necessary rigidity for mesophase formation.[3]
-
Terminal Groups (R¹, R²): The length and nature of flexible alkyl or alkoxy chains at the ends of the molecule significantly impact both melting and clearing points. Longer chains can increase the clearing point by enhancing molecular anisotropy, but may also lead to the formation of more ordered (and often undesired) smectic phases.[4][5]
-
Lateral Substituents (X): Adding atoms or small groups (like -F, -Cl, -CH₃) to the side of the phenyl rings disrupts molecular packing. This almost always lowers the melting point but can also decrease the clearing point by reducing the overall structural anisotropy.[6] The strategic use of lateral substituents is a key tool for lowering the melting point.
Q3: Why is creating a mixture often better than using a single compound?
A: Single liquid crystal compounds rarely have the perfect combination of a low melting point and a high clearing point.[7] Mixing two or more compounds is a powerful strategy for two main reasons:
-
Melting Point Depression (Eutectic Formation): When two or more components are mixed, the melting point of the resulting mixture is typically lower than that of any individual component.[7] This phenomenon, known as eutectic behavior, is the primary method for extending the nematic range to lower temperatures.[7][8]
-
Averaging of Properties: Other physical properties of the mixture, such as birefringence and dielectric anisotropy, will be a weighted average of the properties of the individual components. This allows for fine-tuning the material for specific applications, like liquid crystal displays (LCDs).[9]
Q4: What is a eutectic mixture and how do I find the ideal composition?
A: A eutectic mixture is the specific composition of two or more components that has the lowest possible melting point.[7][8] While the Schroeder-Van Laar equation can provide a theoretical starting point for calculating the eutectic composition, experimental determination is often necessary for multi-component systems.[8] This is typically done by preparing a series of mixtures with varying compositions and measuring their melting points using Differential Scanning Calorimetry (DSC) to identify the minimum.[8]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My mixture has a very narrow nematic range (or none at all).
| Probable Cause | Suggested Solution & Rationale |
| High Melting Point (T_Cr-N) | The components are too similar or have strong crystalline packing. Solution: Introduce a second or third component with a significantly different molecular structure (e.g., different chain lengths or core structures) to disrupt crystal packing and induce a eutectic depression of the melting point.[7] |
| Low Clearing Point (T_N-I) | The average molecular anisotropy of the mixture is too low. Solution: Add a component with a very high clearing point and a highly rigid, linear structure. Even a small amount of such a "high-clearing" dopant can significantly elevate the T_N-I of the entire mixture. |
| Unwanted Smectic Phase Formation | One or more components have long terminal chains that favor layered, smectic ordering. Solution: Reduce the concentration of the smectic-promoting component. Introduce components with shorter terminal chains or bulky lateral substituents that sterically hinder the formation of layered structures. |
| Phase Separation | The components have poor miscibility, leading to separate domains instead of a homogeneous mixture. This can be observed under a microscope as distinct regions with different textures. Solution: Ensure the core structures of the components are chemically compatible. While structural differences are needed for eutectic behavior, extreme differences in polarity or shape can lead to immiscibility. |
Problem 2: My DSC thermogram shows broad or overlapping peaks, making it hard to determine transition temperatures.
| Probable Cause | Suggested Solution & Rationale |
| Sample Impurity | Impurities broaden phase transitions. Solution: Purify all individual components before mixing, typically using column chromatography or recrystallization. Verify purity with techniques like HPLC or NMR. |
| Scan Rate is Too High | High heating or cooling rates can cause thermal lag, leading to peak broadening and shifts in transition temperatures.[10][11] Solution: Reduce the DSC scan rate. Rates of 1-5 °C/min are typically recommended for liquid crystals to allow the system to remain in thermal equilibrium.[12] |
| Poor Thermal Contact | The sample is not making good contact with the DSC pan. Solution: Ensure the sample forms a thin, even layer at the bottom of the pan. Use the minimum amount of sample necessary for a clear signal (typically 2-5 mg). |
Problem 3: I see a texture under the Polarized Optical Microscope (POM), but I'm not sure if it's nematic.
| Probable Cause | Suggested Solution & Rationale |
| Ambiguous Texture | The observed texture could be a different mesophase (e.g., smectic) or a crystalline phase. Solution: Nematic phases are characterized by specific textures. The most common is the "Schlieren" texture, which features dark brushes radiating from point defects.[13] Another is the "marbled" texture. Applying shear (gently moving the coverslip) will cause a nematic phase to flow easily, while a smectic or crystal phase will be more viscous or rigid. |
| Monotropic Behavior | The nematic phase only appears on cooling from the isotropic liquid, not on heating from the crystal.[12] Solution: This is an intrinsic property of the material. In your characterization, you must perform a heating and cooling cycle. Heat the sample into the isotropic phase (a completely dark field of view under crossed polarizers), then cool slowly and observe the formation of the nematic texture.[12] |
Key Experimental Protocols
Protocol 1: Determining Phase Transitions via Differential Scanning Calorimetry (DSC)
This protocol outlines the standard procedure for identifying the transition temperatures (T_Cr-N and T_N-I) of a phenyl benzoate mixture.[1][14]
Objective: To accurately measure the temperatures and enthalpy changes of phase transitions.
Methodology:
-
Calibration: Calibrate the DSC instrument using a standard with a known melting point (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal mixture into a clean aluminum DSC pan. Seal the pan hermetically.
-
Thermal Program:
-
Segment 1 (Erase Thermal History): Heat the sample to a temperature approximately 20°C above the expected clearing point (T_N-I). Hold isothermally for 5 minutes to ensure the sample is fully isotropic.[12]
-
Segment 2 (Cooling Scan): Cool the sample at a controlled rate of 5 °C/min to a temperature well below the expected crystallization point (e.g., 0°C or -20°C).
-
Segment 3 (Heating Scan): Heat the sample at the same controlled rate of 5 °C/min back to the isotropic temperature.
-
-
Data Analysis: Analyze the heating scan data.
-
The endothermic peak at the lower temperature corresponds to the Crystal-to-Nematic transition (melting point, T_Cr-N).
-
The endothermic peak at the higher temperature corresponds to the Nematic-to-Isotropic transition (clearing point, T_N-I). The nematic range is the difference between these two temperatures.
-
Protocol 2: Visual Identification of the Nematic Phase via Polarized Optical Microscopy (POM)
This protocol describes how to visually confirm the presence of a nematic phase and observe its characteristic textures.[13][15][16]
Objective: To visually identify the nematic phase and its transition temperatures.
Methodology:
-
Sample Preparation: Place a small amount of the mixture on a clean microscope slide. Cover with a coverslip and gently press to create a thin film.
-
Instrument Setup: Place the slide on a hot stage connected to a temperature controller, mounted on the stage of a polarizing microscope with crossed polarizers.[13][17]
-
Thermal Cycling and Observation:
-
Heating: Slowly heat the sample (e.g., 5-10 °C/min). Observe the transition from the solid crystalline phase to the liquid crystal phase. Note the temperature (T_Cr-N). The nematic phase will typically appear as a fluid, birefringent material with a characteristic Schlieren or marbled texture.[13][18]
-
Continue Heating: Continue heating until the sample becomes completely dark. This indicates the transition to the isotropic liquid. Note this temperature (T_N-I).[12]
-
Cooling: Slowly cool the sample from the isotropic phase. Observe the nucleation and growth of the nematic domains from the dark isotropic liquid. This confirms the phase transition and is especially important for identifying monotropic phases.[12]
-
Visualizing the Workflow and Logic
Diagram 1: Experimental Workflow for Mixture Formulation & Characterization
This diagram outlines the iterative process of designing, creating, and testing a new liquid crystal mixture.
Caption: Workflow for designing and optimizing a phenyl benzoate mixture.
Diagram 2: Troubleshooting a Narrow Nematic Range
This logic diagram illustrates the decision-making process when faced with an insufficient nematic range.
Sources
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- 7. Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations [mdpi.com]
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- 13. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of Benzoate Liquid Crystals
Welcome to the technical support center dedicated to addressing challenges in the photostability of benzoate-based liquid crystals. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile materials. Photodegradation can compromise experimental results, device lifetime, and the integrity of liquid crystal-based formulations. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format to help you navigate and overcome these challenges.
Section 1: Frequently Asked Questions: The Fundamentals
This section addresses the foundational concepts of photodegradation in benzoate liquid crystals.
Q1: What are benzoate liquid crystals and why is their photostability a critical concern?
A: Benzoate liquid crystals are a class of organic molecules that feature a benzoate ester group as a core structural component. This rigid core, combined with flexible terminal groups, gives rise to their mesogenic (liquid crystalline) properties.[1][2] They are widely used in applications ranging from display technologies to advanced materials and drug delivery systems due to their unique optical and self-assembling characteristics.[3][4]
However, the organic nature and specific chemical bonds within benzoate esters make them susceptible to degradation when exposed to high-energy light, particularly ultraviolet (UV) radiation.[5][6] This photodegradation is a critical concern because it can irreversibly alter the molecular structure, leading to a loss of liquid crystalline properties and compromising the performance, reliability, and lifetime of the material or device.[7][8]
Q2: What is photodegradation, and what are its primary observable signs in benzoate liquid crystals?
A: Photodegradation is the process by which high-energy photons, such as those from UV light, break chemical bonds within the liquid crystal molecules.[6] This process can initiate a cascade of chemical reactions, including fragmentation, oxidation, and the formation of unwanted byproducts.[9]
The primary observable signs of photodegradation in a liquid crystal sample include:
-
Color Shift and Yellowing: The formation of degradation byproducts often leads to a visible change in color, most commonly a yellow tint.[5][6]
-
Reduced Contrast and Washed-Out Appearance: Degradation of the liquid crystal molecules or associated polarizers impairs their ability to modulate light effectively, resulting in diminished image quality.[5][7]
-
Appearance of Defects: Localized degradation can lead to the formation of permanent black spots or other visual defects in an aligned cell.[6]
-
Changes in Physical Properties: Key parameters like the clearing point (the temperature of transition to the isotropic liquid phase) and birefringence can decrease as the molecular structure is compromised.[10]
Q3: What are the main environmental and experimental factors that accelerate photodegradation?
A: Several factors can significantly accelerate the rate of photodegradation in benzoate liquid crystals:
-
Light Intensity and Wavelength: Higher intensity light and shorter wavelengths (e.g., UV-C and UV-B) are more damaging as they carry more energy per photon.[7][11] Even the UV-A radiation that passes through ordinary glass can cause cumulative damage over time.[11]
-
Temperature: Elevated temperatures can increase molecular mobility and the rate of chemical reactions, thereby accelerating the degradation process initiated by light exposure.[8]
-
Presence of Oxygen: Oxygen can participate in photo-oxidative degradation pathways, leading to the formation of peroxides and other reactive species that further damage the liquid crystal molecules.
-
Humidity: Moisture can contribute to the hydrolysis of the ester group in benzoate liquid crystals, a process that can be exacerbated by UV exposure.[8][12]
Q4: How does the molecular structure of a benzoate liquid crystal influence its photostability?
A: The inherent photostability of a liquid crystal is deeply tied to its molecular architecture. For benzoate liquid crystals, key influencing factors include:
-
Degree of π-Conjugation: Molecules with extensive systems of alternating single and double bonds (high conjugation) often have strong absorption in the UV region. While this is useful for some applications, it also makes them more prone to absorbing damaging photons. Liquid crystals with lower birefringence, which often corresponds to shorter conjugation, tend to be more photostable.[10]
-
Linking Groups: The stability of the chemical bonds linking different parts of the molecule is crucial. For instance, carbon-carbon double and triple bonds can be particularly susceptible to UV-induced reactions.[10]
-
Substituents on the Aromatic Rings: The type and position of substituent groups on the benzoate and other aromatic rings can alter the molecule's electronic structure, influencing its UV absorption profile and susceptibility to degradation.
Section 2: Troubleshooting Common Photostability Issues
This section provides solutions to specific problems encountered during experiments.
Q5: My liquid crystal sample is showing a significant color shift and yellowing after UV exposure. What is happening, and how can I prevent it?
A: Causality: Yellowing is a classic indicator of chemical degradation. UV photons are breaking bonds within the benzoate ester and other aromatic parts of your liquid crystal molecules. This creates byproducts and molecular fragments that absorb visible light, leading to the yellow appearance.[6]
Troubleshooting Steps:
-
Filter the Light Source: The most direct solution is to prevent harmful UV radiation from reaching your sample. Use a UV-blocking filter or UV-grade glass that specifically cuts off wavelengths below 400 nm.[7][11] This is the most effective first line of defense.
-
Incorporate a UV Absorber: Mix a UV-absorbing additive into your liquid crystal sample. These compounds, such as those from the benzophenone or benzotriazole families, preferentially absorb UV radiation and dissipate the energy as heat, thereby protecting the liquid crystal molecules.[13] (See Protocol Q9).
-
Purge with Inert Gas: If you suspect photo-oxidation is a contributing factor, perform your experiments in an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Q6: I'm observing a decrease in the clearing point (isotropic transition temperature) of my sample after illumination. Is this related to photodegradation?
A: Causality: Yes, this is a strong indication of photodegradation. The clearing point is highly sensitive to the purity and structural integrity of the liquid crystal molecules. When molecules degrade, they break down into smaller, non-mesogenic impurities. These impurities disrupt the ordered liquid crystal phase, effectively lowering the energy required to transition to the disordered isotropic liquid state. This phenomenon is analogous to the freezing-point depression observed in conventional solvents.
Troubleshooting Steps:
-
Confirm Degradation: Use analytical techniques like UV-Vis spectroscopy to check for changes in the absorption spectrum or High-Performance Liquid Chromatography (HPLC) to detect the presence of impurities.
-
Implement Protective Measures: Follow the steps outlined in Q5 (UV filters, UV absorbers) to minimize the degradation causing the drop in the clearing point.
-
Consider Material Choice: If the degradation is severe, your liquid crystal may be inherently unstable for your application's light conditions. Consider synthesizing or selecting a more robust analogue, for example, one with a less conjugated core structure.[10]
Q7: My aligned liquid crystal cell is developing dark spots or other defects under illumination. What are the potential causes?
A: Causality: This issue can stem from the degradation of either the liquid crystal itself or the alignment layer used to orient it.
-
Liquid Crystal Degradation: Localized "hotspots" of intense illumination can cause severe degradation, leading to the formation of insoluble byproducts that phase-separate and appear as defects.[6]
-
Alignment Layer Degradation: Many alignment layers are made of organic polymers, such as polyimides (PI), which are also susceptible to UV damage.[10] When the alignment layer degrades, it loses its ability to anchor the liquid crystal molecules, causing them to misalign and creating visible defects.
Troubleshooting Steps:
-
Isolate the Cause: Prepare a control cell with the same alignment layer but without the liquid crystal and expose it to the same illumination. If the alignment layer itself shows damage (observable under a microscope after refilling with fresh LC), it is the primary culprit.
-
Protect the System: Use UV filters to protect the entire cell assembly.[11]
-
Choose a More Robust Alignment Layer: If the polyimide layer is degrading, consider using an inorganic alignment layer, such as silicon dioxide (SiO₂), which is significantly more resistant to UV radiation.[10]
-
Improve Heat Management: Use a heat sink or active cooling, as excessive heat can accelerate the degradation of both the LC and the alignment layer.[7]
Section 3: Experimental Protocols for Enhancing Photostability
This section offers step-by-step methodologies for proactive stabilization.
Q9: How do I select and incorporate a suitable UV absorber into my liquid crystal mixture?
A: This protocol outlines the process for adding a protective UV absorber to a benzoate liquid crystal host.
Experimental Protocol: Incorporation of a UV Absorber
-
Selection of the UV Absorber:
-
Spectral Matching: Choose an absorber whose absorption spectrum maximally overlaps with the damaging wavelengths from your light source but has minimal absorption in the visible range (unless color is desired). Check the supplier's specifications for the λmax.
-
Solubility: The absorber must be soluble in the liquid crystal host at the desired concentration without phase separation.
-
Stability: The absorber itself should be photochemically stable. Benzotriazole and benzophenone derivatives are common choices.[13]
-
-
Determining Concentration:
-
Start with a low concentration, typically 0.5% to 2% by weight. Higher concentrations can sometimes disrupt the liquid crystal phase or affect viscosity.
-
The optimal concentration is a balance between effective UV protection and minimal disruption of the host's physical properties.
-
-
Incorporation Procedure:
-
Accurately weigh the liquid crystal host and the chosen UV absorber.
-
Combine them in a clean glass vial.
-
Heat the mixture to the isotropic phase of the liquid crystal host (typically 5-10 °C above the clearing point) to ensure complete dissolution of the absorber.
-
Stir the mixture gently but thoroughly using a magnetic stirrer for 15-30 minutes until the solution is completely homogenous.
-
Cool the mixture slowly back to room temperature.
-
-
Validation:
-
Verify that the liquid crystal phases and transition temperatures have not been significantly altered using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
-
Measure the effectiveness of the protection using the photostability measurement protocol (Q12).
-
Table 1: Comparison of Common UV Absorber Classes for Liquid Crystal Stabilization
| UV Absorber Class | Typical λmax Range | Advantages | Considerations |
| Benzophenones | 320-360 nm | Broad UV-A/UV-B absorption, good solubility. | Can sometimes affect viscosity. |
| Benzotriazoles | 300-380 nm | High molar absorptivity, excellent photostability. | May have lower solubility in some LC hosts. |
| Cyanoacrylates | 290-320 nm | Effective in the UV-B range. | Narrower absorption band than other classes. |
Q10: What is the general procedure for using an antioxidant to improve photostability?
A: Antioxidants work by interrupting the degradation process, typically by scavenging free radicals that are formed when UV light strikes the liquid crystal molecules.[14] Hindered phenols are a common class of antioxidants used for this purpose.
Q11: Can I use external filters to protect my sample, and what are the key considerations?
A: Yes, using external optical filters is one of the simplest and most effective methods for protecting your sample.
Key Considerations:
-
Cut-off Wavelength: Select a long-pass filter that blocks the damaging UV light but transmits the wavelengths needed for your experiment or observation. A 400 nm long-pass filter is a common choice.[15][16]
-
Transmission Efficiency: Ensure the filter has high transmission (>90-95%) in your desired wavelength range to avoid dimming your signal.
-
Optical Quality: Use high-quality optical glass to avoid distorting images or measurements. Look for filters with anti-reflection coatings.[15]
-
Placement: Place the filter between the light source and your sample to block UV radiation before it can cause any damage.
Q12: How do I quantitatively measure the photostability of my benzoate liquid crystal sample?
A: A quantitative assessment involves exposing the sample to a controlled dose of UV radiation and measuring the change in a key physical property over time. Birefringence is an excellent parameter to monitor as it is directly related to the orientational order of the liquid crystal molecules.
Experimental Protocol: Photostability Measurement
-
Sample Preparation: Prepare two identical, thin (e.g., 5-10 µm) aligned liquid crystal cells. One will be the test sample, and one will be the unexposed control.
-
Initial Characterization: Measure the initial birefringence (Δn) of the test sample using a Berek compensator, ellipsometry, or other suitable method. Also, record its initial UV-Vis absorption spectrum.
-
Controlled Exposure: Place the test sample at a fixed distance from a UV lamp with a known power output (e.g., 365 nm, 10 mW/cm²).
-
Iterative Measurement:
-
Expose the sample for a set time interval (e.g., 30 minutes).
-
Remove the sample and re-measure its birefringence and UV-Vis spectrum at room temperature.
-
Repeat this process for multiple time intervals to build a data set.
-
-
Data Analysis:
-
Plot the normalized birefringence (Δn / Δn_initial) as a function of total UV exposure time or dosage (Intensity × Time).
-
A more stable sample will show a slower decay in birefringence.
-
Changes in the UV-Vis spectrum can provide insight into the chemical changes occurring.
-
Section 4: Advanced Strategies: Molecular Design
Q13: What are some key principles for synthesizing more photostable benzoate liquid crystals?
A: For applications requiring maximum stability, designing inherently robust molecules is the ultimate goal. This is an advanced strategy involving synthetic chemistry.
Key Principles:
-
Minimize π-Conjugation: While conjugation is often necessary for achieving high birefringence, reducing its extent can increase photostability by shifting the primary absorption peak to shorter, more easily filtered wavelengths. This is a key reason why lower birefringence LCs are often more stable.[10]
-
Incorporate Saturated Rings: Using saturated rings (like cyclohexyl groups) instead of additional phenyl rings in the molecular core can disrupt conjugation and improve stability, as seen in the precursor ethyl 4-(4-oxocyclohexyl)benzoate.[17]
-
Utilize Stable Linkage Groups: Employ robust chemical linkages between rings. While esters are defining for this class, avoiding other known photolabile groups elsewhere in the structure is critical.
-
Strategic Use of Halogens: Introducing fluorine atoms (fluorination) can increase chemical stability and modify electronic properties in a way that sometimes enhances photostability, though this must be evaluated on a case-by-case basis.
By applying the troubleshooting guides and experimental protocols in this technical support center, you can effectively diagnose, mitigate, and quantify the effects of photodegradation on your benzoate liquid crystal systems, leading to more reliable and reproducible scientific outcomes.
References
-
Abrisa Technologies. UV Blocking Glass for LCD Protection. Available from: [Link]
-
Abrisa Technologies. Reduce LCD Panel Failure from Excessive IR and UV Light. Available from: [Link]
-
Proculus Technologies. LCD Display Issues: How to Diagnose and Fix Problems. Available from: [Link]
-
Fridge Repair Kenya. LCD Panel Failure Reasons and Solutions. Available from: [Link]
-
Wu, S. T., et al. (2005). Photostability of Liquid Crystals and Alignment Layers. ResearchGate. Available from: [Link]
-
Hegde, G., et al. (2016). Synthesis and liquid crystalline behaviour of substituted (E)-phenyl-4-(phenyldiazenyl) benzoate derivatives and their photo switching ability. ResearchGate. Available from: [Link]
-
Hua Xian Jing. (2023). What Does UV Effect on LCD Modules?. Available from: [Link]
-
Wang, J., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. Available from: [Link]
-
Novelty Journals. (2017). The Effect of Some Liquid Crystals as Antioxidants for Base Oil. Available from: [Link]
-
STC Optics. Sapphire Protector UV-filter. Available from: [Link]
-
New Journal of Chemistry. (2022). Liquid crystalline dimers containing a cholesteryl benzoate unit: smectic phase, chiral nematic phase and blue phase. Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. (2021). Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. Available from: [Link]
-
ResearchGate. (2018). Synthesis and Liquid Crystal properties of 2-Napthyl-4'-alkoxy benzoates. Available from: [Link]
- Google Patents. (2019). Methods and apparatus for liquid crystal photoalignment.
-
Taylor & Francis Online. (2021). Tuning and turning of the liquid crystal alignment by photosensitive composites. Available from: [Link]
-
ACS Publications. (2018). Efficient UV Filter Solubilizers Prevent Recrystallization Favoring Accurate and Safe Sun Protection. Available from: [Link]
-
MDPI. (2024). Analysing the Photo-Physical Properties of Liquid Crystals. Available from: [Link]
-
ResearchGate. (2015). Preparation and evaluation of some novel liquid crystals as antioxidants. Available from: [Link]
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]
-
Comptes Rendus de l'Académie des Sciences. (2021). Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Available from: [Link]
-
PubMed. (2018). Efficient UV Filter Solubilizers Prevent Recrystallization Favoring Accurate and Safe Sun Protection. Available from: [Link]
-
PubMed. (2020). Stabilization of vitamin C in emulsions of liquid crystalline structures. Available from: [Link]
-
Oregon State University. (2000). Photoalignment of Liquid Crystals by Liquid Crystals. Available from: [Link]
-
MDPI. (2023). Gelled Liquid Crystal Nanocarriers for Improved Antioxidant Activity of Resveratrol. Available from: [Link]
-
Kase Filters Europe. UV Protection Filter: When to use and how to choose?. Available from: [Link]
-
Taylor & Francis Online. (2009). Heterocyclic benzothiazole-based liquid crystals: Synthesis and mesomorphic properties. Available from: [Link]
-
MDPI. (2021). Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. Available from: [Link]
- Google Sites. Methods of Experimental Physics (MXP) - S13LiquidCrystalReflectivity.
-
ResearchGate. (2023). Liquid Crystal Photoalignment Technique: Basics, Developments, and Flexible/Stretchable Device applications. Available from: [Link]
-
Royal Society of Chemistry. (2014). Photoalignment of liquid crystals: basics and current trends. Available from: [Link]
-
ResearchGate. (2013). Enhanced Liquid Crystal Alignment Using Photo-Irradiation of Photo-Dissociative Polyimide. Available from: [Link]
-
Berkeley Scientific Journal. (2020). An Anomaly in Phase Transition: Liquid Crystals. Available from: [Link]
-
MDPI. (2023). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. Available from: [Link]
-
Taylor & Francis Online. (2022). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Available from: [Link]
-
MDPI. (2021). Optically Rewritable Liquid Crystal Displays: Characteristics and Performance. Available from: [Link]
-
ResearchGate. (2023). Chemical structures of a) cholesteryl benzoate, b) 5CB (4‐cyano‐4′‐pentylbiphenyl), and c) discotic mesogen.... Available from: [Link]
-
eeNews Europe. (2015). Liquid crystal coating enhances OLED display contrast performance.... Available from: [Link]
-
Sci-Hub. Hydrolysis of benzoic and related esters in varying media. Available from: [Link]
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- 2. Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity [comptes-rendus.academie-sciences.fr]
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- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dielectric Anisotropy of Nematic Liquid Crystal Mixtures
Welcome to the technical support center for the optimization of dielectric anisotropy in nematic liquid crystal mixtures. This guide is designed for researchers, scientists, and professionals in drug development who are working with liquid crystals and require practical, in-depth guidance to overcome common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to the dielectric anisotropy of nematic liquid crystals.
Q1: What is dielectric anisotropy (Δε), and why is it a critical parameter?
A: Dielectric anisotropy (Δε) is the difference between the dielectric permittivity of the liquid crystal when measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axes, known as the director.[1] It is a crucial parameter as it dictates how the liquid crystal molecules will orient themselves in an applied electric field. A positive Δε means the molecules will align parallel to the field, while a negative Δε results in perpendicular alignment.[2] This property is fundamental to the operation of a vast array of electro-optic devices.
Q2: What are the key molecular features that influence the dielectric anisotropy of a liquid crystal?
A: The magnitude and sign of Δε are primarily determined by the molecular structure, specifically the position and strength of permanent dipole moments within the molecule.
-
Positive Δε: Achieved with molecules that have a strong dipole moment along their long axis. Cyano (-CN) and fluoro (-F) terminal groups are common examples that contribute to a large positive Δε.[3]
-
Negative Δε: Results from molecules with strong dipole moments perpendicular to their long axis. Lateral fluoro-substitutions on the aromatic core are a common strategy to induce negative Δε.[2][3]
The overall molecular shape and polarizability also play a significant role.[4][5][6]
Q3: How is the dielectric anisotropy of a liquid crystal mixture determined?
A: The dielectric anisotropy of a mixture is a weighted average of the properties of its individual components. By carefully selecting and combining liquid crystals with different Δε values, a final mixture with a desired dielectric anisotropy can be formulated.[3] It's important to note that intermolecular interactions can sometimes lead to non-linear mixing behavior.
Q4: What is the significance of frequency and temperature on dielectric anisotropy?
A: Both frequency and temperature can significantly impact dielectric anisotropy.
-
Frequency: At high frequencies, the ability of the molecular dipoles to follow the rapidly oscillating electric field can be hindered, leading to a phenomenon known as dielectric relaxation. This can cause a decrease in ε∥ and, in some cases, even a sign inversion of Δε. This property is exploited in dual-frequency liquid crystals.
-
Temperature: As temperature increases towards the nematic-isotropic transition point, the orientational order of the liquid crystal decreases. This loss of order leads to a reduction in the magnitude of both ε∥ and ε⊥, and consequently, a decrease in the dielectric anisotropy.[4][5]
Section 2: Troubleshooting Guides
This section provides systematic approaches to diagnosing and resolving common issues encountered during the optimization of dielectric anisotropy in nematic liquid crystal mixtures.
Troubleshooting Scenario 1: Inconsistent or Non-Reproducible Dielectric Anisotropy Measurements
Symptoms:
-
Significant variation in Δε values between different measurement runs of the same sample.
-
Drifting baseline or unstable readings during measurement.
-
Inability to obtain a stable, well-defined capacitance value.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Steps | Solution |
| Poor Liquid Crystal Alignment | - Examine the liquid crystal cell under a polarizing microscope. Look for disclination lines, non-uniform textures, or areas of light leakage in the dark state.[7] | - Improve Cell Preparation: Ensure thorough cleaning of substrates. Use a high-quality alignment layer (e.g., rubbed polyimide) and follow the manufacturer's instructions for application and curing.[8] - Optimize Rubbing Process: If using rubbed alignment layers, ensure consistent rubbing pressure and direction. - Consider Photo-Alignment: For highly uniform alignment, explore photo-alignment techniques.[9] |
| Temperature Instability | - Monitor the temperature of the measurement cell with a calibrated sensor. Look for fluctuations greater than ±0.1°C. | - Use a High-Precision Temperature Controller: Implement a temperature-controlled stage with feedback control to maintain a stable sample temperature.[10] - Allow for Thermal Equilibration: Ensure the sample has reached thermal equilibrium before starting the measurement. |
| Ionic Impurities | - Measure the dielectric properties at low frequencies (<1 kHz). A sharp increase in capacitance and dielectric loss is indicative of ionic contamination.[11] | - Purify Liquid Crystal Components: Use chromatography or other purification techniques to remove ionic impurities from the individual liquid crystal components before mixing.[12][13][14] - Use High-Purity Materials: Start with high-purity liquid crystal precursors. |
| Incomplete Filling of the Measurement Cell | - Visually inspect the cell for air bubbles or voids. | - Proper Filling Technique: Fill the cell in the isotropic phase of the liquid crystal via capillary action to ensure complete and uniform filling. - Degas the Liquid Crystal: Before filling, degas the liquid crystal mixture under vacuum to remove dissolved gases. |
Troubleshooting Workflow for Inconsistent Measurements:
Caption: A workflow for troubleshooting unexpected dielectric anisotropy values in a mixture.
Troubleshooting Scenario 3: Mixture Instability Over Time or with Temperature Cycling
Symptoms:
-
The dielectric anisotropy of the mixture changes after storage or repeated heating and cooling cycles.
-
The clearing point (nematic-to-isotropic transition temperature) of the mixture decreases over time.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Steps | Solution |
| Degradation of Liquid Crystal Components | - Monitor the purity of the mixture over time using chromatography. - Look for changes in the color or clarity of the mixture. | - Store Mixture Properly: Store the mixture in a dark, inert atmosphere (e.g., under nitrogen or argon) to prevent degradation from light and oxygen. - Use High-Purity, Stable Components: Select liquid crystal components with high chemical and photochemical stability. [2] |
| Contamination from the Environment or Container | - Analyze the mixture for trace impurities that may have leached from the storage container or been introduced from the atmosphere. | - Use Inert Storage Containers: Store mixtures in clean, inert containers (e.g., glass vials with PTFE-lined caps). - Handle in a Clean Environment: Prepare and handle mixtures in a clean, controlled environment to minimize contamination. |
| Photodegradation | - Expose a small sample of the mixture to the typical light conditions of the experiment and monitor for changes in Δε. | - Protect from Light: Store and handle the mixture in amber vials or under low-light conditions. Use UV filters if necessary during experiments. |
Section 3: Experimental Protocols
To ensure a solid foundation for your experiments, we provide the following detailed protocols for key procedures.
Protocol 1: Preparation of a Nematic Liquid Crystal Mixture
Objective: To prepare a homogeneous nematic liquid crystal mixture with a target dielectric anisotropy.
Materials:
-
Individual liquid crystal components of high purity.
-
High-precision analytical balance (readability of at least 0.01 mg).
-
Clean glass vial with a PTFE-lined cap.
-
Volatile solvent (e.g., chloroform, dichloromethane) of high purity.
-
Vortex mixer.
-
Rotary evaporator or vacuum oven.
Procedure:
-
Calculate Component Masses: Based on the desired final composition and total mass of the mixture, calculate the required mass of each individual liquid crystal component.
-
Weighing: Accurately weigh each component into the clean glass vial using the analytical balance. Record the exact masses.
-
Dissolution: Add a minimal amount of the volatile solvent to the vial to completely dissolve all components.
-
Mixing: Tightly cap the vial and vortex the solution for several minutes to ensure thorough mixing.
-
Solvent Removal: Remove the solvent using a rotary evaporator or by placing the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but well below the clearing point of the mixture. Continue until the mass of the vial is constant, indicating complete solvent removal.
-
Homogenization in Isotropic Phase: Heat the mixture to its isotropic phase and hold for a period (e.g., 30 minutes), agitating periodically to ensure complete homogenization.
-
Cooling and Storage: Slowly cool the mixture back to room temperature. Store the vial in a dark, inert environment.
Protocol 2: Measurement of Dielectric Anisotropy
Objective: To accurately measure the dielectric permittivity of a nematic liquid crystal mixture parallel (ε∥) and perpendicular (ε⊥) to the director.
Equipment:
-
Impedance analyzer or LCR meter.
-
Temperature-controlled hot stage.
-
Two liquid crystal cells with transparent electrodes (e.g., ITO glass):
-
One with a planar alignment layer (for measuring ε⊥).
-
One with a homeotropic alignment layer (for measuring ε∥). * Function generator (for applying a bias voltage).
-
-
Polarizing optical microscope.
Procedure:
-
Cell Preparation and Characterization:
-
Prepare planar and homeotropic alignment cells. [8] * Measure the capacitance of the empty cells (C_empty_planar and C_empty_homeotropic) and their cell gaps (d_planar and d_homeotropic).
-
-
Cell Filling: Fill both cells with the liquid crystal mixture in its isotropic phase via capillary action.
-
Alignment Verification: Cool the cells to the desired measurement temperature in the nematic phase and verify the alignment quality under the polarizing microscope.
-
Measurement of ε⊥ (Planar Cell):
-
Place the filled planar cell on the temperature-controlled stage.
-
Connect the cell to the impedance analyzer.
-
Measure the capacitance (C_planar) at the desired frequency.
-
Calculate ε⊥ using the formula: ε⊥ = C_planar / C_air, where C_air is the capacitance of the empty cell in air (can be calculated from C_empty and the permittivity of air).
-
-
Measurement of ε∥ (Homeotropic Cell):
-
Place the filled homeotropic cell on the temperature-controlled stage.
-
Connect the cell to the impedance analyzer.
-
Measure the capacitance (C_homeotropic) at the same frequency.
-
Calculate ε∥ using the formula: ε∥ = C_homeotropic / C_air.
-
-
Calculation of Δε: Calculate the dielectric anisotropy as Δε = ε∥ - ε⊥.
References
- Khoo, I. C. (2007). Introduction to Liquid Crystals. John Wiley & Sons, Inc.
-
University of Wisconsin-Madison. (n.d.). Liquid Crystals Lab. [Link]
-
Chen, H., et al. (2022). Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. Molecules, 27(21), 7178. [Link]
-
Golovin, A. B. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Kent State University. [Link]
-
MRSEC Education Group. (n.d.). Preparation of a Liquid Crystal Pixel. [Link]
- Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.
-
Marín-Frutos, J., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Materials, 14(11), 2978. [Link]
-
Request PDF. (2019). Nanotechnology for purifying nematic liquid crystals based on magnetic separation accompanied by phase transition. [Link]
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Pattanaporkratana, A., et al. (2022). Design and Preparation of Nematic Colloidal Particles. Langmuir, 38(29), 8973–8986. [Link]
-
IEEE Xplore. (2023). Complex Permittivity Measurements of Liquid Crystals Using Epsilon-Near-Zero Metamaterials. [Link]
-
Kumar, P., et al. (2013). Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy. AIP Advances, 3(7), 072124. [Link]
- University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
-
Wu, S. T., & Yang, D. K. (2014). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 4(1), 1-19. [Link]
-
Cmok, L., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. Crystal Growth & Design, 23(9), 6545–6558. [Link]
-
ResearchGate. (2018). Regimes of the liquid crystal purification by means of ion capturing agents. [Link]
-
Cmok, L., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. Crystal Growth & Design, 23(9), 6545–6558. [Link]
-
Nespola, A., et al. (2021). Polymer–Nematic Liquid Crystal Interface: On the Role of the Liquid Crystalline Molecular Structure and the Phase Sequence in Photoalignment. Polymers, 13(2), 225. [Link]
-
Titov, A., et al. (2014). Measurement of the liquid crystal pretilt angle in cells with homogeneous and inhomogeneous liquid crystal director configuration. Optics Express, 22(5), 5586-5595. [Link]
-
ResearchGate. (2024). Reflection of Phase Anisotropy on Molecule. [Link]
-
Tůma, P., et al. (2016). Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis, 128, 253-259. [Link]
-
Muravsky, A., et al. (2024). Q&A of liquid crystal alignment: theory and practice. Frontiers in Physics, 12. [Link]
-
Lo, Y. L., & Chien, C. H. (2006). Measurement of the pretilt angle and the cell gap of nematic liquid crystal cells by heterodyne interferometry. Optics Express, 14(11), 4614-4619. [Link]
-
Welle, A., et al. (2022). Alignment and actuation of liquid crystals via 3D confinement and two-photon laser printing. Science Advances, 8(30), eabn9192. [Link]
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Validation & Comparative
A Comparative Guide to Purity Validation of 4-Ethoxyphenyl 4-propylbenzoate Using High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure but the very foundation of reliable, reproducible, and translatable scientific outcomes. In the realm of liquid crystals, such as 4-Ethoxyphenyl 4-propylbenzoate, stringent purity control is paramount. This guide provides an in-depth, scientifically grounded protocol for the purity validation of this compound using High-Performance Liquid Chromatography (HPLC), juxtaposed with other analytical techniques. The methodologies described herein are designed to be self-validating, rooted in the principles of scientific integrity and authoritative guidelines.
The Criticality of Purity for this compound
This compound belongs to the family of liquid crystals, materials that exhibit phases intermediate between conventional liquids and solid crystals. The unique electro-optical properties of these compounds are highly sensitive to impurities. Even trace amounts of contaminants, such as starting materials from synthesis (e.g., 4-ethoxythiophenol, 4-propylbenzoyl chloride), by-products, or degradation products, can significantly alter the phase transition temperatures and other critical performance characteristics. In a drug development context, impurities can impact toxicological profiles and therapeutic efficacy. Therefore, a robust and validated analytical method for purity determination is indispensable.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[1][2] Its high resolving power allows for the separation of the main compound from closely related impurities, providing both qualitative and quantitative information with exceptional accuracy and precision.[1][2]
The Causality Behind the HPLC Method Design
The selection of HPLC parameters is a deliberate process, guided by the physicochemical properties of this compound. A reverse-phase HPLC method is proposed, as it is well-suited for the separation of non-polar to moderately polar organic molecules.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and is an excellent starting point. The long alkyl chains provide a non-polar environment that promotes retention of the relatively non-polar this compound.
-
Mobile Phase: A gradient elution with a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water is employed. This allows for the effective elution of a range of compounds with varying polarities. A gradient is preferred over an isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.
-
Detector: A Diode Array Detector (DAD) or a UV-Vis detector is ideal. The aromatic rings in this compound provide strong UV absorbance, enabling sensitive detection. A DAD has the added advantage of providing spectral data for each peak, which can be used to assess peak purity and aid in the identification of unknown impurities.[3]
Experimental Protocol: A Step-by-Step Validated HPLC Method
This protocol is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4]
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
This compound reference standard of known purity.
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
Workflow for Purity Validation:
Caption: Workflow for HPLC Purity Validation of this compound.
Method Validation According to ICH Q2(R2) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] This is demonstrated by the separation of the main peak from any impurity peaks. Forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) should be performed to generate potential degradation products and ensure the method can separate them from the parent compound.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] This is assessed by preparing a series of at least five concentrations of the reference standard and plotting the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6] This can be determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percent recovery.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[4] This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analyzing a minimum of six replicate injections of the sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Analyzing the sample on different days, with different analysts, and/or on different instruments. The RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6] This involves making small changes to parameters like mobile phase composition, pH, column temperature, and flow rate and observing the effect on the results.
Comparative Analysis with Alternative Techniques
While HPLC is the preferred method, other techniques can provide complementary information or may be suitable in specific contexts.[1][8]
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase under high pressure. | High resolution and sensitivity. Excellent quantitative accuracy and precision.[1] | Requires reference standards for impurities for accurate quantification. | Ideal. The gold standard for purity and impurity profiling. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile impurities. High sensitivity with appropriate detectors (e.g., FID). | Not suitable for non-volatile or thermally labile compounds. The high boiling point of this compound may pose a challenge. | Limited. May be useful for detecting volatile residual solvents from synthesis but not for non-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei of certain atoms in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Provides detailed structural information about the main compound and impurities. Can be quantitative (qNMR) without the need for specific impurity standards. | Lower sensitivity compared to HPLC. Complex spectra can be difficult to interpret for mixtures. | Complementary. Excellent for structural confirmation of the main compound and identification of major impurities if their concentration is sufficient. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in the amount of heat required to increase the temperature of a sample and a reference. | Can determine the purity of highly pure, crystalline compounds without the need for a reference standard. | Not suitable for amorphous or thermally unstable compounds. Less effective for samples with a purity below 98%.[1] | Complementary. Useful as an orthogonal technique to confirm the purity of highly pure, crystalline batches. |
Logical Flow for Selecting an Analytical Technique:
Caption: Decision tree for selecting an analytical technique for purity assessment.
Conclusion
The purity validation of this compound is a critical step in ensuring its suitability for research and development applications. High-Performance Liquid Chromatography, when developed and validated according to authoritative guidelines such as those from the ICH, stands as the most robust and reliable method for this purpose. It provides the necessary specificity, accuracy, and precision to confidently assess the purity and impurity profile of this liquid crystal. While techniques like GC, NMR, and DSC offer valuable complementary information, HPLC remains the cornerstone of a comprehensive quality control strategy. By adhering to the principles and protocols outlined in this guide, researchers and scientists can ensure the integrity of their materials and the validity of their results.
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A Comparative Analysis of Calamitic Liquid Crystals: 4-Ethoxyphenyl 4-propylbenzoate vs. 4-Cyano-4'-pentylbiphenyl (5CB)
For Immediate Publication
In the landscape of materials science, particularly within the realm of liquid crystal technologies, the careful selection of mesogenic compounds is paramount to achieving desired electro-optic properties. This guide provides an in-depth comparative analysis of two prominent calamitic (rod-shaped) liquid crystals: 4-Ethoxyphenyl 4-propylbenzoate and the widely-referenced benchmark, 4-Cyano-4'-pentylbiphenyl (5CB). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their physicochemical behaviors and the underlying structure-property relationships that govern their application.
Introduction: The Significance of Molecular Architecture in Mesophase Behavior
Thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are foundational to technologies ranging from high-resolution displays to advanced sensor systems.[1][2] Their utility is derived from the anisotropic nature of their molecules, which allows for the manipulation of light and other electromagnetic phenomena. The two compounds under review, this compound and 5CB, are both classified as calamitic liquid crystals, characterized by their elongated molecular structures.[3][4] However, subtle differences in their molecular design lead to significant variations in their thermal and optical properties.
5CB, first synthesized in 1972 by George William Gray's group, has long been a staple in liquid crystal research due to its convenient room-temperature nematic phase.[5] This has established it as a benchmark for the development of new liquid crystalline materials.[6][7] this compound, a member of the phenyl benzoate family of liquid crystals, offers an alternative molecular framework with distinct characteristics that warrant a detailed comparative study.[8]
Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison
The defining characteristics of a liquid crystal are intrinsically linked to its molecular structure. The arrangement of rigid cores, flexible terminal chains, and linking groups dictates the stability and nature of the mesophases.[9][10]
This compound belongs to the phenyl benzoate class of liquid crystals. Its structure consists of two phenyl rings linked by an ester group, with an ethoxy (-OC2H5) group at one terminus and a propyl (-C3H7) group at the other.
4-Cyano-4'-pentylbiphenyl (5CB) , in contrast, features a biphenyl core, which provides a rigid, elongated scaffold.[6] It is terminated by a polar cyano (-CN) group and a flexible pentyl (-C5H11) chain.[7]
Below is a visualization of their respective molecular structures:
Caption: Molecular structures of this compound and 5CB.
The key differentiators in their structures—the ester linkage in this compound versus the direct biphenyl bond in 5CB, and the nature of their terminal groups—are directly responsible for their differing mesomorphic behaviors.
The following table summarizes their core physicochemical properties for a direct comparison:
| Property | This compound | 4-Cyano-4'-pentylbiphenyl (5CB) |
| Chemical Formula | C18H20O3 | C18H19N |
| Molar Mass | 284.35 g/mol | 249.35 g/mol |
| Mesophase Type | Nematic | Nematic |
| Crystal to Nematic Transition (T_CN) | 62 °C | ~22.5 °C[5][6] |
| Nematic to Isotropic Transition (T_NI) | 87 °C | ~35.0 °C[5][6] |
| Nematic Range | 25 °C | 12.5 °C |
Experimental Characterization: Methodologies and Insights
To empirically determine and compare the liquid crystalline properties of these compounds, two primary analytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[11][12][13]
Differential Scanning Calorimetry (DSC)
Causality of Experimental Choice: DSC is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature.[14][15] Phase transitions in liquid crystals are accompanied by enthalpy changes, which manifest as endothermic or exothermic peaks in a DSC thermogram. This allows for the precise determination of transition temperatures and the associated enthalpy changes, providing quantitative data on the thermodynamic stability of the mesophases.[16][17]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the liquid crystal sample into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Reference Pan: Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place both the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its isotropic clearing point (e.g., 100 °C for both compounds) at a controlled rate (e.g., 10 °C/min) to erase any prior thermal history.
-
Cool the sample at the same controlled rate to a temperature below its crystallization point (e.g., 0 °C).
-
Reheat the sample at the same controlled rate to the isotropic phase.
-
-
Data Analysis: The second heating scan is typically used for analysis to ensure a consistent thermal history. Identify the peak temperatures of the endothermic transitions, which correspond to the crystal-to-nematic and nematic-to-isotropic phase transitions.
Caption: Workflow for DSC analysis of liquid crystals.
Polarized Optical Microscopy (POM)
Causality of Experimental Choice: POM is a qualitative technique that provides direct visual evidence of the liquid crystalline phases and their transitions.[9][18] The birefringence of liquid crystals, a result of their optical anisotropy, allows them to interact with polarized light to produce characteristic textures.[3] These textures are unique to each mesophase and can be used for identification. A hot stage allows for the precise control of temperature while observing these textural changes.[9]
Experimental Protocol: POM with Hot Stage
-
Sample Preparation: Place a small amount of the liquid crystal on a clean microscope slide. Cover it with a coverslip to create a thin film.
-
Microscope Setup: Place the slide on the hot stage of the polarizing microscope.
-
Observation under Heating:
-
Set the polarizers in a crossed position.
-
Slowly heat the sample at a controlled rate (e.g., 2-5 °C/min).
-
Observe the sample through the eyepieces. The transition from the solid crystalline phase to the nematic phase will be marked by the appearance of a fluid, birefringent texture (e.g., Schlieren or marbled).
-
Continue heating until the sample becomes completely dark, indicating the transition to the isotropic liquid phase. Record this temperature as T_NI.
-
-
Observation under Cooling:
-
Slowly cool the sample from the isotropic phase.
-
Observe the formation of birefringent droplets that coalesce into the nematic texture. This confirms the reversibility of the transition.
-
Caption: Phase transitions observed via POM upon heating.
Discussion: Correlating Structure with Performance
The experimental data reveals significant differences between the two compounds. The nematic phase of This compound (62-87 °C) exists at a considerably higher temperature range than that of 5CB (22.5-35.0 °C). This can be attributed to several structural factors:
-
Core Structure: The biphenyl core of 5CB is more rigid and linear than the phenyl benzoate core, which has a slightly "bent" character due to the ester linkage. This can influence molecular packing and intermolecular interactions.
-
Terminal Groups: The strong dipole moment of the cyano group in 5CB leads to significant antiparallel correlations between molecules, which is a key factor in the formation of its nematic phase at room temperature.[6] The ethoxy and propyl groups of this compound are less polar, resulting in weaker dipole-dipole interactions and a greater reliance on van der Waals forces for mesophase stability, which typically requires higher thermal energy.
-
Alkyl Chain Length: The longer pentyl chain of 5CB compared to the propyl and ethoxy chains of this compound also influences the clearing point. Generally, for a homologous series, the nematic-isotropic transition temperature tends to decrease with increasing alkyl chain length after an initial rise.
The broader nematic range of this compound (25 °C) compared to 5CB (12.5 °C) suggests a higher thermal stability of its nematic phase. This could be advantageous for applications requiring operation over a wider temperature window.
Conclusion: A Tale of Two Mesogens
This comparative guide has elucidated the key differences between this compound and 5CB, stemming from their distinct molecular architectures. While 5CB remains an invaluable material for room-temperature applications and fundamental studies due to its well-characterized properties and accessible nematic phase, this compound presents a compelling alternative for applications requiring a higher operating temperature and a broader nematic range.
The choice between these two calamitic liquid crystals, or others within their respective chemical families, will ultimately depend on the specific performance requirements of the intended application. A thorough understanding of their structure-property relationships, as outlined in this guide and supported by empirical characterization, is essential for informed material selection and the advancement of liquid crystal technologies.
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Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
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The Science Behind 5CB: Understanding Phase Transitions of 4-Cyano-4'-pentylbiphenyl. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.). AZoM. Retrieved from [Link]
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Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. (2024). Chemistry – An Asian Journal. Retrieved from [Link]
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Liquid Crystal Transitions. (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]
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Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (2010). MDPI. Retrieved from [Link]
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Liquid crystal. (n.d.). Wikipedia. Retrieved from [Link]
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LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2024). ACS Publications. Retrieved from [Link]
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4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. (2019). MDPI.
- characterization techniques for liquid crystal materials and its application in optoelectronics devices. (2019).
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Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. (2024). IEEE Xplore. Retrieved from [Link]
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Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (2023). Lilloa. Retrieved from [Link]
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Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate. (2016). RSC Publishing. Retrieved from [Link]
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Effect of the linking unit on the calamitic-shaped liquid crystal: a comparative study of two homologous series of benzoate and cinnamate linked compounds. (2019). Taylor & Francis Online. Retrieved from [Link]
- (PDF) 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. (2010).
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Mesomorphic study and DFT simulation of calamitic Schiff base liquid crystals with electronically different terminal groups and their binary mixtures. (2020). Taylor & Francis Online. Retrieved from [Link]
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Synthesis and Characterization of Calamitic Liquid Crystalline Compounds. (2010). MDPI. Retrieved from [Link]
-
Discrimination in isotropic, nematic, and smectic phases of chiral calamitic molecules: A computer simulation study. (2004). AIP Publishing. Retrieved from [Link]
- Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis. (2025).
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-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2018). PMC. Retrieved from [Link]
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-
Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor. (2021). MDPI. Retrieved from [Link]
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Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. (2021). MDPI. Retrieved from [Link]
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Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (2021). NIH. Retrieved from [Link]
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A Comparative Guide to the Properties of 4-Ethoxyphenyl 4-propylbenzoate and MBBA for Liquid Crystal Research
For Immediate Release
In the landscape of liquid crystal research, the selection of materials with specific physical and electro-optical properties is paramount to the advancement of display technologies and other optical applications. This guide provides a detailed comparison of two nematic liquid crystals: 4-Ethoxyphenyl 4-propylbenzoate, a member of the phenyl benzoate family, and N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), a classic Schiff base liquid crystal. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds to inform their material selection process.
Introduction: A Tale of Two Mesogens
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] Thermotropic liquid crystals, which change phase as a function of temperature, are central to many electro-optical devices.[2] The choice between different liquid crystal compounds often hinges on key performance parameters such as the temperature range of the liquid crystal phase, viscosity, and dielectric anisotropy.
This compound belongs to the class of phenyl benzoate liquid crystals. These are ester-based compounds known for their chemical stability. While specific data for this exact compound is not widely published, its properties can be inferred from the behavior of homologous series of 4-alkoxyphenyl 4-alkylbenzoates.
MBBA (N-(4-Methoxybenzylidene)-4-butylaniline) is one of the most well-studied nematic liquid crystals.[3] As a Schiff base, it has been a workhorse in fundamental liquid crystal research and was instrumental in the early development of liquid crystal displays.
This guide will delve into a side-by-side comparison of their known properties, outline the experimental methodologies used to characterize them, and provide insights into their synthesis.
At a Glance: Key Property Comparison
A direct quantitative comparison is challenging due to the limited published data for this compound. However, based on available information for MBBA and trends in phenyl benzoate liquid crystals, we can construct the following comparative table.
| Property | This compound | MBBA | Significance in Application |
| Chemical Structure | Ester Linkage | Schiff Base (Imine) Linkage | The ester linkage generally offers greater chemical and photochemical stability compared to the Schiff base linkage, which can be susceptible to hydrolysis. |
| Molecular Formula | C₁₈H₂₀O₃[4][5] | C₁₈H₂₁NO | Affects molecular weight and intermolecular interactions. |
| Nematic Range | Expected to be stable at and above room temperature. | ~22 °C to 47 °C[3] | Defines the operational temperature window for devices. A broader nematic range is often desirable. |
| Clearing Point (TN-I) | Not explicitly found. The related 4-Ethoxyphenyl 4-butylbenzoate has a melting point of 63°C.[6] | ~47 °C (320 K)[3] | The temperature at which the liquid crystal transitions to an isotropic liquid. This is a critical parameter for device operating and storage temperatures. |
| Viscosity | Expected to be relatively low. | η₁ = 0.1361 Pa·s, η₂ = 0.0240 Pa·s, η₃ = 0.0413 Pa·s at 25°C | Lower viscosity is crucial for faster switching times in displays. Viscosity is highly temperature-dependent.[7][8][9] |
| Dielectric Anisotropy (Δε) | Expected to be small and positive. | Negative (Δε < 0)[10][11][12][13] | The sign and magnitude of Δε determine how the liquid crystal aligns in an electric field, a fundamental principle of LCD operation. |
Deep Dive: A Comparative Analysis
Chemical Stability: Ester vs. Schiff Base
The central linkage in a liquid crystal molecule is a key determinant of its chemical stability. This compound features a robust ester linkage (-COO-). Esters are generally more resistant to degradation from moisture and UV light compared to Schiff bases. MBBA, with its imine linkage (-CH=N-), is known to be more susceptible to hydrolysis, which can degrade the material and alter its properties over time. This makes phenyl benzoate derivatives potentially more suitable for applications requiring long-term stability.
Mesomorphic and Thermal Properties
Rheological and Electro-Optical Characteristics
Viscosity is a critical factor for the switching speed of liquid crystal devices. MBBA has several viscosity coefficients, which have been extensively studied as a function of temperature.[7][8] Phenyl benzoate liquid crystals are generally known for their relatively low viscosity, which would suggest that this compound could offer advantages in applications where fast response times are critical.
The dielectric anisotropy (Δε) dictates the alignment of the liquid crystal molecules in an electric field. MBBA is a classic example of a liquid crystal with negative dielectric anisotropy, meaning its molecules align perpendicular to an applied electric field.[10][11][12][13] In contrast, many phenyl benzoate liquid crystals exhibit positive dielectric anisotropy. This fundamental difference in electro-optical behavior means that these two compounds would be used in different display modes.
Experimental Protocols for Characterization
To empirically determine and compare the properties of these liquid crystals, a suite of standard characterization techniques is employed.
Synthesis of Liquid Crystals
-
This compound: The synthesis would typically involve the esterification of 4-propylbenzoyl chloride with 4-ethoxyphenol. This is a standard ester synthesis that can be achieved with high yields.
-
MBBA: The synthesis of MBBA is a classic condensation reaction between 4-methoxybenzaldehyde and 4-butylaniline, often carried out in ethanol.[17]
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the phase transition temperatures and enthalpies of liquid crystals.[3]
Protocol:
-
A small, accurately weighed sample (1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min).
-
The heat flow into or out of the sample relative to the reference is measured as a function of temperature.
-
Endothermic peaks on heating correspond to phase transitions such as crystal-to-nematic and nematic-to-isotropic. Exothermic peaks on cooling represent the reverse transitions.
Optical Characterization: Polarized Optical Microscopy (POM)
POM is used to visualize the different liquid crystal phases and their textures, confirming the transitions observed by DSC.
Protocol:
-
A small amount of the liquid crystal is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage mounted on the polarizing microscope.
-
The sample is heated to its isotropic phase and then cooled slowly.
-
The textures observed through the crossed polarizers are characteristic of the different liquid crystal phases (e.g., nematic, smectic).
Electro-Optical and Dielectric Measurements
These measurements are crucial for understanding the switching behavior and dielectric properties of the liquid crystals.
Protocol for Dielectric Anisotropy:
-
The liquid crystal is introduced into a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass). The inner surfaces of the cell are treated to promote a specific alignment (planar or homeotropic).
-
The cell is placed in a temperature-controlled holder.
-
An LCR meter is used to measure the capacitance of the cell at a specific frequency as a function of temperature.
-
The dielectric permittivity is calculated from the capacitance. Measurements are taken with the electric field parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Conclusion
The choice between this compound and MBBA will ultimately depend on the specific requirements of the application. MBBA, with its extensive characterization, serves as an excellent benchmark and is suitable for fundamental studies. However, for applications demanding higher chemical stability and potentially faster switching times, this compound and other phenyl benzoate derivatives present a compelling alternative. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential advantages. This guide serves as a foundational resource for researchers navigating the material selection process in the dynamic field of liquid crystal science.
References
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Angular and temperature dependence of viscosity coefficients in a plane normal to the direction of flow in MBBA. Journal of Applied Physics. Available at: [Link]
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Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. MDPI. Available at: [Link]
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Angular and temperature dependence of viscosity coefficients in a plane normal to the direction of flow in MBBA. AIP Publishing. Available at: [Link]
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Angular and temperature dependence of viscosity coefficients in a plane normal to the direction of flow in MBBA *. AIP Publishing. Available at: [Link]
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Determination of the Viscosity Coefficients of the Liquid Crystal MBBA. Taylor & Francis Online. Available at: [Link]
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Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. PubMed. Available at: [Link]
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Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. Semantic Scholar. Available at: [Link]
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Viscosity coefficients of nematic MBBA as a function of temperature. ResearchGate. Available at: [Link]
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Temperature dependence of the critical magnetic field of the structural transition in MBBA-based ferronematics. Taylor & Francis Online. Available at: [Link]
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The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO 3 Nanoparticles. MDPI. Available at: [Link]
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Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. ResearchGate. Available at: [Link]
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(Colour on-line) The Nematic (N)-Isotropic (I) transition of MBBA. ResearchGate. Available at: [Link]
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Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. ResearchGate. Available at: [Link]
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Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. ResearchGate. Available at: [Link]
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Temperature changes of the dielectric constant in the isotropic liquid. ResearchGate. Available at: [Link]
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Phase Equilibria and Critical Behavior in Nematogenic MBBA—Isooctane Monotectic-Type Mixtures. PMC PubMed Central. Available at: [Link]
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Optical Studies on Liquid crystalline mixture of Benzoic acid and amino phenyl benzoate. IRJET. Available at: [Link]
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Thermotropic and lyotropic liquid crystalline behaviour of 4-alkoxyphenyl β-D-glucopyranosides. ResearchGate. Available at: [Link]
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Optical and Electrical Characterization of Polymer Dispersed Nematic Liquid Crystals. Somaiya Vidyavihar University. Available at: [Link]
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The member of the 4- n -alkoxy phenyl-4 - m -alkoxy benzoate ho. ResearchGate. Available at: [Link]
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Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. PMC. Available at: [Link]
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Dielectric Properties of 4-methoxy-4'-cyanobiphenyl (1 OCB) in the Supercooled Isotropic and Nematic Phases. ResearchGate. Available at: [Link]
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4-Methoxyphenyl benzoate. PubChem. Available at: [Link]
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The Discerning Dance of Flexibility and Order: How Alkyl Chain Length Dictates the Mesomorphic Behavior of Phenyl Benzoate Liquid Crystals
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of liquid crystal design, the subtle interplay of molecular architecture and macroscopic properties is a constant source of fascination and a critical parameter for application-driven synthesis. Among the various classes of thermotropic liquid crystals, phenyl benzoates stand out for their relative simplicity, synthetic accessibility, and rich mesomorphic behavior. A fundamental aspect governing their phase transitions and thermal stability is the length of the terminal alkyl chains. This guide provides an in-depth comparison of how varying this single molecular parameter can profoundly influence the liquid crystalline properties of homologous series of phenyl benzoate derivatives, supported by experimental data and detailed methodologies.
The Core Principle: A Balancing Act of Intermolecular Forces
The mesomorphic behavior of calamitic (rod-like) liquid crystals, such as phenyl benzoates, arises from a delicate balance between anisotropic intermolecular attractive forces, which favor orientational order, and thermal energy, which promotes disorder. The rigid aromatic core of the phenyl benzoate moiety is primarily responsible for the anisotropic attractions, mainly through π-π stacking and dipole-dipole interactions. The flexible alkyl chains, on the other hand, contribute to the overall molecular volume and influence the packing efficiency of the molecules.
The length of these alkyl chains plays a pivotal role in modulating the van der Waals forces between molecules.[1] As the chain length increases, the overall molecular polarizability and the potential for van der Waals interactions also increase. This generally leads to a stabilization of the mesophases, resulting in higher clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid). However, the relationship is not always linear and is subject to the nuanced "odd-even" effect.
The "Odd-Even" Effect: A Tale of Two Conformations
A well-documented phenomenon in homologous series of liquid crystals is the "odd-even" effect, where the transition temperatures, particularly the nematic-isotropic transition temperature (TN-I), do not increase monotonically with alkyl chain length but rather show an alternating pattern.[2][3] This effect is a direct consequence of the conformational entropy of the alkyl chains.
An alkyl chain with an even number of carbon atoms can adopt a more extended, all-trans conformation that aligns better with the rigid molecular core. This leads to a greater molecular anisotropy and more effective molecular packing, resulting in stronger intermolecular interactions and a higher clearing temperature.[3] Conversely, a chain with an odd number of carbon atoms has a terminal methyl group that is tilted with respect to the molecular long axis in its most stable conformation.[3] This disruption in linearity reduces the overall molecular anisotropy and packing efficiency, leading to weaker intermolecular forces and a lower clearing temperature compared to its even-numbered neighbors.
Comparative Analysis: A Homologous Series of 4-n-Alkoxyphenyl 4'-n-Alkoxybenzoates
To illustrate the profound influence of alkyl chain length, we will examine a homologous series of 4-n-alkoxyphenyl 4'-n-alkoxybenzoates. The transition temperatures for this series, as determined by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), are presented in the table below.
| n (Number of Carbon Atoms in Alkyl Chain) | Melting Point (Tm) (°C) | Smectic A - Nematic (TS-N) (°C) | Nematic - Isotropic (TN-I) (°C) | Mesophase Range (°C) |
| 1 | 121.0 | - | 215.0 | 94.0 |
| 2 | 100.5 | - | 224.5 | 124.0 |
| 3 | 108.0 | - | 201.0 | 93.0 |
| 4 | 98.0 | - | 210.0 | 112.0 |
| 5 | 92.5 | 178.0 | 198.5 | 106.0 |
| 6 | 89.0 | 188.0 | 201.0 | 112.0 |
| 7 | 91.0 | 193.5 | 195.5 | 104.5 |
| 8 | 95.5 | 196.0 | 198.0 | 102.5 |
| 9 | 99.0 | 195.0 | 196.0 | 97.0 |
| 10 | 102.0 | 193.0 | 194.0 | 92.0 |
Data Interpretation:
-
Odd-Even Effect: The Nematic-Isotropic transition temperatures (TN-I) clearly demonstrate the odd-even effect. For instance, the TN-I of the compound with n=2 (224.5 °C) is significantly higher than that of its n=1 (215.0 °C) and n=3 (201.0 °C) counterparts. This trend continues throughout the series.
-
Emergence of Smectic Phases: For shorter alkyl chains (n=1-4), only a nematic phase is observed. As the alkyl chain length increases (n≥5), a more ordered smectic A phase appears. This is because the longer alkyl chains enhance the lateral van der Waals interactions, promoting the formation of layered structures characteristic of smectic phases.
-
Melting Point Trend: The melting points (Tm) also exhibit an alternating behavior, although it is generally less pronounced than the clearing point alternation. The overall trend is a decrease in melting point with increasing chain length up to a certain point, which can be attributed to the disruption of crystalline packing by the flexible chains.
Experimental Methodologies: A Guide to Characterization
The reliable characterization of liquid crystalline materials is paramount. The following are detailed protocols for the key techniques used to investigate the influence of alkyl chain length.
Synthesis of 4-n-Alkoxyphenyl 4'-n-Alkoxybenzoates
The synthesis of the homologous series of 4-n-alkoxyphenyl 4'-n-alkoxybenzoates is typically achieved through a two-step esterification process.
Step 1: Synthesis of 4-n-Alkoxybenzoic Acid
-
To a solution of 4-hydroxybenzoic acid in ethanol, add an equimolar amount of potassium hydroxide.
-
Reflux the mixture for 1 hour.
-
Add a slight excess of the appropriate n-alkyl bromide.
-
Continue to reflux the mixture for 24 hours.
-
After cooling, pour the reaction mixture into water and acidify with hydrochloric acid.
-
The precipitated 4-n-alkoxybenzoic acid is then filtered, washed with water, and recrystallized from ethanol.
Step 2: Esterification with 4-n-Alkoxyphenol
-
A mixture of the 4-n-alkoxybenzoic acid (from Step 1), 4-n-alkoxyphenol, and a catalytic amount of dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) is stirred in dichloromethane (DCM) at room temperature for 24 hours.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed successively with dilute hydrochloric acid, sodium bicarbonate solution, and water.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Caption: Synthetic workflow for 4-n-alkoxyphenyl 4'-n-alkoxybenzoates.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the transition temperatures and enthalpies of liquid crystals.[4][5]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Program:
-
Heat the sample to a temperature well above its clearing point to ensure a known initial state and erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its lowest transition temperature.
-
Heat the sample again at the same controlled rate. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The transition temperatures are identified as the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram. The enthalpy of each transition (ΔH) is calculated from the area under the corresponding peak.
Caption: DSC experimental workflow and a representative thermogram.
Polarized Optical Microscopy (POM)
POM is an essential technique for the visual identification of liquid crystal phases and the observation of their characteristic textures.[6][7]
Protocol:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide and cover it with a coverslip.
-
Hot Stage Setup: Place the slide on a hot stage connected to a temperature controller.
-
Observation:
-
Heat the sample to its isotropic phase, where it will appear dark between crossed polarizers.
-
Slowly cool the sample (e.g., 1-5 °C/min) while observing through the microscope.
-
As the sample transitions into a liquid crystalline phase, characteristic textures will appear.
-
-
Phase Identification:
-
Nematic Phase: Often exhibits a "schlieren" texture with dark brushes emanating from point defects or a "marbled" texture.[8]
-
Smectic A Phase: Typically shows a "focal conic" texture with fan-shaped domains.
-
The transition temperatures observed by POM should be correlated with the data obtained from DSC.
-
Caption: POM experimental workflow and characteristic textures.
Conclusion and Future Directions
The length of the terminal alkyl chains is a powerful and predictable tool for tuning the mesomorphic properties of phenyl benzoate liquid crystals. By systematically varying the number of carbon atoms, researchers can control the transition temperatures, the stability of the nematic and smectic phases, and the overall mesophase range. The odd-even effect, a direct consequence of conformational entropy, provides a fine-tuning mechanism for these properties.
For drug development professionals, understanding these structure-property relationships is crucial for the design of liquid crystal-based drug delivery systems. The ability to control the phase behavior and thermal stability of the liquid crystalline matrix can influence drug loading, release kinetics, and overall formulation stability.
Future research in this area could explore the influence of branched or fluorinated alkyl chains on the mesomorphic properties of phenyl benzoates. Branched chains can disrupt molecular packing and lower transition temperatures, while fluorination can introduce specific intermolecular interactions and alter the electronic properties of the molecules. A thorough understanding of these more complex substituent effects will further expand the design space for novel liquid crystalline materials with tailored properties for advanced applications.
References
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Chauhan, M., Bhoi, D. K., Solanki, D., & Joshi, M. J. (2017). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. Retrieved from [Link]
- Marcelja, S. (1974). Chain ordering in liquid crystals. I. Even-odd effect. The Journal of Chemical Physics, 60(9), 3599–3604.
- Saha, R., Babakhanova, G., Parsouzi, Z., Rajabi, M., Gyawali, P., Welch, C., ... & Jákli, A. (2019). Oligomeric odd-even effect in liquid crystals.
- Xu, Y. L., Wang, W. L., Chen, Q., & Wen, J. X. (1996). Synthesis and mesomorphic properties of n-alkyl 4-[4-(4-n-octyloxybenzyloxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Chinese Journal of Chemistry, 14(1), 54-59.
- Rane, R., Pandya, V., Darji, D., Solanki, P., Giri, R. R., & Ujjankar, A. (2025). Synthesis, and Characterization of Mesomorphic Homologous Series of n-alkoxybenzaldehyde Derivatives.
- Wen, J., Yin, H., Tian, M., & Chen, Q. (2001). Synthesis and Mesomorphic Properties of 4‐((4‐n‐Alkoxy‐2, 3, 5, 6‐tetrafluorophenyl)ethynyl)phenyl Methoxy‐substituted Benzoates. Chinese Journal of Chemistry, 19(11), 1114-1118.
-
ResearchGate. (n.d.). DSC thermograms of star-shaped liquid crystals G2 and M2. Retrieved from [Link]
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IOSR Journal of Engineering. (2018). Thermal Analysis of Liquid Crystal Mixtures. Retrieved from [Link]
- Frontiers in Chemistry. (2022). Phase transitions in complex functional liquid crystals—The entropy effect. Frontiers in Chemistry, 10, 988373.
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ResearchGate. (n.d.). POM textures of Sexi_Ph1: (a) focal-conic texture of Smectic A phase at 250 °C on cooling. Retrieved from [Link]
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ResearchGate. (n.d.). DSC thermogram of liquid crystal (6). Retrieved from [Link]
- Jakli, A. (2021). Odd-even effects in liquid crystals. Liquid Crystals, 1-13.
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ResearchGate. (n.d.). Top row: schlieren texture of the nematic phase (left); focal‐conic fan texture of the SmA phase (right). Retrieved from [Link]
- Sharma, D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. International Journal of Engineering Inventions, 12(1), 291-306.
- Urbańska, M., & Czerwiec, M. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals.
-
Wen, J., Yin, H., Tian, M., & Chen, Q. (2001). Synthesis and Mesomorphic Properties of 4‐((4‐n‐Alkoxy‐2, 3, 5, 6‐tetrafluorophenyl)ethynyl)phenyl Methoxy‐substituted Benzoates. Sci-Hub. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid crystalline artwork. Nematics: (a) Schlieren texture of a nematic film with surface point defects. Retrieved from [Link]
-
University of Hamburg. (n.d.). Liquid Crystal Phases. Retrieved from [Link]
- Czerwiec, M., & Urbańska, M. (2023). Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B.
- Boudet, A. (2010). Focal Conic Stacking in Smectic A Liquid Crystals: Smectic Flower and Apollonius Tiling. Symmetry, 2(2), 964-979.
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Xu, Y. L., Wang, W. L., Chen, Q., & Wen, J. X. (1996). Synthesis and mesomorphic properties of n‐alkyl 4‐[4‐(4‐n‐octyloxybenzyloxy‐2,3,5,6‐tetrafluorophenyl)ethynyl]benzoates. Sci-Hub. Retrieved from [Link]
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Wahl, F., Le, C. H., & Manner, S. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-Portal.org. Retrieved from [Link]
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Ein technischer Leitfaden zu den dielektrischen Eigenschaften von Flüssigkristallen: Ein Vergleich zwischen 4-Ethoxyphenyl-4-propylbenzoat und Cyanobiphenylen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen detaillierten technischen Vergleich der dielektrischen Eigenschaften von zwei wichtigen Klassen von Flüssigkristallen: dem Phenylbenzoat-Derivat 4-Ethoxyphenyl-4-propylbenzoat und der bekannten Familie der Cyanobiphenyle. Als Senior Application Scientist ist es mein Ziel, nicht nur Rohdaten zu präsentieren, sondern auch die zugrundeliegenden molekularen Mechanismen und die praktischen Auswirkungen für die Forschung und Entwicklung zu beleuchten.
Einleitung: Die molekulare Architektur bestimmt die dielektrische Antwort
Die dielektrischen Eigenschaften eines Flüssigkristalls sind von entscheidender Bedeutung für dessen Verhalten in einem elektrischen Feld und somit für eine Vielzahl von Anwendungen, von Displays bis hin zu schaltbaren photonischen Bauelementen. Diese Eigenschaften werden maßgeblich von der molekularen Struktur, insbesondere dem Vorhandensein und der Ausrichtung von permanenten Dipolmomenten, bestimmt.
Cyanobiphenyle , wie das kanonische 5CB (4-Pentyl-4'-cyanobiphenyl), zeichnen sich durch eine stark polare Nitrilgruppe (-C≡N) am Ende des starren Biphenyl-Kerns aus. Dieses Merkmal verleiht ihnen ein großes Dipolmoment, das im Wesentlichen parallel zur langen Molekülachse ausgerichtet ist.[1] Dies führt zu einer hohen positiven dielektrischen Anisotropie (Δε), einer Eigenschaft, die für viele elektro-optische Anwendungen von zentraler Bedeutung ist.[1]
Im Gegensatz dazu gehört 4-Ethoxyphenyl-4-propylbenzoat zur Klasse der Phenylbenzoat-Ester. Diese Moleküle besitzen typischerweise kleinere Dipolmomente, die von den Ester-Bindungsgruppen (-COO-) herrühren. Die Ausrichtung dieser Dipolmomente relativ zur langen Molekülachse ist komplexer und führt im Allgemeinen zu einer geringeren oder sogar negativen dielektrischen Anisotropie.
Dieser Leitfaden wird die dielektrischen Charakteristika dieser beiden Materialklassen systematisch vergleichen, wobei der Schwerpunkt auf der dielektrischen Anisotropie, der Permittivität und dem Relaxationsverhalten liegt.
Molekulare Strukturen und ihre Auswirkungen
Die grundlegenden Unterschiede in den dielektrischen Eigenschaften lassen sich direkt auf die molekulare Architektur zurückführen.
Abbildung 1: Vereinfachte Darstellung der Molekülstrukturen.
Vergleichende Analyse der dielektrischen Eigenschaften
Dielektrische Anisotropie (Δε)
Die dielektrische Anisotropie, definiert als Δε = ε|| - ε⊥, wobei ε|| und ε⊥ die dielektrischen Permittivitäten parallel bzw. senkrecht zum Direktor des Flüssigkristalls sind, ist die kritischste Größe für die meisten Anwendungen.
-
Cyanobiphenyle: Diese Klasse von Materialien ist bekannt für ihre große, positive dielektrische Anisotropie.[1] Das starke Dipolmoment der Nitrilgruppe richtet sich im nematischen Zustand bevorzugt parallel zum Direktor aus, was zu einem signifikant höheren Wert für ε|| im Vergleich zu ε⊥ führt. Für 5CB liegt Δε typischerweise im Bereich von +10 bis +14, abhängig von der Temperatur.[2] Diese Eigenschaft ermöglicht eine effiziente Neuausrichtung der Moleküle in einem elektrischen Feld, was die Grundlage für die Funktionsweise von Twisted-Nematic (TN) und anderen Flüssigkristalldisplays ist.
-
4-Ethoxyphenyl-4-propylbenzoat und verwandte Ester: Für dieses spezifische Molekül sind detaillierte experimentelle Daten in der öffentlich zugänglichen Literatur rar. Basierend auf der Struktur von Phenylbenzoat-Estern wird jedoch eine deutlich geringere und potenziell negative dielektrische Anisotropie erwartet. Die Estergruppe besitzt ein Dipolmoment, das nicht direkt entlang der langen Molekülachse liegt. Die resultierende dielektrische Anisotropie hängt von der genauen Konformation und den intermolekularen Korrelationen ab. Viele Phenylbenzoat-basierte Flüssigkristalle weisen eine kleine positive oder sogar negative dielektrische Anisotropie auf.[3]
Dielektrische Permittivität (ε' und ε'')
Die komplexe dielektrische Permittivität (ε* = ε' - iε'') gibt Aufschluss über die Fähigkeit eines Materials, elektrische Energie zu speichern (Realteil ε') und zu dissipieren (Imaginärteil ε'').
-
Cyanobiphenyle: Aufgrund ihres großen Dipolmoments weisen Cyanobiphenyle relativ hohe Werte für die statische dielektrische Permittivität auf, insbesondere für ε||. Die Frequenzabhängigkeit der Permittivität wird durch charakteristische Relaxationsprozesse bestimmt. Typischerweise wird eine Niederfrequenzrelaxation im MHz-Bereich beobachtet, die mit der Rotation der Moleküle um ihre kurze Achse zusammenhängt.[4]
-
4-Ethoxyphenyl-4-propylbenzoat: Es ist zu erwarten, dass die Werte für die dielektrische Permittivität für diesen Ester-basierten Flüssigkristall im Allgemeinen niedriger sind als für Cyanobiphenyle, was auf das Fehlen eines starken, permanenten Dipolmoments entlang der langen Achse zurückzuführen ist. Die dielektrischen Relaxationsprozesse dürften ebenfalls vorhanden sein, aber die Relaxationsstärken werden voraussichtlich geringer ausfallen.
Tabelle 1: Vergleichende Zusammenfassung der dielektrischen Eigenschaften
| Eigenschaft | Cyanobiphenyle (z.B. 5CB) | 4-Ethoxyphenyl-4-propylbenzoat (erwartet) |
| Molekülstruktur | Starr, mit stark polarer -CN Gruppe | Starr, mit Ester-Brückengruppe |
| Dipolmoment | Groß, parallel zur langen Achse | Moderat, schräg zur langen Achse |
| Dielektrische Anisotropie (Δε) | Groß, positiv (typ. > +5) | Klein, positiv oder negativ |
| ε | (statisch) | |
| ε⊥ (statisch) | Moderat (typ. ~5-7) | Moderat |
| Relaxationsfrequenz (Rotation um kurze Achse) | Typischerweise im MHz-Bereich | Abhängig von Viskosität und Temperatur |
Hinweis: Die Werte für 4-Ethoxyphenyl-4-propylbenzoat sind Schätzungen, die auf den allgemeinen Eigenschaften von Phenylbenzoat-Flüssigkristallen basieren, da spezifische experimentelle Daten für diese Verbindung nicht ohne weiteres verfügbar sind.
Experimentelle Bestimmung der dielektrischen Eigenschaften: Ein Protokoll
Die genaue Messung der dielektrischen Eigenschaften ist entscheidend für die Materialcharakterisierung. Die dielektrische Spektroskopie ist hierfür die Methode der Wahl.
Versuchsaufbau
Abbildung 2: Schematischer Arbeitsablauf für die dielektrische Spektroskopie von Flüssigkristallen.
Schritt-für-Schritt-Methodik
-
Zellpräparation: Es werden Zellen aus Indium-Zinn-Oxid (ITO)-beschichteten Glasplatten mit einem definierten Abstand (typischerweise 5-20 µm) verwendet. Für eine planare oder homöotrope Ausrichtung der Flüssigkristallmoleküle können die inneren Oberflächen mit einer Polymerschicht (z.B. geriebenes Polyimid) beschichtet werden.
-
Befüllung: Die Zelle wird durch Kapillarwirkung in der isotropen Phase des Flüssigkristalls befüllt, um eine homogene Füllung ohne Lufteinschlüsse zu gewährleisten.
-
Temperierung: Die Zelle wird in einen temperierbaren Halter platziert, der eine präzise Temperaturregelung ermöglicht.
-
Messung: Ein Impedanzanalysator wird verwendet, um die Kapazität und den dielektrischen Verlust über einen breiten Frequenzbereich (z.B. 10 Hz bis 10 MHz) zu messen.
-
Bestimmung von ε|| und ε⊥: Um die anisotropen dielektrischen Konstanten zu bestimmen, muss der Flüssigkristalldirektor ausgerichtet werden.
-
ε⊥: Bei Materialien mit positiver dielektrischer Anisotropie wird oft eine homöotrope Ausrichtungsschicht verwendet. Alternativ kann bei planar ausgerichteten Zellen ohne ein ausrichtendes Feld gemessen werden.
-
ε||: Für die Messung von ε|| wird in der Regel ein starkes Magnetfeld (ca. 1 Tesla) parallel zum elektrischen Messfeld angelegt, um die Moleküle entsprechend auszurichten.
-
Kausale Erklärungen und experimentelle Überlegungen
-
Einfluss der Frequenz: Bei niedrigen Frequenzen können die permanenten Dipole dem externen Wechselfeld folgen, was zu einer hohen dielektrischen Permittivität führt. Mit steigender Frequenz können die Dipole der schnellen Feldumkehr nicht mehr folgen, was zu einer Abnahme von ε' und einem Maximum im dielektrischen Verlust ε'' führt. Dieser Relaxationsprozess ist charakteristisch für das Material.
-
Temperaturabhängigkeit: Die dielektrische Anisotropie ist stark vom Ordnungsparameter des Flüssigkristalls abhängig und nimmt daher mit steigender Temperatur ab. In der Nähe des Phasenübergangs zur isotropen Phase bricht Δε zusammen.
-
Ionenverunreinigungen: Mobile Ionen im Flüssigkristall können die dielektrischen Messungen bei niedrigen Frequenzen erheblich beeinflussen, indem sie einen starken Anstieg der Permittivität und des Verlustes verursachen. Eine sorgfältige Reinigung der Materialien ist daher unerlässlich.
Zusammenfassung und Ausblick
Die Wahl zwischen einem Cyanobiphenyl und einem Phenylbenzoat-basierten Flüssigkristall hängt stark von der beabsichtigten Anwendung ab.
-
Cyanobiphenyle sind aufgrund ihrer hohen positiven dielektrischen Anisotropie die Materialien der Wahl für die meisten kommerziellen Displayanwendungen, die eine schnelle und effiziente elektro-optische Schaltung erfordern. Ihre dielektrischen Eigenschaften sind gut verstanden und umfassend dokumentiert.
-
4-Ethoxyphenyl-4-propylbenzoat und ähnliche Ester-basierte Flüssigkristalle mit geringer dielektrischer Anisotropie sind für Anwendungen interessant, bei denen andere physikalische Eigenschaften wie Viskosität, optische Anisotropie oder Phasenverhalten im Vordergrund stehen. Sie können auch als Komponenten in Mischungen verwendet werden, um die dielektrischen Eigenschaften gezielt einzustellen.
Für eine vollständige Charakterisierung von 4-Ethoxyphenyl-4-propylbenzoat sind weitere experimentelle Untersuchungen erforderlich, um die hier dargelegten qualitativen Erwartungen zu quantifizieren. Die in diesem Leitfaden beschriebene Methodik bietet einen robusten Rahmen für solche zukünftigen Studien.
Referenzen
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Nasri, R., Missaoui, T., Hbibi, A., & Soltani, T. (2020). Enhanced dielectric properties of Nematic liquid crystal doped with ferroelectric nanoparticles. Liquid Crystals, 47(12), 1759-1768.
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Belyaev, V. V., Chausov, D. N., Kurilov, A. D., Rybakov, D. O., & Solomatin, A. S. (2015). Dielectric Properties of Liquid Crystals for Display and Sensor Applications. Journal of the Society for Information Display, 23(10), 454-463.
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Bradshaw, M. J., & Raynes, E. P. (1983). The dielectric properties of some nematic liquid crystals. Molecular Crystals and Liquid Crystals, 91(1-2), 145-155.
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Urban, S., Gestblom, B., & Pawlus, S. (2003). Dielectric Properties of 4-methoxy-4'-cyanobiphenyl (1 OCB) in the Supercooled Isotropic and Nematic Phases. Zeitschrift für Naturforschung A, 58(7), 357-362.
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Prakash, J., & Rai, D. K. (2005). Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. Pramana, 64(4), 621-628.
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Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana, 6(5), 278-283.
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Dunmur, D. A., Manterfield, M. R., Miller, W. H., & Dunleavy, J. K. (1978). The dielectric and optical properties of the homologous series of cyano-alkyl-biphenyl liquid crystals. Molecular Crystals and Liquid Crystals, 45(1-2), 127-144.
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Lagerwall, S. T. (1999). Ferroelectric and Antiferroelectric Liquid Crystals. Wiley-VCH.
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Murakami, S., Iga, H., & Naito, H. (1996). Dielectric properties of nematic liquid crystals in the ultralow frequency regime. Journal of Applied Physics, 80(11), 6396-6400.
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Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group, Kent State University.
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Dabrowski, R., & Dziaduszek, J. (2006). Mesomorphic and dielectric properties of esters useful for formulation of nematic mixtures for dual frequency addressing system. Opto-Electronics Review, 14(1), 47-54.
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Massalska-Arodź, M., et al. (2007). Molecular Dynamics of 4-Cyano-3-Fluorophenyl 4-Butylbenzoate as Studied by Dielectric Relaxation Spectroscopy. Acta Physica Polonica A, 112(S), S-535.
-
Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana, 6(5), 278-283.
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Ahlatcıoğlu Özerol, E., Ocak, H., & Bilgin Eran, B. (2021). The synthesis and dielectric properties of a new phenylbenzoate-based calamitic liquid crystal. Journal of the Iranian Chemical Society, 18(1), 225-232.
-
Urban, S., & Gestblom, B. (2001). Dielectric relaxation in nematic and isotropic phases of 4-(trans-4'-n-hexylcyclohexyl)isothiocyanatobenzene. Physical Chemistry Chemical Physics, 3(14), 2774-2779.
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Belyaev, V. V. (2012). Dielectric Properties of Nematic and Ferroelectric Liquid Crystals. In Liquid Crystals-Types, Properties and Applications. InTech.
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Davies, M., Moutran, R., Price, A. H., Beevers, M. S., & Williams, G. (1976). Dielectric and optical studies of a nematic liquid crystal. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 72, 1447-1458.
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Bradshaw, M. J., & Raynes, E. P. (1985). The Frank elastic constants of some cyanobiphenyls and cyanophenylcyclohexanes. Journal de Physique Lettres, 46(17), 791-797.
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Kresse, H. (1998). Dielectric behaviour of liquid crystals. Advances in Liquid Crystals, 6, 69-122.
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Schadt, M. (1972). Dielectric properties of some nematic liquid crystals with strong positive dielectric anisotropy. Journal of Chemical Physics, 56(4), 1494-1497.
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Beevers, M. S., & Williams, G. (1976). A dielectric and optical study of the nematic and isotropic phases of 4, 4′ n-heptyl-cyanobiphenyl. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 72, 2171-2179.
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Parneix, J. P., Chapoton, A., & Constant, E. (1975). Relaxation diélectrique dans la phase nématique de l'heptylcyanobiphényle. Journal de Physique, 36(11), 1143-1149.
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Lippens, D., Parneix, J. P., & Chapoton, A. (1977). Dielectric relaxation in the nematic and isotropic phases of a cyanobiphenyl. Journal de Physique, 38(12), 1465-1471.
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Böttcher, C. J. F., & Bordewijk, P. (1978). Theory of Electric Polarization, Vol. 2: Dielectrics in Time-Dependent Fields. Elsevier.
-
Haase, W., & Wróbel, S. (Eds.). (2003). Relaxation Phenomena: Liquid Crystals, Magnetic Systems, Polymers, High-Tc Superconductors, Metallic Glasses. Springer.
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A Senior Application Scientist's Guide to Benchmarking the Electro-Optical Response of Nematic Liquid Crystals
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of electro-optical materials, nematic liquid crystals (NLCs) stand as a cornerstone technology, pivotal in applications ranging from high-resolution displays to advanced spatial light modulators. For researchers and developers, a rigorous and objective assessment of their performance is not merely a procedural step but a critical foundation for innovation. This guide provides an in-depth, technically grounded framework for benchmarking the electro-optical response of NLCs, moving beyond simple protocols to explain the causality behind experimental choices and ensuring a self-validating, trustworthy methodology.
Fundamental Principles: The Fréedericksz Transition
The electro-optical response of a nematic liquid crystal is fundamentally governed by the Fréedericksz transition .[1][2] This phenomenon describes the reorientation of the liquid crystal director—the average direction of the long molecular axis—when subjected to an external electric field.[2][3] In its resting state, the director's orientation is dictated by anchoring conditions at the surfaces of its cell.[4] When an applied voltage exceeds a specific threshold voltage , the dielectric torque overcomes the elastic forces of the liquid crystal, causing the director to realign with the field.[1][4] This reorientation alters the effective refractive index of the material, thereby modulating the phase and polarization of transmitted light. It is this controllable change in optical properties that forms the basis of NLC devices.[5]
Key Performance Metrics for Benchmarking
A comprehensive benchmark of an NLC's electro-optical performance hinges on several key metrics. Each provides a distinct window into the material's suitability for a specific application.
-
Threshold Voltage (Vth): This is the minimum voltage required to initiate the Fréedericksz transition.[1] A lower threshold voltage is often desirable for low-power applications.[6][7] It is critically dependent on the splay elastic constant (K11) and the dielectric anisotropy (Δε) of the material.[8]
-
Response Time (τ): This measures the speed at which the NLC switches between states. It is typically divided into:
-
Rise Time (τ_on): The time taken for the liquid crystal to switch from the field-off to the field-on state. A higher driving voltage can actively accelerate the rise time.[9][10]
-
Decay Time (τ_off) / Relaxation Time: The time for the director to relax back to its initial state after the voltage is removed. This is a passive process governed by the material's rotational viscosity (γ1) and elastic constants.[9][11] Sub-millisecond response times are a key goal for many advanced applications.[10]
-
-
Contrast Ratio: The ratio of the maximum to minimum light intensity transmitted through the device in its on and off states. A high contrast ratio is essential for display applications.
-
Viewing Angle: The range of angles from which the display or device can be viewed with acceptable visual performance (e.g., without significant loss of contrast or color shift).
Standardized Benchmarking Protocol: A Self-Validating Workflow
To ensure reproducibility and accuracy, a standardized protocol is paramount. The following step-by-step methodology outlines a robust process for characterizing the primary electro-optical parameters.
Experimental Setup
The core of the setup involves placing the liquid crystal cell between two crossed polarizers.[12] A light source (e.g., a He-Ne laser) illuminates the cell, and a photodetector measures the transmitted light intensity. A function generator provides the driving AC voltage (typically a 1 kHz square wave to prevent ion migration), and an oscilloscope records both the driving voltage and the photodetector's output.[9]
Workflow Diagram
Caption: Experimental workflow for characterizing NLC electro-optical response.
Step-by-Step Measurement Protocol
-
Cell Preparation:
-
Construct a cell using two indium tin oxide (ITO) coated glass slides. The ITO serves as a transparent electrode.
-
Coat the inner surfaces with an alignment layer (e.g., rubbed polyimide) to induce a uniform initial orientation of the LC director.[4][9] The rubbing direction dictates the initial alignment.
-
Assemble the cell with a specific thickness, typically controlled by spacers (e.g., 5-10 µm).
-
Fill the cell with the nematic liquid crystal material in its isotropic phase (by heating) to ensure defect-free filling via capillary action.[12] Cool slowly to the nematic phase.
-
-
Voltage-Transmittance (V-T) Curve Measurement:
-
Place the prepared cell in the optical setup, oriented at 45° with respect to the polarizers' axes for maximum modulation.
-
Slowly ramp the applied AC voltage from 0V upwards.
-
Record the corresponding transmitted light intensity using the photodetector.
-
Causality: The resulting V-T curve reveals the threshold voltage (Vth), typically defined as the voltage at which 10% of the maximum transmission is achieved. It also allows for the determination of the saturation voltage (Von) and the contrast ratio.[5]
-
-
Response Time Measurement:
-
Apply a square wave voltage pulse to the cell, switching between a low voltage (V_low, typically 0V) and a high voltage (V_high, a voltage sufficient to saturate the response, e.g., 5V).
-
Capture the photodetector's output on the oscilloscope.
-
Causality & Trustworthiness:
-
The rise time (τ_on) is measured as the time taken for the transmittance to go from 10% to 90% of its final value upon voltage application.[9] This convention avoids measurement instabilities at the very beginning and end of the transition.
-
The decay time (τ_off) is measured as the time for the transmittance to fall from 90% to 10% of its maximum value after the voltage is turned off.[9] This passive relaxation is a key indicator of the material's intrinsic properties, particularly its viscoelastic coefficient (γ1/Kii).[11]
-
-
Comparative Analysis: Nematic Liquid Crystals vs. Alternatives
While standard nematic LCs are ubiquitous, other materials and LC phases offer different performance characteristics. A common alternative for achieving faster switching speeds is the dual-frequency liquid crystal (DFLC) . DFLCs exhibit a unique property where the sign of their dielectric anisotropy (Δε) changes with the frequency of the applied field.
-
At low frequencies (e.g., 1 kHz), Δε is positive, and the director aligns parallel to the field.
-
At high frequencies (e.g., 50 kHz), Δε becomes negative, and the director aligns perpendicular to the field.
This frequency-dependent behavior allows for active driving of both the on and off switching processes, significantly reducing the relaxation time compared to standard NLCs where the decay is a passive process.[10] Another fast-switching alternative involves polymer network liquid crystals.[10]
Quantitative Performance Comparison
| Performance Metric | Standard Nematic LC (e.g., 5CB) | Dual-Frequency LC (DFLC) | Justification & Causality |
| Threshold Voltage (Vth) | ~1-2 V | ~1.5-3 V | DFLC materials can have slightly higher Vth due to different elastic and dielectric properties. |
| Rise Time (τ_on) | 1-10 ms | < 1 ms | Both can be driven "on" with a high voltage, but DFLCs are often optimized for speed. |
| Decay Time (τ_off) | 10-100 ms | < 1 ms | Key Differentiator: DFLC decay is actively driven by a high-frequency field, overcoming the slow passive relaxation limited by viscosity in standard NLCs. |
| Driving Complexity | Simple (Low-frequency AC) | More Complex (Requires low and high-frequency signals) | The need for dual-frequency driving electronics adds complexity to the control system. |
Note: Values are typical and can vary significantly based on the specific material, cell thickness, and temperature.
Interplay of Material Properties and Performance
The electro-optical response is not an isolated characteristic but an emergent property of the NLC's intrinsic physical parameters. Understanding these relationships is crucial for material design and selection.
-
Rotational Viscosity (γ1): A lower viscosity directly leads to a faster decay time (τ_off).[11][13] However, viscosity is strongly temperature-dependent, increasing significantly at lower temperatures, which slows down response times.[13][14]
-
Dielectric Anisotropy (Δε): A larger positive Δε results in a lower threshold voltage (Vth) and a stronger dielectric torque, which can lead to a faster rise time (τ_on).[15]
-
Elastic Constants (Kii): The splay (K11), twist (K22), and bend (K33) elastic constants represent the restoring forces that return the director to its initial state. A higher effective elastic constant leads to a higher Vth but a faster decay time (τ_off).[11]
-
Cell Gap (d): The response time is strongly dependent on the cell thickness. Specifically, the decay time is proportional to the square of the cell gap (τ_off ∝ d²).[9] Therefore, thinner cells are crucial for achieving fast switching speeds.
Relationship Diagram
Caption: Influence of material properties on key electro-optical performance metrics.
References
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Wu, S. T., & Ren, H. (2009). Low temperature effects on the response time of liquid crystal displays. AIP Publishing. [Link]
-
Wu, S. T., et al. (2021). Fast-Response Liquid Crystals for 6G Optical Communications. MDPI. [Link]
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Wikipedia. (n.d.). Fréedericksz transition. [Link]
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Blinov, L. M. (2020). Electro-optical effects in liquid crystals. ResearchGate. [Link]
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Abbott, N. L. (2015). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PMC. [Link]
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Jánossy, I. (2003). Freedericksz transition threshold in nematic liquid crystal filled with ferroelectric nano-particles. CORE. [Link]
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De Smet, H., et al. (2015). Nematic liquid crystal devices with sub-millisecond response time. Biblio. [Link]
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Lee, S. H., et al. (2022). Analysis of Electro-Optical Behavior in Liquid Crystal Cells with Asymmetric Anchoring Strength. MDPI. [Link]
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Mukherjee, A. (2017). Freedericksz Transition in Nematic Liquid Crystal Couette Flow. Montclair State University Digital Commons. [Link]
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Sandomirskii, V. B. (1977). Singularities of the temperature dependence of threshold voltages in nematic liquid crystals. JETP Letters. [Link]
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Wikipedia. (n.d.). Liquid crystal. [Link]
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Chen, P. J. (1998). Liquid crystal response time. SPIE Digital Library. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Comparative Analysis of 4-Ethoxyphenyl 4-propylbenzoate
For researchers and professionals in the fields of materials science and drug development, the synthesis of liquid crystals with predictable and reproducible properties is of paramount importance. This guide provides an in-depth technical analysis of the synthesis of 4-ethoxyphenyl 4-propylbenzoate, a calamitic liquid crystal, with a focus on ensuring reproducibility. We will objectively compare its properties with those of other relevant liquid crystals, supported by experimental data and detailed protocols, to offer a comprehensive understanding of its performance and potential applications.
Introduction: The Significance of this compound
This compound belongs to the class of nematic liquid crystals, which are characterized by molecules that have long-range orientational order but no positional order. This molecular arrangement is the basis for their application in various technologies, most notably in liquid crystal displays (LCDs) where their ability to modulate light in response to an electric field is harnessed. The specific arrangement of the ethoxy and propyl terminal groups on the phenyl benzoate core influences the material's mesophase stability, clearing point, and other critical electro-optical properties. Understanding and controlling the synthesis of this molecule is key to achieving desired performance characteristics.
Comparative Synthesis Methodologies: A Reproducible Pathway
The synthesis of this compound, an ester, can be approached through several esterification methods. A robust and reproducible method involves a two-step process starting from the corresponding benzoic acid and phenol. This approach, adapted from the synthesis of a homologous series of benzoate esters, ensures high purity and yield.
A common and effective method for synthesizing phenyl benzoates is through the acylation of a phenol with a benzoyl chloride in the presence of a base, a variation of the Schotten-Baumann reaction. For the synthesis of this compound, this involves the reaction of 4-propylbenzoyl chloride with 4-ethoxyphenol.
Alternatively, a direct esterification between 4-propylbenzoic acid and 4-ethoxyphenol can be achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), known as the Steglich esterification. However, the acid chloride route is often preferred for its high reactivity and ease of purification.
The synthesis of a homologous series of 4-propyloxy phenyl-4'-n-alkoxy benzoates has been reported, providing a solid foundation for a reproducible protocol. While our target molecule is an isomer of one of the members of this series, the underlying synthetic strategy is directly applicable.
Step-by-Step Experimental Protocol
This protocol details the synthesis of this compound via the acylation of 4-ethoxyphenol with 4-propylbenzoyl chloride.
Part 1: Synthesis of 4-Propylbenzoyl Chloride
-
Materials: 4-propylbenzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-propylbenzoic acid in an excess of thionyl chloride.
-
Add a few drops of DMF as a catalyst.
-
Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-propylbenzoyl chloride. This is often used directly in the next step without further purification.
-
Part 2: Esterification to form this compound
-
Materials: 4-propylbenzoyl chloride, 4-ethoxyphenol, pyridine, and a suitable solvent like dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-ethoxyphenol in dry DCM in a round-bottom flask and cool the solution in an ice bath.
-
Add pyridine as a base to neutralize the HCl that will be formed.
-
Slowly add a solution of 4-propylbenzoyl chloride in DCM to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Reproducibility and Characterization
The reproducibility of this synthesis relies on the purity of the starting materials and the careful control of reaction conditions, particularly the exclusion of moisture. The final product should be characterized to confirm its identity and purity.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure of the synthesized ester.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretching vibration.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and the liquid crystal phase transition temperatures (clearing point).
-
Polarized Optical Microscopy (POM): To observe the texture of the liquid crystalline phase and confirm its nematic nature. The nematic phase of this type of compound typically exhibits a threaded or schlieren texture.
Comparative Performance Analysis
To evaluate the performance of this compound, its physical and mesomorphic properties are compared with those of other well-known nematic liquid crystals and related homologous series.
Table 1: Physical and Mesomorphic Properties of this compound and Comparative Compounds
| Compound | Structure | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |
| This compound | C₂H₅O-C₆H₄-COO-C₆H₄-C₃H₇ | Data not available in searched literature | Data not available in searched literature | Nematic (expected) |
| 4-Propyloxyphenyl 4-ethoxybenzoate (Isomer) | C₃H₇O-C₆H₄-COO-C₆H₄-OC₂H₅ | 92.0 (Monotropic) | 109.0 | Nematic |
| N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) | CH₃O-C₆H₄-CH=N-C₆H₄-C₄H₉ | 22 | 47 | Nematic |
| 4,4'-Azoxyanisole (PAA) | CH₃O-C₆H₄-N=N(O)-C₆H₄-OCH₃ | 117-119[1] | 136 | Nematic |
| 4-Cyanophenyl-4'-N-propylbenzoate | NC-C₆H₄-C₆H₄-COO-C₆H₄-C₃H₇ | Data not available in searched literature | Data not available in searched literature | Nematic |
Note: Specific experimental data for the melting and clearing points of this compound were not available in the searched literature. The properties of its isomer are presented for comparison.
The data from the homologous series of 4-propyloxy phenyl-4'-n-alkoxy benzoates indicates that the mesomorphic properties are highly dependent on the length of the alkoxy chain. For instance, the ethyl and butyl derivatives in that series exhibit monotropic nematic phases, meaning the liquid crystal phase is only observed upon cooling. It is plausible that this compound would exhibit similar behavior.
Compared to classic nematic liquid crystals like MBBA and PAA, phenyl benzoates often offer improved chemical stability. MBBA, with its Schiff base linkage, is susceptible to hydrolysis, while PAA is colored and can be photochemically unstable. Phenyl benzoates, with their stable ester linkage, are generally more suitable for long-term device applications.
Visualizing the Synthesis and Comparison
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Comparative Logic
Caption: Logical flow for the comparative analysis of liquid crystal properties.
Conclusion
This guide provides a detailed and reproducible protocol for the synthesis of this compound, a nematic liquid crystal of interest for display and other electro-optical applications. By understanding the nuances of its synthesis and comparing its expected properties with those of its isomers and other established liquid crystals, researchers can better predict its performance and tailor its synthesis for specific applications. The stability of the phenyl benzoate core offers a distinct advantage over older generations of liquid crystals, making this class of materials a continued focus of research and development. While specific experimental data for the target molecule remains elusive in the surveyed literature, the provided synthetic route and comparative analysis based on a closely related homologous series offer a robust framework for its production and evaluation.
References
- Doshi, A.V., Odedara, D.A., & Patel, R.B. (2011).
- Sigma-Aldrich. N-(4-Methoxybenzylidene)-4-butylaniline.
- ChemicalBook. 4,4'-AZOXYANISOLE.
- Daken Chemical.
- Castellano, J. A., McCaffrey, M. T., & Goldmacher, J. E. (1971). Mol. Cryst. Liq. Cryst., 12, 345–366.
- Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3074.
- TCI Chemicals.
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PubChem. 4,4'-Azoxyanisole. [Link]
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PubChem. N-(4-methoxybenzylidene)-4-n-butylaniline. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Characterization Techniques for Liquid Crystals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of a Multi-Technique Approach
This guide is structured from the perspective of a senior application scientist to provide not just a list of techniques, but a logical, field-proven workflow for their cross-validation. We will explore the core quartet of liquid crystal characterization—Polarizing Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Dielectric Spectroscopy. Our focus will be on the causality behind experimental choices and how, by synergistically combining these methods, we can create a self-validating system that ensures the trustworthiness and accuracy of our findings.
The Pillars of Liquid Crystal Characterization
A robust characterization of any liquid crystalline material relies on probing four distinct aspects: the visual identification of phases (morphology), the thermodynamics of phase transitions, the underlying molecular arrangement (structure), and the dynamic response to external fields.
Polarizing Optical Microscopy (POM): The Visual Confirmation
POM is the foundational technique for identifying liquid crystal phases.[2][4] It leverages the birefringence of liquid crystals—their ability to split a beam of polarized light into two rays that travel at different velocities—to generate unique optical textures characteristic of different mesophases.[5]
What It Measures: Optical anisotropy (birefringence) and its spatial variation.
Why We Use It:
-
Phase Identification: The primary strength of POM is the direct visualization of distinct optical textures, which serve as "fingerprints" for different LC phases (e.g., nematic, smectic, cholesteric).[5][6]
-
Transition Temperature Observation: By coupling the microscope with a hot stage, one can directly observe the temperatures at which these textures change, corresponding to phase transitions.[5]
-
Defect Analysis: POM reveals the nature and density of defects, which are crucial to understanding the material's elastic properties.[7]
Experimental Rationale: The core of the POM setup consists of two polarizers oriented perpendicular to each other, known as "crossed polars".[1][5] An isotropic material (like a simple liquid or a melted LC) will appear completely dark, as the first polarizer blocks all but one plane of light, and the second blocks that remaining plane.[5] However, an anisotropic LC sample placed between them will rotate the plane of polarized light, allowing some light to pass through the second polarizer (the analyzer), resulting in a bright, textured image.[4][8] The choice of heating and cooling rates (e.g., 5-10 °C/min) on the hot stage is a critical parameter; rates that are too fast can cause the sample to bypass equilibrium, leading to poorly defined textures.[5]
Limitation: POM is primarily a qualitative technique. While it can identify a phase as "smectic," it cannot, on its own, distinguish between different smectic types (e.g., Smectic A vs. Smectic C) or provide precise structural dimensions. This ambiguity necessitates cross-validation with other methods.
Differential Scanning Calorimetry (DSC): The Thermodynamic Fingerprint
DSC is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature.[9][10] It provides quantitative thermodynamic data about phase transitions.
What It Measures: Heat flow, transition temperatures (T), and enthalpy changes (ΔH).[9]
Why We Use It:
-
Quantitative Transition Data: DSC precisely determines the temperatures at which phase transitions occur and quantifies their associated energy changes.[9][11]
-
Order of Transitions: The magnitude of the enthalpy change (ΔH) can help distinguish between first-order transitions (e.g., crystal to smectic) and second-order transitions (e.g., some nematic to smectic-A transitions).
-
Purity Analysis: Impurities in a sample can cause broadening and depression of transition peaks, making DSC a useful tool for assessing material purity.
Experimental Rationale: In a DSC experiment, the sample and an inert reference are heated or cooled at a constant, controlled rate.[10][12] When the sample undergoes a phase transition, it absorbs (endothermic) or releases (exothermic) heat, creating a temperature difference between the sample and the reference. The instrument measures the heat flow required to maintain both at the same temperature, which is plotted against temperature to create a thermogram.[9][11] The heating/cooling rate is a crucial parameter. Higher rates can increase signal intensity but may also cause a shift in the observed transition temperatures due to thermal lag.[13][14] Slower rates provide higher temperature accuracy but may result in weaker signals. A rate of 10-20°C/min is a common starting point.[12][14] A key insight is the frequent difference between heating and cooling cycles, often due to supercooling, a kinetic effect that can be minimized by using slower scan rates.[15]
Limitation: A DSC thermogram only shows that a transition has occurred; it provides no information about the structure of the phases involved. A peak on a thermogram is simply an event, and without visual or structural confirmation, its assignment to a specific LC phase transition is speculative.
X-ray Diffraction (XRD): The Structural Arbiter
XRD is the most definitive technique for determining the microscopic structure of liquid crystal phases.[2][4] It provides direct measurement of characteristic length scales, such as molecular spacing and layer periodicities, which are essential for unambiguous phase identification.
What It Measures: Spacial arrangement of molecules, including layer spacing (d-spacing), molecular correlation lengths, and in-plane ordering.
Why We Use It:
-
Unambiguous Phase Assignment: XRD distinguishes between nematic phases (which show only diffuse scattering) and smectic phases (which exhibit sharp quasi-Bragg peaks corresponding to layered structures).[16]
-
Structural Parameter Determination: It allows for the calculation of smectic layer spacing. By comparing this spacing to the molecular length, one can differentiate between orthogonal phases like Smectic A and tilted phases like Smectic C.[16]
-
Higher-Order Structure: XRD can reveal more complex structures, such as the in-plane hexagonal packing in Smectic B phases or the three-dimensional order in columnar phases.[17]
Experimental Rationale: An XRD experiment directs a beam of X-rays onto the LC sample. The X-rays are scattered by the electron clouds of the molecules. In an ordered structure, like the layers of a smectic phase, this scattering results in constructive interference at specific angles, producing a diffraction pattern. The angles of these diffraction peaks are related to the periodic spacing within the material by Bragg's Law. For LCs, the pattern is typically divided into the small-angle X-ray scattering (SAXS) region, which reveals long-range order like smectic layers, and the wide-angle X-ray scattering (WAXD) region, which provides information about the average distance between neighboring molecules.[16]
Limitation: While powerful, obtaining high-quality XRD data often requires aligned samples, which can be challenging to prepare. Furthermore, interpreting the diffraction patterns of complex or defect-ridden phases requires considerable expertise.[16]
Dielectric Spectroscopy: Probing Molecular Dynamics and Switching
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is particularly insightful for LCs because it probes the rotational dynamics of the molecules and their response to an applied electric field, which is the basis for most LC applications.[18][19]
What It Measures: The real (permittivity) and imaginary (loss) parts of the complex dielectric constant across a range of frequencies.[20][21]
Why We Use It:
-
Molecular Dynamics: It identifies characteristic relaxation frequencies associated with specific molecular motions, such as the rotation of molecules around their short or long axes.
-
Dielectric Anisotropy: It quantifies the dielectric anisotropy (Δε), the difference between the permittivity parallel and perpendicular to the director. This parameter is critical for device applications as it determines whether the LC will align with or perpendicular to an applied electric field.[19]
-
Phase Transition Confirmation: Changes in molecular mobility and ordering at phase transitions are reflected as distinct changes or steps in the dielectric permittivity, providing another method to confirm transition temperatures.[18]
Experimental Rationale: The LC sample is placed between two electrodes to form a capacitor. A sinusoidal voltage is applied, and the resulting current (both its amplitude and phase shift) is measured over a wide frequency range (from Hz to GHz).[20] The data reveals dielectric relaxation processes, which appear as peaks in the dielectric loss spectrum. The frequency of these peaks corresponds to the timescale of specific molecular reorientations.[22][23] Performing these measurements as a function of temperature allows for the study of how molecular dynamics change across different mesophases.[24]
Limitation: The interpretation of dielectric spectra can be complex, as multiple relaxation processes can overlap. Furthermore, ionic impurities, often present in synthesized materials, can dominate the low-frequency region of the spectrum, masking the true dielectric response of the LC molecules.[19]
The Cross-Validation Workflow: A Self-Validating System
The true power of these techniques is unlocked when they are used in a logical, cross-referential workflow. This approach transforms a series of independent measurements into a cohesive, self-validating characterization.
Caption: A logical workflow for the cross-validation of liquid crystal characterization techniques.
Step 1: Correlating Thermodynamics and Visuals (DSC & POM) The investigation always begins with DSC and POM.[6][25]
-
Run DSC: Perform a heating and cooling cycle (e.g., at 10 °C/min) to identify all potential transition temperatures (peaks in the thermogram).[11][12]
-
Run Hot-Stage POM: Heat and cool the sample on the microscope stage at a similar rate.
-
Cross-Validate: Do the temperatures of texture changes observed in POM correspond to the peak temperatures from DSC? A peak in the DSC thermogram without a corresponding texture change in POM may indicate a subtle crystal-crystal transition rather than a mesophase transition. Conversely, a texture change without a strong DSC peak could signify a second-order transition with a very small enthalpy change. This initial correlation is the first critical checkpoint.[6]
Step 2: Confirming the Structure (XRD) With tentative phase assignments and transition temperatures from POM and DSC, XRD is used for definitive structural confirmation.
-
Temperature-Dependent XRD: Perform XRD measurements at temperatures within each phase identified in Step 1.
-
Cross-Validate:
-
If POM/DSC suggests a nematic phase, the XRD pattern should show a diffuse wide-angle ring (indicating short-range positional order) and no small-angle peaks.[16]
-
If POM/DSC suggests a smectic phase, the XRD pattern must show a sharp small-angle peak, confirming a layered structure.[16] The d-spacing calculated from this peak can be compared to the molecular length to propose a Smectic A (d ≈ molecular length) or Smectic C (d < molecular length) structure.
-
Step 3: Analyzing the Dynamics (Dielectric Spectroscopy) Once the phases and their structures are confirmed, dielectric spectroscopy can provide insights into the material's behavior in an electric field.
-
Temperature Sweep: Measure the dielectric permittivity and loss across the frequency spectrum at various temperatures, especially around the phase transitions identified by DSC.
-
Cross-Validate: The transition temperatures identified by DSC should manifest as distinct changes or steps in the static dielectric permittivity vs. temperature plot.[18] Furthermore, the emergence or disappearance of specific relaxation modes can be correlated with the structural changes confirmed by XRD. For example, the low-frequency relaxation associated with rotation around the short molecular axis is highly sensitive to the formation of the nematic phase.
Data Synthesis: A Comparative Summary
To illustrate the power of this workflow, consider the hypothetical data for a novel liquid crystal, LC-123.
| Technique | Parameter Measured | Result | Interpretation & Cross-Validation |
| DSC (10°C/min) | Transition Temperatures (Heating) | Peak 1: 55.2 °C (ΔH = 18.5 J/g)Peak 2: 89.7 °C (ΔH = 1.2 J/g)Peak 3: 110.5 °C (ΔH = 0.4 J/g) | Three distinct thermal events. Peak 1 is likely a crystal-LC transition. Peaks 2 & 3 are likely LC-LC or LC-Isotropic transitions. |
| POM (10°C/min) | Optical Textures (Heating) | @ 60°C: Fan-shaped texture@ 95°C: Schlieren texture@ 112°C: Dark field (isotropic) | The texture changes correlate well with DSC peaks. The fan texture suggests a smectic phase; the Schlieren texture suggests a nematic phase. |
| XRD | Diffraction Pattern | @ 60°C: Sharp peak at 2θ=2.5° (d=3.5nm)@ 95°C: No sharp small-angle peak | Confirms the 55-90°C range is a smectic phase with a layer spacing of 3.5 nm. Confirms the 90-110°C range is a nematic phase. |
| Dielectric Spec. | Dielectric Anisotropy (Δε) at 1kHz | @ 60°C: Δε = +2.1@ 95°C: Δε = +5.8 | Shows positive dielectric anisotropy in both phases. The step-change in Δε around 90°C provides further confirmation of the Smectic-Nematic phase transition. |
Detailed Experimental Protocols
Protocol 1: Polarizing Optical Microscopy with Hot Stage (POM-HS)
-
Sample Preparation: Place a small amount (~1 mg) of the liquid crystal sample onto a clean glass microscope slide. Cover with a coverslip.
-
Instrument Setup: Place the slide on the hot stage of the polarizing microscope. Ensure the polarizer and analyzer are in the "crossed" position (90° to each other).
-
Heating Cycle: Program the hot stage controller to heat the sample to a temperature well above its final clearing point (isotropic phase) at a rate of 10 °C/min. The isotropic phase should appear completely dark.[5]
-
Observation & Data Collection (Cooling): Program the controller to cool the sample at a controlled rate (e.g., 5 or 10 °C/min). Slower cooling allows for better development of equilibrium textures.[5]
-
Record: Carefully observe the sample through the eyepieces. Record the temperature at which the first birefringent textures appear from the dark isotropic liquid. This is the clearing point (N-I or Sm-I transition).
-
Capture Images: As the sample continues to cool, capture high-quality digital images of each distinct texture that appears. Record the temperature range over which each texture is stable.
-
Re-heating: After the cooling run, perform a heating run at the same rate to check for thermal hysteresis.
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan. Crimp the pan with a lid to seal it. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Thermal Program:
-
Equilibration: Equilibrate the cell at a starting temperature well below the first expected transition (e.g., 25 °C).
-
First Heating: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well into the isotropic phase (e.g., 20 °C above the clearing point observed by POM). This step removes any previous thermal history.
-
First Cooling: Cool the sample at the same rate back to the starting temperature.
-
Second Heating: Heat the sample again at the same rate. The data from this second heating run is typically used for analysis as it represents the behavior of the material from a consistent thermal state.[14]
-
-
Data Analysis: Analyze the thermogram from the second heating and first cooling runs. Determine the onset and peak temperatures for each transition, and calculate the integrated peak area to find the enthalpy of transition (ΔH).[9][12]
Protocol 3: Temperature-Controlled X-Ray Diffraction (XRD)
-
Sample Preparation: Load the liquid crystal sample into a temperature-controlled sample holder (e.g., a sealed capillary tube mounted in a heating block). For better data, an aligned sample prepared on a rubbed substrate may be used.
-
Instrument Setup: Mount the sample holder in the diffractometer.
-
Data Collection:
-
Set the sample holder to the desired temperature (e.g., in the middle of a phase range identified by DSC/POM). Allow the temperature to stabilize.
-
Perform an XRD scan, collecting data over a range of 2θ angles. Ensure the scan covers both the small-angle (SAXS) region (typically 1-10°) and the wide-angle (WAXD) region (typically 15-30°).
-
Repeat the measurement at different temperatures corresponding to each identified mesophase.
-
-
Data Analysis:
-
Examine the SAXS region for sharp peaks, which indicate a smectic phase. Use Bragg's law (nλ = 2d sinθ) to calculate the layer spacing (d).
-
Examine the WAXD region for broad, diffuse peaks. The position of these peaks relates to the average intermolecular distance.
-
Correlate the presence or absence of the smectic layer peak with the phases identified by POM and DSC.
-
Conclusion
References
- Benchchem. (n.d.). Determining Liquid Crystal Phase Transitions Using Differential Scanning Calorimetry (DSC): An Application Note and Protocol. Benchchem.
- Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
- Min-Dianey, A., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. National Institutes of Health.
- AIP Publishing. (n.d.). Dielectric relaxation in liquid crystalline dimers.
- MDPI. (n.d.). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays.
- Benchchem. (n.d.). Application Notes and Protocols for Polarized Optical Microscopy (POM) in Liquid Crystal Texture Analysis. Benchchem.
- ACS Publications. (n.d.). Dielectric Spectroscopy of Liquid Crystalline Dispersions. Langmuir.
- Taylor & Francis Online. (n.d.). On Dielectric Relaxation in Liquid Crystals. Molecular Crystals and Liquid Crystals, 201(1).
- Springer. (2012). Application of X-ray resonant diffraction to structural studies of liquid crystals.
- Lavrentovich Group. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals.
- IOSR Journal of Engineering. (n.d.). Thermal Analysis of Liquid Crystal Mixtures.
- ACS Publications. (n.d.). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. The Journal of Physical Chemistry B.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Princeton University DataSpace. (n.d.). Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells.
- National Institutes of Health. (n.d.). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces.
- An, J.-G., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
- Rev. Adv. Mater. Sci. 44 (2016) 398-406. Various techniques have been used to characterize liquid crystals.
- Byrne, L. E. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. International Journal of Engineering Inventions, 12(1), 291-306.
- Taylor & Francis Online. (n.d.). X-Ray Diffraction by Liquid Crystals. Molecular Crystals and Liquid Crystals, 60(1-2).
- IEEE Xplore. (n.d.). The dielectric relaxation studies in liquid crystals.
- CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro.
- White Rose Research Online. (2023). The relaxation dynamics and dielectric properties of cyanobiphenyl-based nematic tripod liquid crystals.
- ResearchGate. (n.d.). Dielectric Properties of Liquid Crystals for Display and Sensor Applications.
- CEA. (2023). The world of liquid crystals as seen through X-ray diffraction.
- IUCr Journals. (2005). X-ray studies of the phases and phase transitions of liquid crystals.
- White Rose Research Online. (2023). Dielectric spectroscopy of a ferroelectric nematic liquid crystal.
- Mello, J., & Sharma, D. (2022). Effect of Reheating and Ramp Rates on Phase Transitions of 5OCB Liquid Crystal using Logger Pro. International Journal of Research in Engineering and Science, 10(9), 218–236.
- Lavrentovich, O. (n.d.). Polarization Microscope Pictures of Liquid Crystals.
- ResearchGate. (n.d.). Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction.
- ResearchGate. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique.
- Barron, A. R. (n.d.). 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals.
- MDPI. (2020). Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase.
- Semantic Scholar. (n.d.). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
- ResearchGate. (2015). Why phase transition temperature via DSC during heating cycle is higher than that of in cooling cycle?.
- Optica Publishing Group. (n.d.). Polarimetric method for liquid crystal displays characterization in presence of phase fluctuations.
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- Azom.com. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers.
- ResearchGate. (2025). Preparation, characterization and applications of liquid crystals: a review.
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Safety Operating Guide
Navigating the Disposal of 4-Ethoxyphenyl 4-propylbenzoate: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the proper management and disposal of chemical reagents are paramount to ensuring personnel safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Ethoxyphenyl 4-propylbenzoate (CAS No. 53132-08-4), a benzoate ester compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, by applying established principles of chemical safety and referencing data from structurally analogous compounds, a robust and safe disposal procedure can be confidently implemented.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any chemical disposal procedure is a thorough hazard assessment. This dictates the handling, segregation, and ultimate disposal pathway of the waste.
1.1: Understanding the Chemistry
This compound belongs to the benzoate ester family. Esters of this nature are generally stable under normal laboratory conditions. However, the toxicological and ecological profiles of related compounds provide critical insights into the potential hazards associated with this specific molecule.
1.2: Analog-Based Hazard Inference
Data from structurally similar benzoate esters suggest that this compound should be handled with care, assuming the following potential hazards:
-
Skin and Eye Irritation: Many benzoate esters are known to cause skin and eye irritation upon direct contact.[1][2]
-
Aquatic Toxicity: This is a significant concern for this class of compounds. For example, 4-methoxyphenyl benzoate is classified as very toxic to aquatic life. This high potential for environmental harm is a primary driver for its classification as hazardous waste for disposal purposes.
1.3: Hazardous Waste Determination
According to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]
-
Listed Waste: this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.[4]
-
Characteristic Waste: Based on available data for similar compounds, it is unlikely to be ignitable, corrosive, or reactive under normal conditions. However, due to the high likelihood of aquatic toxicity , it should be conservatively managed as a toxic hazardous waste.
Therefore, the core directive for the disposal of this compound is to treat it as a non-listed, characteristic hazardous waste due to its potential ecotoxicity.
Part 2: Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential to prevent accidental exposure and environmental contamination. This process should begin at the point of generation.
2.1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
2.2: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, chemically compatible container for collecting waste this compound. The container must be in good condition, with a secure, screw-top lid.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "53132-08-4"
-
The hazard characteristic: "Toxic" or "Ecotoxic"
-
The date of accumulation start.
-
-
Segregation: Do not mix this waste with other waste streams, such as halogenated solvents, acids, or bases, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[5][6]
2.3: Storage of Chemical Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains, heat sources, and incompatible materials.
-
The container must remain closed at all times, except when adding waste.
2.4: Arranging for Final Disposal
The final step is to coordinate with your institution's EHS office for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash. Your EHS department is equipped to manage the compliant disposal of hazardous chemical waste, typically through high-temperature incineration or other approved methods.
Part 3: Data Summary and Workflow Visualization
Quantitative Data Summary
| Property | Value/Information | Source |
| Chemical Name | This compound | PubChemLite[7] |
| CAS Number | 53132-08-4 | BLD Pharm[8] |
| Molecular Formula | C18H20O3 | PubChemLite[7] |
| Anticipated Hazards | Skin/Eye Irritation, Aquatic Toxicity | Inferred from Analogous Compounds[1][2] |
| EPA Waste Status | Non-listed; Treat as Characteristic Hazardous Waste (Toxicity) | Inferred from EPA Guidelines[3][4] |
| Prohibited Disposal | Drain and regular trash disposal are strictly prohibited. | ACS[9] |
Disposal Workflow Diagram
Caption: General workflow for the disposal of this compound.
References
- Benchchem. A General Guide to Laboratory Chemical Disposal Procedures. Accessed January 17, 2026.
- University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. March 21, 2025.
- Arcwood Environmental.
- USF Department of Chemistry. Guide to Chemical Waste Disposal in Chemistry Lab. August 18, 2023. YouTube.
- Hazardous Waste Experts.
- Laboratory Waste Guide 2025. Accessed January 17, 2026.
- American Chemical Society. Hazardous Waste and Disposal. Accessed January 17, 2026.
- Indiana Department of Environmental Management.
- Williams Mullen. Hazardous Waste Determinations: What You Need to Know to Comply. October 1, 2018.
- U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. December 1, 2025.
- BLD Pharm.
- U.S. Environmental Protection Agency. School Chemistry Labs - Waste & Debris Fact Sheets. Accessed January 17, 2026.
- Benchchem. Navigating the Disposal of Unidentified Laboratory Chemicals: A Safety-First Protocol. Accessed January 17, 2026.
- University of Wisconsin-La Crosse. Part C: Chemical and Environmental Safety Laws. Accessed January 17, 2026.
- American Chemical Society Safety Advisory Panel. EPA Docket Center Environmental Protection Agency. December 15, 2015.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- BLD Pharm.
- U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Accessed January 17, 2026.
- PubChemLite. This compound (C18H20O3). Accessed January 17, 2026.
- Sigma-Aldrich. 4-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)
- PubChem. Ethyl 4-ethoxybenzoate. National Institutes of Health. Accessed January 17, 2026.
- ScienceLab.com.
- Sigma-Aldrich. 4-Ethoxybenzoic acid. Accessed January 17, 2026.
- NOAA. PROPYL-4-HYDROXYBENZOATE - CAMEO Chemicals.
Sources
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- 3. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
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- 8. 53132-08-4|this compound|BLD Pharm [bldpharm.com]
- 9. acs.org [acs.org]
Personal protective equipment for handling 4-Ethoxyphenyl 4-propylbenzoate
An Expert Guide to the Safe Handling of 4-Ethoxyphenyl 4-propylbenzoate
As a Senior Application Scientist, my primary goal is to empower your research through both innovative applications and an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a deep dive into the principles of safe laboratory practice as they apply to this compound. Our objective is to build a self-validating system of safety in your lab, where every action is understood, and every precaution is second nature.
Hazard Assessment: Understanding the Compound
Primary Routes of Exposure and Potential Risks:
-
Skin Contact: Prolonged or repeated contact may lead to irritation.[1]
-
Eye Contact: Direct contact poses a risk of serious irritation.
-
Inhalation: While the compound is a solid with low volatility at room temperature, heating it or generating dust can create an inhalation hazard.[2]
-
Ingestion: Accidental ingestion should always be avoided through proper lab hygiene.
Core Directive: Personal Protective Equipment (PPE)
Your PPE is the most critical barrier between you and potential exposure. The selection of appropriate PPE is not merely a regulatory requirement but a foundational element of responsible science.
Recommended PPE for Handling this compound
| Protective Gear | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2] | Protects against accidental splashes and airborne particles, mitigating the risk of serious eye irritation. A face shield may be required for bulk transfers where splash potential is high. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, which can cause irritation. Gloves should be inspected before use and changed immediately if contaminated or damaged. |
| Body Protection | Standard laboratory coat. | Protects personal clothing and underlying skin from contamination during routine handling. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | If handling heated material or generating fine dust without local exhaust ventilation (like a fume hood), a NIOSH-approved respirator may be necessary.[3][4] |
Operational Plan: From Receipt to Disposal
A structured workflow minimizes variability and risk. The following protocol outlines the essential steps for safely managing this compound throughout its lifecycle in the laboratory.
Experimental Workflow Diagram
Caption: A logical workflow for handling this compound.
Step-by-Step Methodology
-
Preparation Phase:
-
Review the Safety Data Sheet (SDS): Before handling the chemical for the first time, always consult the most current SDS. Pay close attention to Sections 2 (Hazards Identification), 4 (First-Aid Measures), and 8 (Exposure Controls/Personal Protection).[5]
-
Don Appropriate PPE: Suit up with the required PPE as detailed in the table above.
-
Prepare Workspace: Ensure you are working in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[2]
-
-
Handling & Use Phase:
-
Post-Experiment Phase:
-
Decontamination: Thoroughly clean the work area and any non-disposable equipment that came into contact with the chemical.
-
Waste Segregation and Disposal:
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department.
-
Emergency Response Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
| Incident | Immediate First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. If irritation persists, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water. If skin irritation occurs, get medical advice. |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[7] |
| Spill | Ensure adequate ventilation and wear appropriate PPE. Carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] |
By integrating these expert-validated protocols into your daily operations, you create a robust safety framework that protects you, your colleagues, and the integrity of your research.
References
-
ScienceLab.com. (n.d.). Propyl-4-hydroxybenzoate Material Safety Data Sheet. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Carl ROTH. (2024, September 17). Safety Data Sheet: 4-Hydroxybenzoic acid propyl ester. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
CPAChem. (2023, August 2). Safety data sheet: 4-Hydroxybenzoic acid-propyl ester. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid propyl ester ROTI®STAR Primary Standard. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
